Flt3-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25F3N6O |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[[4-[(4-aminocyclohexyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C20H25F3N6O/c1-29(2)18(30)12-3-7-15(8-4-12)27-19-25-11-16(20(21,22)23)17(28-19)26-14-9-5-13(24)6-10-14/h3-4,7-8,11,13-14H,5-6,9-10,24H2,1-2H3,(H2,25,26,27,28) |
InChI Key |
ZFKQQXLECNVLOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CCC(CC3)N)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Flt3-IN-11: An In-Depth Technical Guide on the Core Mechanism of Action
Disclaimer: Extensive searches for a specific Fms-like tyrosine kinase 3 (FLT3) inhibitor designated "Flt3-IN-11" did not yield any publicly available information. It is possible that this is an internal compound name not yet disclosed in scientific literature. This guide will therefore focus on the well-documented, novel FLT3 inhibitor CHMFL-FLT3-362 as a representative example to fulfill the user's request for a detailed technical analysis of a specific FLT3 inhibitor. The principles and methodologies described are broadly applicable to the preclinical investigation of similar targeted therapies.
Executive Summary
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are common drivers in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations lead to constitutive activation of the kinase, promoting uncontrolled cell growth and are associated with a poor prognosis.[1][3]
CHMFL-FLT3-362 is a third-generation FLT3 kinase inhibitor designed for high potency and selectivity, aiming to overcome the limitations of earlier inhibitors, such as off-target effects on kinases like cKIT.[4] This document provides a comprehensive overview of the mechanism of action of CHMFL-FLT3-362, detailing its effects on cellular signaling, its quantitative biochemical and cellular activity, and the experimental protocols used for its characterization.
Mechanism of Action
CHMFL-FLT3-362 exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3. Like many kinase inhibitors, it is designed to compete with ATP for binding to the catalytic site of the enzyme. By occupying this site, it prevents the autophosphorylation of the FLT3 receptor, a critical step in the activation of downstream signaling pathways that drive leukemic cell proliferation and survival.
Targeting the FLT3 Signaling Pathway
Mutated FLT3 constitutively activates several downstream signaling cascades, primarily the STAT5, PI3K/AKT, and RAS/MAPK pathways.[2][5] CHMFL-FLT3-362 blocks the initial autophosphorylation of the FLT3 receptor, thereby preventing the recruitment and activation of these downstream effectors. This leads to the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis in FLT3-mutated AML cells.[6][7]
Quantitative Data
The potency and selectivity of CHMFL-FLT3-362 have been determined through various in vitro assays.
Biochemical Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CHMFL-FLT3-362 against FLT3 and other key kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. FLT3 |
| FLT3 | 40 | - |
| BTK | 421 | >10-fold |
| c-KIT | 559 | >170-fold |
Data sourced from MedChemExpress and Tocris Bioscience.[6][7]
Cellular Activity
The anti-proliferative effects of CHMFL-FLT3-362 were evaluated in AML cell lines harboring FLT3-ITD mutations.
| Cell Line | FLT3 Mutation Status | GI50 (nM) |
| MV4-11 | FLT3-ITD | Specific value not publicly available |
| MOLM-13 | FLT3-ITD | Specific value not publicly available |
Note: While the source documents confirm potent anti-proliferative activity, the exact GI50 values are not specified in the provided search results.
Experimental Protocols
The characterization of a novel FLT3 inhibitor like CHMFL-FLT3-362 involves a series of standardized preclinical experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified FLT3 enzyme.
Methodology:
-
Recombinant human FLT3 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
CHMFL-FLT3-362 is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., ADP-Glo™ Kinase Assay) or by detecting the phosphorylated product with a specific antibody (e.g., ELISA).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cells that are dependent on FLT3 signaling.
Methodology:
-
AML cell lines with known FLT3 mutations (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of CHMFL-FLT3-362 for a specified duration (e.g., 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®, which quantifies the number of viable cells.
-
The half-maximal growth inhibition (GI50) is determined by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis of Downstream Signaling
Objective: To confirm that the inhibitor blocks the FLT3 signaling pathway within the cell.
Methodology:
-
FLT3-mutated AML cells are treated with CHMFL-FLT3-362 at various concentrations for a short period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of FLT3, STAT5, AKT, and ERK, as well as antibodies for the total protein levels of these signaling molecules as loading controls.
-
Antibody binding is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a chemiluminescent signal.
-
A decrease in the phosphorylated forms of the signaling proteins with increasing inhibitor concentration indicates effective pathway inhibition.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with a human AML cell line harboring a FLT3 mutation (e.g., MV4-11).
-
Once tumors are established (for subcutaneous models) or leukemia is disseminated (for intravenous models), the mice are randomized into treatment and control groups.
-
CHMFL-FLT3-362 is administered orally or via another appropriate route at one or more dose levels, typically on a daily schedule.
-
Tumor volume is measured regularly (for subcutaneous models), or disease progression is monitored through methods like bioluminescent imaging or analysis of peripheral blood.
-
At the end of the study, tumors are excised and weighed, and survival data is collected.
-
The efficacy of the compound is assessed by comparing tumor growth inhibition or survival rates in the treated groups versus the vehicle control group.
Conclusion
CHMFL-FLT3-362 is a potent and selective inhibitor of mutant FLT3 kinase. Its mechanism of action involves the direct inhibition of FLT3 autophosphorylation, leading to the suppression of downstream pro-survival signaling pathways and subsequent induction of apoptosis in AML cells. Preclinical data demonstrates its high selectivity over other kinases like c-KIT, suggesting a potentially favorable safety profile.[4][6][7] The comprehensive evaluation through in vitro and in vivo studies provides a strong rationale for its further development as a targeted therapy for FLT3-mutated AML.
References
- 1. ashpublications.org [ashpublications.org]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Inhibitor Effective to Treat Blood Cancer----Chinese Academy of Sciences [english.cas.cn]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHMFL-FLT3-122 | CAS 1839150-56-9 | CHMFL-FLT3-122 | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Flt3 Inhibitor Quizartinib (AC220)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has made Flt3 a prime therapeutic target for the treatment of AML.
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Quizartinib (AC220), a potent and selective second-generation Flt3 inhibitor. While the initial query specified "Flt3-IN-11," no specific, publicly available information exists for a compound with this designation. Therefore, this guide focuses on Quizartinib as a well-characterized and clinically relevant exemplar of a Flt3 inhibitor.
Chemical Structure and Properties
Quizartinib is a small molecule inhibitor that targets the ATP-binding pocket of the Flt3 kinase.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-(2-morpholinoethoxy)imidazo[2,1-b][2][3]benzothiazol-2-yl)phenyl)urea | [4] |
| Synonyms | AC220 | [5] |
| Molecular Formula | C29H32N6O4S | [4] |
| Molecular Weight | 560.67 g/mol | [4] |
| CAS Number | 950769-58-1 | [4] |
| Appearance | Solid powder | - |
| Solubility | DMSO: ≥ 42 mg/mL (74.91 mM) | [4] |
Pharmacological Properties
Quizartinib is a type II tyrosine kinase inhibitor, meaning it binds to and stabilizes the inactive conformation of the Flt3 kinase, thereby preventing its activation.[6] This selective inhibition blocks the downstream signaling pathways that drive leukemic cell proliferation and survival.[7]
Mechanism of Action
Mutated Flt3, particularly Flt3-ITD, undergoes ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways.[7] Quizartinib binds to the ATP-binding site within the kinase domain of Flt3, preventing ATP from binding and thereby inhibiting the autophosphorylation and subsequent activation of these downstream pathways.[1] This ultimately leads to the induction of apoptosis in Flt3-ITD-dependent cancer cells.[7]
In Vitro Activity
Quizartinib has demonstrated potent and selective inhibitory activity against both wild-type and ITD-mutated Flt3 in various preclinical studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (Flt3-ITD) | MV4-11 | 1.1 nM | [8][9] |
| IC50 (Wild-Type Flt3) | RS4;11 | 4.2 nM | [8][9] |
| Kd (Flt3) | - | 1.6 nM | [4][10] |
| Cell Proliferation IC50 | MV4-11 | 0.56 nM | [8] |
Pharmacokinetics
| Parameter | Species | Dose | Value | Reference |
| Cmax | Mouse | 10 mg/kg (oral) | 3.8 µM | [9] |
| Tmax | Mouse | 10 mg/kg (oral) | 2 hours | [9] |
| Half-life (Quizartinib) | Human | - | 73 hours | [6] |
| Half-life (AC886 - active metabolite) | Human | - | 119 hours | [6] |
| Protein Binding | Human | - | >99% | [2] |
Signaling Pathways
The binding of Flt3 ligand (FL) to the Flt3 receptor induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. In Flt3-ITD AML, this process is constitutively active. Quizartinib effectively blocks this aberrant signaling.
Caption: Flt3 signaling pathway and the inhibitory action of Quizartinib.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of Flt3 inhibitors like Quizartinib.
FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay biochemically quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
Caption: Workflow for a typical in vitro FLT3 kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Caption: General protocol for an MTT-based cell proliferation assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Caption: Workflow for assessing apoptosis using Annexin V staining.
Western Blotting for FLT3 Signaling
This technique is used to detect the phosphorylation status of Flt3 and its downstream signaling proteins.
Caption: Standard Western blotting protocol to analyze Flt3 signaling.
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of Flt3 inhibitors in a living organism.
Caption: Experimental workflow for an AML xenograft mouse model.
Conclusion
Quizartinib (AC220) is a potent and selective second-generation Flt3 inhibitor with significant preclinical and clinical activity against Flt3-ITD positive AML. Its mechanism of action, involving the specific inhibition of the constitutively active Flt3 kinase, leads to the suppression of key pro-survival signaling pathways and the induction of apoptosis in leukemic cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of Flt3 inhibitors as a targeted therapy for this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Phase I Study of Quizartinib Administered Daily to Patients With Relapsed or Refractory Acute Myeloid Leukemia Irrespective of FMS-Like Tyrosine Kinase 3–Internal Tandem Duplication Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of PLM-102, a novel dual inhibitor of FLT3 and RET as a new therapeutic option for acute myeloid leukemia. - ASCO [asco.org]
Flt3-IN-11: A Profile of High Selectivity for Flt3 Over c-KIT in Acute Myeloid Leukemia Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
October 27, 2025 - The FMS-like tyrosine kinase 3 (Flt3) receptor is a critical target in the development of therapeutics for acute myeloid leukemia (AML), with activating mutations in FLT3 being one of the most common genetic alterations in this disease. A significant challenge in targeting Flt3 is the potential for off-target inhibition of structurally similar kinases, such as c-KIT, which can lead to myelosuppression. Flt3-IN-11 has emerged as a potent and highly selective inhibitor of Flt3, demonstrating a remarkable selectivity profile over c-KIT, making it a valuable tool for AML research and a promising scaffold for further drug development.
Quantitative Selectivity Profile of this compound
This compound exhibits nanomolar potency against both wild-type Flt3 and its clinically relevant D835Y mutant. Crucially, it displays a selectivity of over 1000-fold for Flt3 compared to c-KIT, a critical factor in mitigating potential toxicity associated with dual Flt3/c-KIT inhibition. The inhibitory activity of this compound is summarized in the table below.
| Target | IC50 (nM) | Selectivity vs. c-KIT |
| Flt3 (Wild-Type) | 7.22 | >1000-fold |
| Flt3 (D835Y Mutant) | 4.95 | >1000-fold |
| c-KIT | >10,000 | - |
| Cellular Activity | ||
| MV4-11 (Flt3-ITD) | 3.2 |
Data sourced from Tong, L., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry, 65(4), 3229–3248.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the key assays used to determine the selectivity and potency of Flt3 inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay.
Objective: To determine the IC50 value of this compound against Flt3 and c-KIT kinases.
Materials:
-
Recombinant human Flt3 and c-KIT enzymes
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (or other test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a multi-well plate, add the kinase enzyme, the substrate/ATP mixture, and the diluted this compound. The final reaction volume is typically 5-25 µL. Include controls for no inhibitor (DMSO vehicle) and no enzyme.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60-120 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MV4-11 Cells)
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells that are dependent on Flt3 signaling. The MTT assay is a widely used method for this purpose.[1][2][3]
Objective: To determine the IC50 value of this compound in the Flt3-ITD positive AML cell line, MV4-11.
Materials:
-
MV4-11 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
Visualizing the complex signaling networks of Flt3 and c-KIT, as well as the experimental workflows, can aid in understanding the mechanism of action and the experimental design.
Caption: Simplified Flt3 Signaling Pathway and Inhibition by this compound.
Caption: Overview of the c-KIT Signaling Pathway.
Caption: General Experimental Workflow for Kinase Inhibitor Profiling.
Conclusion
This compound stands out as a highly selective inhibitor of Flt3 over c-KIT. This characteristic is paramount for minimizing off-target effects and associated toxicities, a significant hurdle in the clinical development of kinase inhibitors. The in-depth understanding of its selectivity profile, coupled with robust experimental methodologies and a clear picture of the targeted signaling pathways, provides a solid foundation for its use as a research tool and as a lead compound for the development of next-generation AML therapies. The data and protocols presented here serve as a comprehensive resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
Flt3-IN-11: A Potent and Selective Inhibitor of FLT3 Kinase
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity, experimental protocols, and cellular effects of Flt3-IN-11, a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting FLT3 in hematological malignancies.
Core Efficacy and Selectivity of this compound
This compound demonstrates high potency and selectivity for the FLT3 kinase, a critical driver in certain types of acute myeloid leukemia (AML). Its inhibitory activity has been quantified against both wild-type FLT3 and clinically relevant mutant forms of the kinase, as well as in cellular models of AML.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| Wild-type FLT3 | Biochemical Kinase Assay | 7.22 |
| FLT3-D835Y | Biochemical Kinase Assay | 4.95 |
| MV4-11 cells (FLT3-ITD) | Cellular Proliferation Assay | 3.2 |
Data sourced from MedChemExpress and CymitQuimica.[1][2]
This compound exhibits a more than 1000-fold selectivity for FLT3 over the closely related kinase c-KIT, highlighting its specific mechanism of action.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding affinity and cellular activity of this compound.
Biochemical Kinase Assay for IC50 Determination
This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound against purified FLT3 kinase. A common method for this is a LanthaScreen™ Eu Kinase Binding Assay.
Objective: To quantify the in vitro potency of this compound in inhibiting FLT3 kinase activity.
Materials:
-
Recombinant human FLT3 kinase (wild-type or mutant)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (solubilized in DMSO)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:4 dilutions.
-
Kinase and Antibody Preparation: Dilute the recombinant FLT3 kinase and the europium-labeled anti-tag antibody in Kinase Buffer A to the desired concentrations.
-
Tracer Preparation: Dilute the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
-
Assay Assembly:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission from both the europium donor (615-620 nm) and the Alexa Fluor™ 647 acceptor (665 nm) after excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MV4-11 Cells)
This protocol describes a method to assess the anti-proliferative activity of this compound in the human AML cell line MV4-11, which harbors an endogenous FLT3-ITD mutation.
Objective: To determine the IC50 of this compound on the proliferation of FLT3-dependent cancer cells.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (solubilized in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells in triplicate. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
Viability Assessment:
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of viable cells against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound requires knowledge of the FLT3 signaling pathway and the typical workflow for evaluating FLT3 inhibitors.
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[3] In certain leukemias, mutations in FLT3 lead to its constitutive activation, driving uncontrolled cell growth.[4] Ligand-independent dimerization and autophosphorylation of the mutated FLT3 receptor activate several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[5][6]
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for FLT3 Inhibitor Evaluation
The evaluation of a novel FLT3 inhibitor like this compound typically follows a multi-step process, from initial biochemical screening to cellular and in vivo validation.
Caption: General experimental workflow for the evaluation of FLT3 inhibitors.
References
- 1. Development - Flt3 signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. thermofisher.com [thermofisher.com]
- 5. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Activity of Novel Pyrimidine-2,4-diamine Derivatives Against FLT3-ITD Mutation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. The constitutive activation of the FLT3 receptor due to these mutations leads to uncontrolled cell proliferation and survival, making it a key therapeutic target. This document provides a comprehensive technical overview of the activity of a novel class of pyrimidine-2,4-diamine derivatives, exemplified by the potent inhibitor compound 7r , against the FLT3-ITD mutation. We will delve into its mechanism of action, quantitative efficacy, the signaling pathways it modulates, and the detailed experimental protocols used for its evaluation.
Introduction to FLT3-ITD and Targeted Inhibition
The FLT3 receptor, a member of the class III receptor tyrosine kinase family, is critical for the normal development of hematopoietic stem cells.[1] In AML, FLT3-ITD mutations cause ligand-independent dimerization and constitutive activation of the kinase domain.[2] This aberrant signaling drives leukemogenesis through the activation of downstream pathways, primarily the STAT5, MAPK, and PI3K/AKT pathways, which promote cell proliferation and inhibit apoptosis.[2][3]
Targeted inhibition of the FLT3 kinase has emerged as a promising therapeutic strategy for FLT3-ITD positive AML. FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain. Type I inhibitors bind to both the active and inactive conformations of the FLT3 kinase, allowing them to inhibit both FLT3-ITD and tyrosine kinase domain (TKD) mutations. In contrast, Type II inhibitors bind only to the inactive conformation, rendering them effective against FLT3-ITD but not TKD mutations.[4][5]
Flt3-IN-11 (Compound 7r): A Novel Pyrimidine-2,4-diamine Derivative
Recent drug discovery efforts have focused on developing novel FLT3 inhibitors with improved potency and selectivity to overcome resistance observed with existing therapies. A series of pyrimidine-2,4-diamine derivatives has been synthesized and evaluated, leading to the identification of compound 7r as a highly potent FLT3 inhibitor.[6]
Quantitative Data: Biochemical and Cellular Activity
The inhibitory activity of compound 7r against FLT3 and its effect on AML cell lines harboring the FLT3-ITD mutation have been quantitatively assessed. The key efficacy metrics are summarized in the table below.
| Assay Type | Target/Cell Line | IC50 Value |
| Biochemical Assay | FLT3 Kinase | 7.82 nM[6] |
| Cellular Assay | MV4-11 (FLT3-ITD positive AML) | 46.07 nM[6] |
| Cellular Assay | MOLM-13 (FLT3-ITD positive AML) | 51.6 nM[6] |
These results demonstrate the potent and specific activity of compound 7r against the FLT3 kinase at a biochemical level, which translates to effective inhibition of proliferation in FLT3-ITD positive AML cell lines.
Mechanism of Action and Signaling Pathway Modulation
Compound 7r exerts its anti-leukemic effects by directly inhibiting the constitutive phosphorylation of the FLT3 receptor and subsequently modulating its downstream signaling pathways.
Inhibition of FLT3 Pathway Phosphorylation
Western blot analysis in the MV4-11 cell line has shown that compound 7r inhibits the phosphorylation of the FLT3 receptor in a dose-dependent manner.[6] This inhibition blocks the initial trigger of the aberrant signaling cascade.
Downstream Signaling Pathways
The constitutive activation of FLT3-ITD leads to the activation of several key downstream signaling pathways that are crucial for the survival and proliferation of AML cells.
References
- 1. ashpublications.org [ashpublications.org]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Flt3-IN-11: A Potent Inhibitor of the FLT3-D835Y Mutant in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem cells. Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), with the D835Y point mutation in the kinase domain being a frequent activating mutation. This mutation leads to constitutive activation of the FLT3 signaling pathway, promoting leukemogenesis. Flt3-IN-11 has emerged as a potent and selective inhibitor of FLT3, demonstrating significant activity against the FLT3-D835Y mutant. This technical guide provides a comprehensive overview of the biochemical and cellular effects of this compound on the FLT3-D835Y mutant, detailed experimental protocols for its evaluation, and a visual representation of the associated signaling pathways and experimental workflows.
Introduction to FLT3 and the D835Y Mutation
The FMS-like tyrosine kinase 3 (FLT3) receptor is a member of the class III receptor tyrosine kinase family. In normal hematopoiesis, the binding of the FLT3 ligand (FL) to the extracellular domain of the receptor induces dimerization and subsequent autophosphorylation of the intracellular kinase domains, leading to the activation of downstream signaling pathways crucial for cell survival and proliferation. These pathways primarily include the RAS/MAPK, PI3K/AKT, and STAT5 signaling cascades.[1][2]
In approximately 7% of AML cases, a point mutation occurs in the activation loop of the FLT3 kinase domain, with the most common being a substitution of aspartic acid (D) with tyrosine (Y) at position 835 (D835Y).[3][4] This mutation results in a conformational change that mimics the active state of the receptor, leading to ligand-independent constitutive activation of its kinase activity.[3] This uncontrolled signaling promotes the proliferation and survival of leukemic blasts.[5][6] While FLT3 inhibitors have been developed, resistance can emerge, sometimes through the acquisition of secondary mutations like D835Y.[6][7]
This compound: A Selective FLT3 Kinase Inhibitor
This compound is a potent and selective, orally active small molecule inhibitor of FLT3 kinase.[1] It has demonstrated high efficacy against both wild-type FLT3 and clinically relevant mutants, including the D835Y substitution.[1] A key characteristic of this compound is its high selectivity for FLT3 over other kinases, such as c-KIT, which is structurally similar. This selectivity profile is advantageous in minimizing off-target effects.[1]
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-Type FLT3 | Biochemical Kinase Assay | 7.22 | [1] |
| FLT3-D835Y | Biochemical Kinase Assay | 4.95 | [1] |
Table 1: Biochemical inhibitory activity of this compound against wild-type FLT3 and the FLT3-D835Y mutant.
| Cell Line | Genotype | Assay Type | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | Cell Viability | 3.2 | [1] |
| Ba/F3 | FLT3-ITD-D835Y | Cell Growth | Efficient Inhibition | [1] |
Table 2: Cellular anti-proliferative activity of this compound in AML cell lines.
Experimental Protocols
This section details the methodologies for key experiments to evaluate the effect of this compound on the FLT3-D835Y mutant.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the purified FLT3-D835Y kinase domain.
-
Objective: To measure the 50% inhibitory concentration (IC50) of this compound against the FLT3-D835Y mutant kinase.
-
Materials:
-
Recombinant human FLT3-D835Y kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP.
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
This compound (or other test compounds) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the recombinant FLT3-D835Y enzyme to the wells of a 384-well plate.
-
Add the this compound dilutions to the wells containing the enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay
This assay assesses the ability of this compound to inhibit the growth of cancer cells harboring the FLT3-D835Y mutation.
-
Objective: To determine the IC50 of this compound on the proliferation of FLT3-D835Y-expressing cells.
-
Cell Line: Ba/F3 cells engineered to express human FLT3-D835Y. These cells are dependent on FLT3 signaling for their proliferation and survival.
-
Materials:
-
Ba/F3-FLT3-D835Y cells.
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
This compound at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed Ba/F3-FLT3-D835Y cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the this compound dilutions to the cells and incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This method is used to investigate the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Objective: To determine if this compound inhibits the constitutive phosphorylation of FLT3-D835Y and downstream effectors like STAT5, AKT, and ERK.
-
Cell Line: Ba/F3-FLT3-D835Y or a human AML cell line endogenously expressing FLT3-D835Y.
-
Materials:
-
Cell line expressing FLT3-D835Y.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Secondary antibodies conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture the cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation levels of the target proteins.
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the FLT3-D835Y signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: FLT3-D835Y signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound is a highly potent inhibitor of the constitutively active FLT3-D835Y mutant, a key driver in a subset of AML cases. Its strong biochemical and cellular activity, coupled with its high selectivity, positions this compound as a promising candidate for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the continued investigation of this compound and other targeted therapies for AML. The oral bioavailability and in vivo efficacy of this compound further underscore its potential as a therapeutic agent.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of FLT3 Internal Tandem Duplication and D835 Mutations by a Multiplex Polymerase Chain Reaction and Capillary Electrophoresis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.sums.ac.ir [journals.sums.ac.ir]
- 5. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 7. JCI - Targeting AML-associated FLT3 mutations with a type I kinase inhibitor [jci.org]
Flt3-IN-11: A Technical Guide to its Inhibition of FLT3 Autophosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Constitutive activation of FLT3 through mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML). Inhibition of FLT3 autophosphorylation is a primary therapeutic strategy for AML. This technical guide provides a comprehensive overview of the inhibition of FLT3 autophosphorylation, with a focus on the conceptual framework for evaluating inhibitors like Flt3-IN-11. Due to the limited publicly available data specifically for this compound, this document outlines the established methodologies and signaling pathways relevant to its characterization.
Introduction to FLT3 and Autophosphorylation
Upon binding its ligand (FL), the FLT3 receptor dimerizes, leading to the trans-autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation event is a critical step in the activation of the kinase and the subsequent recruitment of downstream signaling proteins. These proteins, in turn, activate multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which collectively promote cell proliferation and survival. In the context of AML with FLT3 mutations, this autophosphorylation occurs constitutively, leading to uncontrolled cell growth.
FLT3 Signaling Pathway
The signaling cascade initiated by FLT3 autophosphorylation is complex and involves numerous key proteins. A simplified representation of this pathway is depicted below.
Caption: Simplified FLT3 Signaling Pathway.
This compound: Inhibition of FLT3 Autophosphorylation
Table 1: Representative Data for a FLT3 Inhibitor
| Assay Type | Target | Parameter | Value |
| Biochemical | Wild-Type FLT3 | IC50 | Data not available |
| Biochemical | FLT3-ITD | IC50 | Data not available |
| Biochemical | FLT3-D835Y | IC50 | Data not available |
| Cellular | MV4-11 (FLT3-ITD) | IC50 (p-FLT3) | Data not available |
| Cellular | MOLM-13 (FLT3-ITD) | IC50 (p-FLT3) | Data not available |
IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce the activity of the target by 50%.
Experimental Protocols
The following sections detail the general experimental methodologies used to assess the inhibition of FLT3 autophosphorylation.
Biochemical Assays
Biochemical assays utilize purified recombinant FLT3 kinase to directly measure the inhibitory effect of a compound on its enzymatic activity.
This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to reduced kinase activity.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the recombinant FLT3 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction wells. Include a no-inhibitor control.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Signal Detection: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: ADP-Glo™ Kinase Assay Workflow.
Cellular Assays
Cellular assays are crucial for determining the efficacy of an inhibitor in a more biologically relevant context, using cell lines that endogenously or exogenously express FLT3.
This technique allows for the direct visualization and quantification of the phosphorylated form of FLT3 in cell lysates.
Protocol:
-
Cell Culture and Treatment: Culture FLT3-expressing cells (e.g., MV4-11 or MOLM-13) to a suitable density. Treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities for p-FLT3 and normalize to a loading control (e.g., total FLT3 or a housekeeping protein like β-actin or GAPDH).
Flt3-IN-11: A Technical Guide to its Downstream Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Flt3-IN-11 has emerged as a potent and selective inhibitor of FLT3 kinase activity. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, detailed experimental protocols for its characterization, and a summary of its inhibitory activities.
Introduction to Flt3 Signaling in AML
The FLT3 receptor is a member of the class III receptor tyrosine kinase family. In normal hematopoiesis, the binding of the FLT3 ligand (FL) to the receptor induces its dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain. This activation creates docking sites for various signaling and adapter proteins, leading to the activation of downstream pathways crucial for cell survival and proliferation, including:
-
STAT5 (Signal Transducer and Activator of Transcription 5): Constitutive activation of STAT5 is a hallmark of FLT3-ITD-positive AML and is a key driver of leukemic cell proliferation and survival.[1][2]
-
MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase): This pathway is involved in cell proliferation, differentiation, and survival.
-
PI3K/AKT (Phosphatidylinositol 3-Kinase/Protein Kinase B): This pathway plays a central role in promoting cell survival and inhibiting apoptosis.[1][3]
In AML, activating mutations in FLT3 lead to ligand-independent constitutive activation of the receptor and its downstream signaling pathways, promoting uncontrolled proliferation and survival of leukemic blasts.[1][4]
This compound: A Potent and Selective FLT3 Inhibitor
This compound (also referred to as compound 30 in some literature) is a 2-aminopyrimidine derivative identified as a highly potent and selective inhibitor of FLT3 kinase.[5] It demonstrates significant inhibitory activity against both wild-type FLT3 and clinically relevant mutant forms of the kinase.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various targets and cell lines. The following table summarizes the key IC50 values.
| Target/Cell Line | IC50 (nM) | Reference |
| FLT3 (wild-type) | 7.22 | [5] |
| FLT3-D835Y | 4.95 | [5] |
| FLT3-ITD | 0.8 | [5] |
| MV4-11 (FLT3-ITD positive AML cell line) | 23.5 | [5] |
| MOLM-13 (FLT3-ITD positive AML cell line) | 35.5 | [5] |
This compound exhibits high selectivity for FLT3 over the closely related kinase c-KIT, with a selectivity of over 500-fold, which is advantageous in minimizing off-target effects and potential toxicity.[5]
This compound Downstream Signaling Pathway Analysis
This compound effectively inhibits the constitutive activation of FLT3 and its downstream signaling pathways in AML cells harboring FLT3 mutations. This inhibition leads to a reduction in the phosphorylation of key signaling proteins, ultimately inducing cell cycle arrest and apoptosis.
Inhibition of Key Signaling Nodes
-
p-FLT3: this compound directly binds to the ATP-binding pocket of the FLT3 kinase domain, preventing autophosphorylation and activation of the receptor.
-
p-STAT5: By inhibiting FLT3, this compound blocks the downstream phosphorylation and activation of STAT5, a critical mediator of leukemic cell survival.[6]
-
p-AKT: The activity of the PI3K/AKT pathway is attenuated by this compound, leading to decreased pro-survival signaling.[3]
-
p-ERK: this compound also leads to the dephosphorylation of ERK, thereby inhibiting the MAPK/ERK pathway and contributing to its anti-proliferative effects.
The concerted inhibition of these critical signaling pathways by this compound results in potent anti-leukemic activity.
Signaling Pathway Diagrams
Caption: Wild-type FLT3 signaling pathway.
Caption: Constitutively active FLT3-ITD signaling.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of AML cells, such as MV4-11.[7]
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MV4-11 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Cell viability assay workflow.
Western Blot Analysis
This protocol is for detecting the phosphorylation status of FLT3 and its downstream targets in response to this compound treatment.[8]
Materials:
-
MV4-11 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MV4-11 cells with this compound at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
References
- 1. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diagnostics.medgenome.com [diagnostics.medgenome.com]
- 3. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Discovery and Synthesis of 2-Aminopyrimidine FLT3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of 2-aminopyrimidine-based inhibitors of FMS-like tyrosine kinase 3 (FLT3). FLT3 is a critical target in the development of therapies for Acute Myeloid Leukemia (AML), and the 2-aminopyrimidine scaffold has emerged as a promising foundation for potent and selective inhibitors. This document details the underlying biology, synthetic chemistry, and pharmacological evaluation of this important class of compounds.
Introduction: The Role of FLT3 in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant subset of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis. The most common of these mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation. This makes FLT3 a prime target for therapeutic intervention in AML. The 2-aminopyrimidine scaffold has been identified as a key pharmacophore for the development of potent and selective FLT3 inhibitors.
The FLT3 Signaling Pathway
Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Constitutively active FLT3 mutants continuously drive these pathways, leading to leukemogenesis. The primary signaling pathways activated by FLT3 include the RAS/MEK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway, all of which promote cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative 2-aminopyrimidine FLT3 inhibitors against various FLT3 isoforms and other kinases, as well as their anti-proliferative effects on AML cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | FLT3-WT | FLT3-D835Y | c-KIT |
| Compound 15 [1] | 7.42 ± 1.23 | 9.21 ± 0.04 | >1000 |
| Compound 30 [2] | 1.5 | 7.2 | >1000 |
| Compound 36 [2] | 1.8 | 3.5 | >1000 |
| Gilteritinib | 0.29 | 0.27 | 13 |
Table 2: Anti-proliferative Activity in AML Cell Lines (IC50, nM)
| Compound | MV4-11 (FLT3-ITD) | MOLM-13 (FLT3-ITD) |
| Compound 15 [1] | 0.83 ± 0.15 | 10.55 ± 1.70 |
| Compound 30 [2] | 0.8 | 1.2 |
| Compound 36 [2] | 3.2 | 4.1 |
Table 3: In Vivo Pharmacokinetic Properties of Compound 36 in Mice (10 mg/kg, oral)
| Parameter | Value |
| Tmax (h) | 2.0 |
| Cmax (ng/mL) | 1254 |
| AUC0-t (ng·h/mL) | 8765 |
| T1/2 (h) | 4.8 |
| Bioavailability (%) | 35.4 |
Experimental Protocols
General Synthesis of 2-Aminopyrimidine FLT3 Inhibitors
The synthesis of 2-aminopyrimidine FLT3 inhibitors generally follows a convergent approach, starting from a substituted 2-aminopyrimidine core.
Step 1: Synthesis of the 2-amino-4-chloropyrimidine intermediate
A mixture of 2,4-dichloropyrimidine and a substituted aniline in a suitable solvent (e.g., isopropanol) is heated in the presence of a base (e.g., diisopropylethylamine). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization or column chromatography.
Step 2: Coupling with the side chain
The 2-amino-4-chloropyrimidine intermediate is then reacted with an appropriate amine side chain in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The final product is purified by column chromatography to yield the desired 2-aminopyrimidine FLT3 inhibitor.
In Vitro FLT3 Kinase Assay (ADP-Glo™ Assay)
The inhibitory activity of the synthesized compounds against FLT3 kinase is determined using a commercially available ADP-Glo™ Kinase Assay kit.[3][4]
Materials:
-
Recombinant human FLT3 kinase
-
Substrate (e.g., AXLtide)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds dissolved in DMSO
Procedure:
-
A kinase reaction is set up containing FLT3 kinase, substrate, and ATP in a kinase buffer.
-
The test compounds are added to the reaction mixture at various concentrations.
-
The reaction is incubated at room temperature for a specified time (e.g., 1 hour).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The mixture is incubated for 40 minutes at room temperature.
-
The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
After a 30-minute incubation, the luminescence is measured using a plate reader.
-
The IC50 values are calculated from the dose-response curves.
Cell Viability Assay (MTT Assay)
The anti-proliferative effect of the compounds on AML cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 104 cells/well) and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds for 72 hours.
-
MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The formazan crystals formed by viable cells are dissolved by adding the solubilization solution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
In Vivo Pharmacokinetic Studies in Mice
Pharmacokinetic properties of promising compounds are evaluated in mouse models.
Procedure:
-
The test compound is administered to mice via oral gavage or intravenous injection at a specific dose.
-
Blood samples are collected at various time points post-administration.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using appropriate software.
Experimental Workflow
The discovery and preclinical development of 2-aminopyrimidine FLT3 inhibitors typically follow a structured workflow, from initial screening to in vivo efficacy studies.
Conclusion
The 2-aminopyrimidine scaffold has proven to be a versatile and effective starting point for the design of potent and selective FLT3 inhibitors. Through systematic medicinal chemistry efforts, guided by in vitro and in vivo evaluations, compounds with nanomolar potency against both wild-type and mutant forms of FLT3 have been developed. These inhibitors often exhibit high selectivity against other kinases, such as c-KIT, which is anticipated to translate into a more favorable safety profile. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of AML drug discovery and underscore the potential of 2-aminopyrimidine derivatives as next-generation therapies for FLT3-mutated AML. Further optimization of these lead compounds holds the promise of delivering novel, effective, and safe treatments for this challenging disease.
References
- 1. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Development of PLM-102, a novel dual inhibitor of FLT3 and RET as a new therapeutic option for acute myeloid leukemia. - ASCO [asco.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Flt3 Inhibition as a Novel Therapeutic Strategy for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In acute myeloid leukemia (AML), activating mutations in the FLT3 gene are among the most common genetic alterations, leading to constitutive activation of downstream signaling pathways and promoting leukemogenesis. These mutations, primarily internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), are associated with a poor prognosis. Consequently, the development of small molecule inhibitors targeting FLT3 has become a cornerstone of targeted therapy in AML. This document provides a comprehensive technical overview of the therapeutic potential of FLT3 inhibition, focusing on the core principles, experimental evaluation, and clinical landscape of this important class of anti-cancer agents. While this guide will refer to the class of FLT3 inhibitors, specific data for well-characterized inhibitors will be used for illustrative purposes.
The Role of FLT3 in AML Pathogenesis
The FLT3 receptor is crucial for the normal development of hematopoietic cells.[1] Upon binding its ligand, the FLT3 receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. In AML, mutations in the FLT3 gene lead to ligand-independent, constitutive activation of the receptor.[1][2]
-
FLT3-ITD: These mutations, found in approximately 25% of AML patients, involve in-frame duplications of a segment of the juxtamembrane domain.[3][4] This results in constitutive kinase activity and is associated with increased relapse rates and reduced overall survival.[2]
-
FLT3-TKD: These point mutations, occurring in about 5-10% of AML cases, are typically found in the activation loop of the kinase domain.[1] They also lead to constitutive activation of the receptor.[1]
The aberrant signaling from mutated FLT3 drives leukemic cell proliferation and survival through the activation of several key downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[1][3][5]
Mechanism of Action of FLT3 Inhibitors
FLT3 inhibitors are small molecules designed to compete with ATP for binding to the catalytic site of the FLT3 kinase domain. By occupying this site, they prevent the autophosphorylation and subsequent activation of the receptor, thereby blocking the downstream signaling cascades that promote leukemic cell growth and survival.[4]
There are two main types of FLT3 inhibitors:
-
Type I inhibitors: These bind to the active "DFG-in" conformation of the kinase domain.
-
Type II inhibitors: These bind to the inactive "DFG-out" conformation.
First-generation FLT3 inhibitors, such as midostaurin and lestaurtinib, were often multi-targeted kinase inhibitors.[1][6] Second-generation inhibitors, including gilteritinib and quizartinib, are more potent and selective for FLT3.[7]
Signaling Pathways in FLT3-Mutated AML and Inhibition
The constitutive activation of FLT3 in AML leads to the dysregulation of multiple signaling pathways critical for cell survival and proliferation. The diagram below illustrates the canonical FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.
Caption: FLT3 signaling pathway in AML and the inhibitory action of Flt3 inhibitors.
Quantitative Data for Representative FLT3 Inhibitors
The potency of FLT3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the kinase and their half-maximal effective concentration (EC50) in cellular assays. The table below summarizes publicly available data for several well-characterized FLT3 inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell Line | EC50 (nM) | Reference |
| Midostaurin | FLT3-ITD | ~11 | MV4-11 | ~10 | [1] |
| FLT3-TKD | ~5 | Ba/F3-D835Y | ~25 | [1] | |
| c-KIT | ~2 | - | - | [1] | |
| Gilteritinib | FLT3-ITD | 0.29 | MV4-11 | <1 | [8] |
| FLT3-TKD | 0.7 | MOLM-13 | <1 | [8] | |
| AXL | 0.7 | - | - | [8] | |
| Quizartinib | FLT3-ITD | 1.1 | MV4-11 | <1 | [9] |
| FLT3-TKD | >1000 | Ba/F3-D835Y | >1000 | [9] | |
| c-KIT | 4.2 | - | - | [9] | |
| Crenolanib | FLT3-ITD | 0.6 | MV4-11 | ~5 | [7] |
| FLT3-TKD | 3.2 | Ba/F3-D835Y | ~20 | [7] | |
| PDGFRα/β | <1 | - | - | [7] |
Experimental Protocols for Evaluation of FLT3 Inhibitors
The preclinical evaluation of a novel FLT3 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of the compound against the purified FLT3 kinase domain.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human FLT3 kinase domain (wild-type, ITD, and TKD mutants) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are used.
-
Assay Reaction: The kinase, substrate, ATP, and varying concentrations of the test inhibitor are incubated in a kinase reaction buffer.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
ELISA-based assay: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assays
Objective: To assess the effect of the inhibitor on the proliferation of FLT3-dependent AML cell lines.
Methodology:
-
Cell Lines: Human AML cell lines harboring FLT3 mutations (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD) are commonly used. A cell line lacking FLT3 mutations (e.g., HL-60) can be used as a negative control.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of the FLT3 inhibitor for a specified period (typically 48-72 hours).
-
Viability Assessment: Cell viability is measured using assays such as:
-
MTT or WST-1 assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® assay: Measures intracellular ATP levels as an indicator of cell viability.
-
-
Data Analysis: The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Apoptosis Assays
Objective: To determine if the inhibitor induces programmed cell death in FLT3-mutant AML cells.
Methodology:
-
Cell Treatment: FLT3-mutant AML cells are treated with the inhibitor at concentrations around its EC50 value.
-
Apoptosis Detection: Apoptosis can be detected by:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI stains the nucleus of late apoptotic/necrotic cells. Stained cells are analyzed by flow cytometry.
-
Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3, -7) using a luminogenic or fluorogenic substrate.
-
Western Blot for PARP Cleavage: Detects the cleavage of poly(ADP-ribose) polymerase (PARP) by active caspases.
-
In Vivo Efficacy Studies
Objective: To evaluate the anti-leukemic activity of the inhibitor in an animal model of AML.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.
-
Xenograft Establishment: Mice are intravenously or subcutaneously engrafted with a FLT3-mutant AML cell line (e.g., MV4-11).
-
Treatment: Once the leukemia is established (e.g., detectable tumor burden or engraftment in the bone marrow), mice are treated with the FLT3 inhibitor or a vehicle control.
-
Efficacy Assessment: The anti-tumor effect is evaluated by:
-
Tumor Volume Measurement: For subcutaneous models.
-
Bioluminescence Imaging: If the AML cells are engineered to express luciferase.
-
Survival Analysis: Monitoring the overall survival of the treated versus control groups.
-
Flow Cytometry: To quantify the percentage of human CD45+ leukemic cells in the bone marrow, peripheral blood, and spleen at the end of the study.
-
Preclinical Evaluation Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel FLT3 inhibitor.
Caption: A typical preclinical workflow for the development of a novel FLT3 inhibitor.
Clinical Landscape and Resistance Mechanisms
Several FLT3 inhibitors have been approved for the treatment of FLT3-mutated AML. Midostaurin and quizartinib are approved for newly diagnosed patients in combination with chemotherapy, while gilteritinib is approved as a monotherapy for relapsed or refractory AML.[10][11][12] These agents have significantly improved outcomes for patients with this high-risk form of leukemia.[9][13]
Despite the success of FLT3 inhibitors, resistance remains a major clinical challenge. Mechanisms of resistance can be broadly categorized as:
-
On-target resistance: Secondary mutations in the FLT3 kinase domain that prevent inhibitor binding. The "gatekeeper" F691L mutation is a common example.
-
Off-target resistance: Upregulation of parallel signaling pathways that bypass the need for FLT3 signaling. This can involve activation of other receptor tyrosine kinases or downstream effectors.
-
Microenvironment-mediated resistance: Stromal cells in the bone marrow microenvironment can secrete factors that protect leukemic cells from the effects of FLT3 inhibitors.
The diagram below illustrates the relationship between FLT3 inhibition and the development of resistance.
Caption: The development of resistance to FLT3 inhibitor therapy in AML.
Conclusion
The development of FLT3 inhibitors represents a significant advancement in the targeted therapy of AML. These agents have demonstrated substantial clinical benefit for patients with FLT3-mutated disease. A thorough understanding of the underlying biology of FLT3 signaling, robust preclinical evaluation, and strategies to overcome resistance are critical for the continued success and future development of novel FLT3-targeted therapeutics. The methodologies and data presented in this guide provide a framework for researchers and drug developers working in this important area of oncology.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Incorporating FLT3 inhibitors into acute myeloid leukemia treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of Acute Myeloid Leukemia with FLT3 Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 8. mdpi.com [mdpi.com]
- 9. jwatch.org [jwatch.org]
- 10. FDA Approves Vanflyta for FLT3-Mutated AML - NCI [cancer.gov]
- 11. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Preclinical Evaluation of Flt3 Inhibitors: A Technical Guide
Disclaimer: The compound "Flt3-IN-11" is not documented in publicly available scientific literature. This guide provides a comprehensive overview of the preclinical evaluation of a representative Fms-like tyrosine kinase 3 (Flt3) inhibitor, gilteritinib, to illustrate the standard methodologies and data analysis for this class of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Flt3 Inhibition in Acute Myeloid Leukemia (AML)
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the Flt3 signaling pathway, promoting uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis.[2][3] Consequently, Flt3 has emerged as a key therapeutic target in AML.
Gilteritinib (formerly ASP2215) is a potent, selective, next-generation Flt3 inhibitor designed to target both Flt3-ITD and Flt3-TKD mutations.[1] This technical guide details the preclinical evaluation of gilteritinib, encompassing its in vitro activity, mechanism of action, and in vivo efficacy, providing a framework for the assessment of novel Flt3 inhibitors.
In Vitro Activity and Selectivity
The initial preclinical assessment of a Flt3 inhibitor involves determining its potency and selectivity against the target kinase and other related kinases.
Kinase Inhibition Assays
Data Presentation:
| Target Kinase | IC50 (nM) | Reference |
| Flt3 (Wild-Type) | 5 | [1] |
| Flt3-ITD | <1 | [4] |
| Flt3-D835Y (TKD) | Not specified | [1] |
| Axl | 41 | [1] |
| c-Kit | Weaker activity | [5] |
Experimental Protocols:
-
Kinase Inhibition Assay: The inhibitory activity of the compound is measured using recombinant kinase domains in a biochemical assay. The assay typically involves incubating the kinase, a substrate (e.g., a synthetic peptide), and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is quantified, often using methods like radioisotope incorporation (32P-ATP) or fluorescence-based detection (e.g., Z'-LYTE™). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated.
Cellular Proliferation and Viability Assays
Data Presentation:
| Cell Line | Flt3 Mutation Status | IC50 (nM) | Reference |
| MV4-11 | Flt3-ITD | <1 | [4] |
| MOLM-13 | Flt3-ITD | Not specified | [6] |
| HL60 | Flt3-Wild Type | Not specified | [7] |
Experimental Protocols:
-
Cell Viability Assay (MTT Assay): AML cell lines with different Flt3 mutation statuses (e.g., MV4-11 for Flt3-ITD, HL60 for Flt3-wild type) are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).[7] Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 for cell viability is determined by plotting the percentage of viable cells against the inhibitor concentration.
Mechanism of Action
Understanding how the inhibitor affects the Flt3 signaling pathway is crucial for its preclinical evaluation.
Inhibition of Flt3 Phosphorylation and Downstream Signaling
Experimental Protocols:
-
Western Blotting: AML cells (e.g., MV4-11) are treated with the inhibitor for a short duration (e.g., 2-4 hours). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated Flt3 (p-Flt3) and total Flt3, as well as key downstream signaling proteins such as phosphorylated STAT5 (p-STAT5), phosphorylated ERK (p-ERK), and phosphorylated AKT (p-AKT). Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the phosphorylated forms of these proteins in the presence of the inhibitor indicates target engagement and pathway inhibition.[4][6]
Signaling Pathway Diagram:
Caption: Flt3 Signaling Pathway and Inhibition by Gilteritinib.
In Vivo Efficacy
Evaluating the anti-leukemic activity of the inhibitor in animal models is a critical step in preclinical development.
Xenograft Models
Experimental Protocols:
-
Subcutaneous Xenograft Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude) are subcutaneously inoculated with a human AML cell line harboring a Flt3 mutation (e.g., MV4-11). Once tumors are established, mice are randomized into treatment and control groups. The inhibitor is administered orally or via another appropriate route at various dose levels and schedules. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised and can be used for pharmacodynamic analysis (e.g., western blotting for p-Flt3).
-
Disseminated Leukemia Model: Immunocompromised mice are intravenously injected with Flt3-mutated AML cells. This model more closely mimics human leukemia. Treatment with the inhibitor is initiated, and survival is monitored. The percentage of human leukemic cells in the peripheral blood and bone marrow can also be assessed by flow cytometry.
Experimental Workflow Diagram:
Caption: In Vivo Xenograft Model Workflow.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor is essential for determining appropriate dosing regimens.
Experimental Protocols:
-
Pharmacokinetic Studies in Rodents: The inhibitor is administered to mice or rats via intravenous and oral routes. Blood samples are collected at various time points. The concentration of the drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability, are calculated.
Conclusion
The preclinical evaluation of a Flt3 inhibitor like gilteritinib involves a comprehensive series of in vitro and in vivo studies. These experiments are designed to demonstrate the compound's potency, selectivity, mechanism of action, and anti-leukemic efficacy in relevant models. The data generated from these studies are critical for establishing a rationale for clinical development and for guiding the design of early-phase clinical trials in patients with Flt3-mutated AML.
References
- 1. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-11: A Potent and Selective Inhibitor of FLT3 Mutations in Ba/F3 Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the activity of Flt3-IN-11, a highly potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, on murine pro-B Ba/F3 cells engineered to express various clinically relevant FLT3 mutations. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways to support research and development efforts in targeting FLT3-driven malignancies, particularly Acute Myeloid Leukemia (AML).
Introduction
Mutations in the FLT3 receptor are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1][2] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor and aberrant downstream signaling, promoting uncontrolled cell proliferation and survival.[1] The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, is a widely used model system to study the transforming activity of oncogenic kinases and to evaluate the efficacy of targeted inhibitors. Ectopic expression of mutant FLT3 renders Ba/F3 cells independent of IL-3 for survival and proliferation, providing a robust platform for assessing the potency of FLT3 inhibitors.
This compound has emerged as a potent and selective inhibitor of both wild-type and mutated FLT3.[3][4] This guide focuses on its activity in Ba/F3 cells expressing various FLT3 mutations, providing a comprehensive resource for researchers in the field.
Data Presentation: In Vitro Activity of this compound
The inhibitory activity of this compound has been quantified against wild-type FLT3 and various clinically relevant mutants. The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound, demonstrating its potent activity against both wild-type and mutant forms of the FLT3 kinase.
| Target | IC50 (nM) | Cell Line |
| Wild-type FLT3 | 7.22 | In vitro kinase assay |
| FLT3-D835Y | 4.95 | In vitro kinase assay |
| MV4-11 (FLT3-ITD) | 3.2 | Human AML Cell Line |
Table 1: Potency of this compound against FLT3 Kinase and in a Human AML Cell Line. [3][4]
This compound demonstrates high selectivity for FLT3 over the closely related kinase c-KIT, with a selectivity of over 1000-fold.[3] Furthermore, this compound effectively inhibits the proliferation of Ba/F3 cells expressing a panel of FLT3 mutations, highlighting its broad activity against various resistance-conferring mutations.
| Ba/F3 Cell Line Expressing | Inhibitory Activity |
| FLT3-ITD | Efficiently Inhibits Growth |
| FLT3-D835V/F | Efficiently Inhibits Growth |
| FLT3-F691L | Efficiently Inhibits Growth |
| FLT3-ITD-F691L | Efficiently Inhibits Growth |
| FLT3-ITD-D835Y | Efficiently Inhibits Growth |
Table 2: Proliferation Inhibition of this compound in Ba/F3 Cells with Various FLT3 Mutations. [3]
FLT3 Signaling Pathway and Mechanism of Action
FLT3 mutations lead to the constitutive activation of several downstream signaling pathways that are crucial for cell survival and proliferation. The primary pathways implicated include the STAT5, RAS/MAPK, and PI3K/AKT pathways. This compound, as a kinase inhibitor, blocks the autophosphorylation of the FLT3 receptor, thereby inhibiting the activation of these downstream signaling cascades.
References
Understanding the Oral Bioavailability of a Novel FLT3 Inhibitor: A Technical Guide
Disclaimer: Initial searches for "Flt3-IN-11" did not yield any publicly available data. This guide therefore utilizes the publicly available information for CDDD11-8 , a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 9 (CDK9), as a representative case study. The principles and methodologies described herein are broadly applicable to the preclinical assessment of oral bioavailability for novel small molecule kinase inhibitors.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately one-third of patients. These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving leukemogenesis and are associated with a poor prognosis.
The development of orally bioavailable FLT3 inhibitors is a key strategy in targeted cancer therapy. Oral administration offers convenience, facilitates chronic dosing regimens, and improves patient compliance. However, achieving adequate oral bioavailability presents a significant challenge in drug development, governed by a compound's physicochemical properties, solubility, permeability, and metabolic stability.
This technical guide provides an in-depth overview of the preclinical assessment of oral bioavailability for a novel FLT3 inhibitor, using CDDD11-8 as a case study. It is intended for researchers, scientists, and drug development professionals.
Core Compound Profile: CDDD11-8
CDDD11-8 is a potent dual inhibitor of FLT3-ITD and CDK9, with Ki values of 13 nM and 8 nM, respectively.[1][2] This dual-targeting approach is a promising strategy to overcome resistance to FLT3 inhibition, as CDK9 is involved in the transcription of cancer cell-survival genes.[1][2]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and in vivo efficacy data for CDDD11-8.
Table 1: Pharmacokinetic Parameters of CDDD11-8 in Mice[1]
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) | Oral (100 mg/kg) |
| Cmax (ng/mL) | - | 133 | 1,360 |
| Tmax (h) | - | 0.25 | 1.0 |
| AUC (ng·h/mL) | 1,060 | 954 | 14,000 |
| t½ (h) | 1.0 | 2.1 | 3.5 |
| Clearance (L/h/kg) | 1.9 | - | - |
| Vd (L/kg) | 1.2 | - | - |
| Oral Bioavailability (%) | - | 30 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; Vd: Volume of distribution.
Table 2: In Vivo Efficacy of CDDD11-8 in MV4-11 Xenograft Model[1]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Survival Benefit |
| Vehicle Control | Acetate buffer, p.o., daily | - | - |
| CDDD11-8 | 75 mg/kg, p.o., daily | Significant inhibition from day 9 | Improved survival |
| CDDD11-8 | 125 mg/kg, p.o., daily | Robust inhibition from day 7, tumor regression | Significantly improved survival |
p.o.: per os (by mouth)
Experimental Protocols
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of CDDD11-8 in mice.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c (hairy)
-
Sex: Male and female
-
Number of animals: n=10 per group
Dosing and Formulation:
-
Intravenous (IV) Administration:
-
Dose: 2 mg/kg
-
Formulation: CDDD11-8 dissolved in a vehicle of 10% N-methyl-2-pyrrolidone (NMP) and 90% acetate buffer (pH 4.5).[1]
-
-
Oral (PO) Administration:
-
Doses: 10 mg/kg and 100 mg/kg
-
Formulation: CDDD11-8 dissolved in acetate buffer (pH 4.74).[1]
-
Administration: Oral gavage.
-
Blood Sampling:
-
A serial blood sampling strategy is employed.
-
At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), blood samples (approximately 20-40 µL) are collected.
-
Collection sites are rotated to minimize stress and injury to the animals, including the right cheek, left cheek, and a terminal cardiac puncture.[1]
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
Sample Processing and Analysis:
-
Plasma is separated from whole blood by centrifugation.
-
The concentration of CDDD11-8 in plasma samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters are calculated using non-compartmental analysis.
In Vivo Efficacy Study in an AML Xenograft Model
Objective: To evaluate the anti-tumor efficacy of orally administered CDDD11-8 in a human AML xenograft model.
Animal Model:
-
Cell Line: MV4-11 (human AML cell line harboring the FLT3-ITD mutation).
-
Host Strain: Immunocompromised mice (e.g., NOD/SCID or similar).
-
Tumor Implantation: MV4-11 cells are implanted subcutaneously into the flank of the mice.
Treatment Protocol:
-
Tumor-bearing mice are randomized into treatment groups when tumors reach a volume of 100-200 mm³.[1]
-
Treatment Groups:
-
Vehicle control (acetate buffer, pH 4.74)
-
CDDD11-8 (75 mg/kg)
-
CDDD11-8 (125 mg/kg)
-
-
Administration: All treatments are administered orally once daily for 28 days.[1]
Efficacy Endpoints:
-
Tumor Volume: Tumor dimensions (length and width) are measured every other day using calipers. Tumor volume is calculated using the formula: 0.52 x Length x Width².[1]
-
Body Weight: Monitored daily as an indicator of toxicity.[1]
-
Survival: The study duration or a predetermined endpoint (e.g., tumor volume >1500 mm³) is used to assess survival benefit.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual inhibition of FLT3-ITD and CDK9 by CDDD11-8.
Caption: Experimental workflow for determining oral bioavailability.
Conclusion
The preclinical data for CDDD11-8 demonstrates that it is an orally bioavailable and highly efficacious dual inhibitor of FLT3 and CDK9.[1] An oral bioavailability of 30% in mice at a 10 mg/kg dose is a promising result for a lead compound, supporting its further development.[1] The robust tumor growth inhibition and even regression observed in an AML xenograft model upon oral administration underscores the therapeutic potential of this compound.[1] The detailed experimental protocols provided in this guide offer a framework for the evaluation of future oral FLT3 inhibitors, which remain a critical area of research for the treatment of AML.
References
Target Validation of FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitors in Leukemia Models: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "Flt3-IN-11" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the target validation process for FMS-like tyrosine kinase 3 (FLT3) inhibitors in leukemia models, utilizing publicly available data for well-characterized FLT3 inhibitors as a representative example. This document is intended for researchers, scientists, and drug development professionals.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][3] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor and its downstream signaling pathways, driving leukemogenesis and conferring a poor prognosis.[1][3] This makes FLT3 an attractive therapeutic target for the treatment of AML.
This technical guide outlines the preclinical validation of a hypothetical potent and selective FLT3 inhibitor, referred to herein as this compound, in various leukemia models.
Data Presentation
The following tables summarize the in vitro activity of representative FLT3 inhibitors against various leukemia cell lines.
Table 1: In Vitro Cellular Potency of Representative FLT3 Inhibitors
| Cell Line | FLT3 Status | IC50 (nM) of Representative Inhibitor A | IC50 (nM) of Representative Inhibitor B |
| MV4-11 | FLT3-ITD | 0.8 | 0.0021 |
| MOLM-13 | FLT3-ITD | - | - |
| MOLM-14 | FLT3-ITD | 150 | - |
| Ba/F3-ITD | FLT3-ITD (engineered) | - | Cytotoxic effects began at ~5 nM |
| EOL-1 | - | Cytotoxic effects began at ~5 nM | - |
| THP1 | FLT3-WT | >1000 | - |
| K-562 | FLT3-negative | 3000 | - |
Data compiled from publicly available sources on various FLT3 inhibitors.[4][5][6]
Experimental Protocols
Detailed methodologies for key experiments in the validation of a novel FLT3 inhibitor are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitor on leukemia cell lines.
-
Cell Culture: Leukemia cell lines (e.g., MV4-11, MOLM-13 for FLT3-ITD; HL-60 for FLT3-wild type) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with serial dilutions of the FLT3 inhibitor (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration using non-linear regression analysis.
Western Blot Analysis for FLT3 Signaling Pathway Inhibition
This method is used to confirm the on-target activity of the inhibitor by assessing the phosphorylation status of FLT3 and its downstream effectors.
-
Cell Lysis: Leukemia cells (e.g., MV4-11) are treated with the FLT3 inhibitor at various concentrations for a specified time (e.g., 2-4 hours). After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), and total AKT overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using image analysis software (e.g., ImageJ).
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the FLT3 inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Cell Implantation: MV4-11 cells (e.g., 5 x 10^6 cells per mouse) are injected subcutaneously or intravenously into the mice.
-
Treatment: Once tumors are palpable (for subcutaneous models) or leukemia is established (for intravenous models), mice are randomized into treatment and control groups. The FLT3 inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives a vehicle.
-
Efficacy Assessment:
-
Tumor Growth: For subcutaneous models, tumor volume is measured regularly using calipers.
-
Survival: For systemic models, the overall survival of the mice is monitored.
-
Leukemia Burden: Leukemia engraftment can be monitored by flow cytometry for human CD45-positive cells in the peripheral blood, bone marrow, and spleen.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected to assess the inhibition of FLT3 signaling by western blot or immunohistochemistry.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Preclinical validation workflow for an FLT3 inhibitor.
Logical Relationship Diagram
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US researchers divulge new FLT3 inhibitors for leukemia | BioWorld [bioworld.com]
Flt3-IN-11: A Deep Dive into its Inhibitory Effect on the STAT5 Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Flt3-IN-11, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, with a specific focus on its impact on the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, particularly in the context of Acute Myeloid Leukemia (AML).
Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1][2] The most frequent of these are internal tandem duplications (ITD) in the juxtamembrane domain, which lead to ligand-independent constitutive activation of the kinase.[1] This aberrant activation drives uncontrolled proliferation and survival of leukemic blasts through the activation of several downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and crucially, the JAK/STAT pathway.[3]
Constitutively active FLT3-ITD has been shown to strongly activate STAT5, a key transcription factor that promotes the expression of genes essential for cell cycle progression and apoptosis inhibition.[3][4][5][6] This makes the FLT3-STAT5 signaling axis a critical therapeutic target in FLT3-mutated AML. This compound, as a FLT3 inhibitor, is designed to block the kinase activity of FLT3, thereby inhibiting the downstream signaling cascades that contribute to leukemogenesis.
Quantitative Data on FLT3 Inhibition and STAT5 Phosphorylation
| Inhibitor | Cell Line | Target | IC50 (nM) | Effect on p-STAT5 | Reference |
| SU5614 | MM6 | FLT3 | ~200 | Complete downregulation at 0.2 µM | [4] |
| Quizartinib (AC220) | MV4-11 | FLT3 | <1 | Significant reduction | [7] |
| Gilteritinib | MV4-11, MOLM-14 | FLT3 | <1 | Significant reduction | [8] |
| Midostaurin (PKC412) | MV4-11, MOLM-13 | FLT3 | ~10 | Reduction | [1] |
Experimental Protocols
To enable researchers to investigate the effects of this compound on the STAT5 signaling pathway, this section provides detailed methodologies for key experiments.
Protocol 1: Western Blot for Phospho-STAT5 (p-STAT5) Inhibition
This protocol details the procedure to assess the phosphorylation status of STAT5 in AML cell lines following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, or 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH).
Protocol 2: Flow Cytometry for Phospho-STAT5 (p-STAT5) Analysis
This protocol provides a method for quantifying p-STAT5 levels at a single-cell level.[9]
1. Cell Stimulation and Fixation:
-
Culture and treat AML cells with this compound as described in Protocol 1.
-
After treatment, fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., BD Cytofix) and incubate for 10 minutes at 37°C.
2. Permeabilization:
-
Centrifuge the fixed cells and discard the supernatant.
-
Permeabilize the cells by resuspending the pellet in ice-cold Permeabilization Buffer (e.g., BD Phosflow Perm Buffer III) and incubate on ice for 30 minutes.
3. Staining:
-
Wash the cells twice with staining buffer (PBS with 2% FBS).
-
Resuspend the cells in staining buffer containing a fluorescently-conjugated anti-phospho-STAT5 (Tyr694) antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
(Optional) Co-stain with antibodies for cell surface markers to identify specific cell populations.
4. Data Acquisition and Analysis:
-
Wash the cells once with staining buffer and resuspend in an appropriate volume for flow cytometry.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of p-STAT5 in the treated versus control cells.
Visualizations
Signaling Pathway Diagram
Caption: FLT3-ITD/STAT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on STAT5 phosphorylation via Western blot.
Logical Relationship Diagram
Caption: Logical flow from FLT3-ITD mutation to the therapeutic effect of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression and Constitutive Activation of FLT3 Induces STAT5 Activation in Primary Acute Myeloid Leukemia Blast Cells1 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Methodological & Application
Flt3-IN-11: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Flt3-IN-11 is a potent and selective inhibitor of FLT3 kinase. This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.
Introduction
This compound is a small molecule inhibitor targeting both wild-type and mutated forms of the FLT3 receptor. Its high potency and selectivity make it a valuable tool for basic research and a promising candidate for therapeutic development. In vitro assays are essential for determining the efficacy, selectivity, and mechanism of action of such inhibitors. This application note details biochemical and cell-based assays to evaluate the inhibitory properties of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | Target | Cell Line | IC50 Value |
| Biochemical Kinase Assay | Wild-Type FLT3 | - | 7.22 nM[1] |
| Biochemical Kinase Assay | FLT3-D835Y Mutant | - | 4.95 nM[1] |
| Cell-Based Proliferation Assay | FLT3-ITD | MV4-11 | 3.2 nM[1] |
This compound demonstrates high selectivity for FLT3 over the closely related kinase c-KIT, with a selectivity of over 1000-fold.[1] It has also been shown to effectively inhibit the growth of various BaF3 cells engineered to express different FLT3 mutations, including FLT3-ITD, FLT3-D835V/F, FLT3-F691L, FLT3-ITD-F691L, and FLT3-ITD-D835Y.[1]
Signaling Pathway
Mutations in FLT3 lead to its constitutive activation, triggering downstream signaling cascades that promote cell proliferation and survival. The primary pathways activated include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. This compound inhibits the initial autophosphorylation of the FLT3 receptor, thereby blocking the activation of these downstream effectors.
Experimental Protocols
Biochemical FLT3 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified FLT3 kinase. A common method is a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
In a multi-well plate, add the FLT3 enzyme, the substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Measure luminescence using a plate reader. The signal intensity is proportional to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based FLT3 Phosphorylation Assay
This assay determines the ability of this compound to inhibit the autophosphorylation of FLT3 in a cellular context.
Materials:
-
AML cell line with an activating FLT3 mutation (e.g., MV4-11, MOLM-13).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (dissolved in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3.
-
ELISA plates or Western blotting equipment.
Procedure:
-
Seed the AML cells in a multi-well plate and allow them to attach or stabilize overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-4 hours).
-
Wash the cells with cold PBS and then lyse them on ice.
-
Clarify the lysates by centrifugation.
-
Determine the levels of phosphorylated and total FLT3 in the lysates using a sandwich ELISA or Western blotting.
-
For ELISA, coat a plate with a capture antibody for total FLT3. Add the cell lysates, followed by a detection antibody for phospho-FLT3 conjugated to an enzyme (e.g., HRP). Add a substrate and measure the signal.
-
For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the specific antibodies.
-
Normalize the phospho-FLT3 signal to the total FLT3 signal for each treatment condition.
-
Calculate the percent inhibition of phosphorylation relative to a DMSO control and determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth and viability of FLT3-dependent cancer cells.
Materials:
-
AML cell line with an activating FLT3 mutation (e.g., MV4-11).
-
Cell culture medium.
-
This compound (dissolved in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
White or clear multi-well plates suitable for the chosen viability reagent.
-
Plate reader (luminometer, spectrophotometer, or fluorometer).
Procedure:
-
Seed the cells at a low density in a multi-well plate.
-
Add a serial dilution of this compound to the wells. Include a DMSO-only control.
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal using the appropriate plate reader.
-
Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a FLT3 inhibitor in vitro.
References
Application Notes and Protocols: Flt3-IN-11 Treatment for MV4-11 Cell Line
For Research Use Only
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. The MV4-11 cell line, derived from a patient with biphenotypic B myelomonocytic leukemia, is homozygous for the FLT3-ITD mutation, leading to constitutive activation of the FLT3 signaling pathway and promoting cell survival and proliferation. This makes MV4-11 an essential in vitro model for studying FLT3-ITD-positive AML and for the preclinical evaluation of FLT3 inhibitors.
Flt3-IN-11 is a potent and selective inhibitor of FLT3 kinase. These application notes provide a comprehensive guide for researchers on the use of this compound to treat the MV4-11 cell line, including protocols for assessing its biological effects on cell viability, signaling pathways, and apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound in MV4-11 Cells
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | MV4-11 | Cell Viability | 3.2 | [1] |
Signaling Pathway and Experimental Workflow
Caption: FLT3-ITD Signaling Pathway and Inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in MV4-11 cells.
Experimental Protocols
MV4-11 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing the MV4-11 human AML cell line.
Materials:
-
MV4-11 cell line
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Sterile, vented T-75 cell culture flasks
-
Sterile serological pipettes and centrifuge tubes
-
Humidified incubator (37°C, 5% CO₂)
-
Microscope
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing IMDM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing (if starting from a frozen vial):
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
MV4-11 cells grow in suspension. Maintain the cell density between 3 x 10⁵ and 1 x 10⁶ cells/mL for optimal growth.
-
To subculture, gently pipette the cell suspension to break up any clumps.
-
Determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension to the seeding density of approximately 3-5 x 10⁵ cells/mL in a new flask with fresh, pre-warmed complete growth medium.
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Cell Viability Assay (MTS/XTT Assay)
This protocol is for determining the IC50 value of this compound in MV4-11 cells.
Materials:
-
MV4-11 cells in logarithmic growth phase
-
This compound (stock solution prepared in DMSO)
-
Complete growth medium
-
Sterile 96-well flat-bottom plates
-
MTS or XTT cell proliferation assay kit
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Cell Seeding:
-
Harvest MV4-11 cells and determine the cell density.
-
Seed 1 x 10⁴ cells in 90 µL of complete growth medium per well in a 96-well plate.
-
Include wells for "cells only" (no treatment) and "medium only" (background control).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 nM to 1000 nM.
-
Add 10 µL of the diluted this compound to the appropriate wells to achieve the final desired concentrations.
-
For the "cells only" control, add 10 µL of medium containing the same final concentration of DMSO as the treated wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
Assay Development:
-
Add 20 µL of the MTS/XTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis of FLT3 Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
MV4-11 cells
-
This compound
-
6-well plates
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and an antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed MV4-11 cells in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM) or DMSO for a specified time (e.g., 2-4 hours).
-
Harvest the cells by centrifugation, wash once with ice-cold PBS, and lyse the cell pellet with RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for total proteins and the loading control as needed.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying the induction of apoptosis in MV4-11 cells following treatment with this compound.
Materials:
-
MV4-11 cells
-
This compound
-
6-well plates
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit with PI
-
1X Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed MV4-11 cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 10x IC50) for 24-48 hours. Include a DMSO-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V only, and PI only controls to set up the compensation and gates correctly.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
References
Application Notes and Protocols for Flt3-IN-11 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Flt3-IN-11, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, in a cell culture setting. This document is intended to guide researchers in the effective application of this compound for studies in oncology and drug development, particularly in the context of Acute Myeloid Leukemia (AML).
Introduction
This compound is a small molecule inhibitor targeting the FLT3 receptor tyrosine kinase. Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in AML and are associated with a poor prognosis. This compound has demonstrated potent inhibitory activity against both wild-type and mutated forms of FLT3, making it a valuable tool for investigating FLT3-driven malignancies.
Chemical Properties and Activity
A summary of the key chemical and biological properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 422.45 g/mol [1] |
| CAS Number | 2499966-50-4 |
| IC50 (wild-type FLT3) | 7.22 nM[1][2] |
| IC50 (FLT3-D835Y) | 4.95 nM[1][2] |
| IC50 (MV4-11 cells) | 3.2 nM[1][2] |
| IC50 (MOLM-13 cells) | 1 nM or less[3] |
Flt3 Signaling Pathway and Mechanism of Action
The Flt3 signaling pathway plays a crucial role in the normal development of hematopoietic stem cells. Upon binding of its ligand (FL), the FLT3 receptor dimerizes and autophosphorylates, initiating downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways are integral to cell proliferation, survival, and differentiation. In AML, activating mutations in FLT3 lead to constitutive, ligand-independent activation of these pathways, driving uncontrolled cell growth. This compound acts as a competitive inhibitor at the ATP-binding site of the FLT3 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling, ultimately leading to the inhibition of proliferation and induction of apoptosis in FLT3-mutated cancer cells.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the desired stock concentration. A stock solution of 10 mM is recommended for ease of dilution. To prepare a 10 mM stock solution of this compound (MW: 422.45 g/mol ), weigh out 4.22 mg of the compound.
-
Dissolve in DMSO. Add 1 mL of sterile DMSO to the 4.22 mg of this compound powder in a sterile tube.
-
Ensure complete dissolution. Vortex the solution thoroughly. Gentle warming in a 37°C water bath may aid in complete dissolution.
-
Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 2 years).
Note: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity.[4][5][6][7][8] A vehicle control (DMSO alone at the same final concentration) should always be included in experiments.
Cell Culture and Treatment Protocol
This protocol provides a general guideline for treating AML cell lines such as MV4-11 and MOLM-13, which are known to harbor FLT3-ITD mutations.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10-20% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the AML cells in complete medium according to standard protocols.
-
Count the cells and determine their viability using a suitable method (e.g., trypan blue exclusion).
-
Seed the cells into the desired culture plates at the appropriate density. For example, for a 96-well plate, a density of 1 x 10^4 to 5 x 10^4 cells per well is common for proliferation assays.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To minimize DMSO toxicity, ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and ideally below 0.1%. For example, to achieve a final concentration of 10 nM this compound in a well containing 100 µL of media, you would add a very small volume of a diluted working stock. It is often practical to perform a serial dilution of the 10 mM stock in culture medium first.
-
-
Cell Treatment:
-
Add the prepared this compound working solutions to the appropriate wells.
-
Add the vehicle control (medium with the same final concentration of DMSO) to the control wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, or Western blotting to assess the phosphorylation status of FLT3 and its downstream targets.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Safety Precautions
This compound is a bioactive compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biomea Fusion discovers new FLT3 inhibitors for cancer | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flt3 Inhibition in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "Flt3-IN-11" did not yield specific preclinical data. Therefore, these application notes utilize the well-characterized and FDA-approved FLT3 inhibitor, Gilteritinib (ASP2215) , as a representative compound to provide detailed protocols and expected outcomes for in vivo studies. The methodologies and principles described herein are broadly applicable to the preclinical evaluation of novel FLT3 inhibitors.
Introduction to FLT3 Inhibition in Acute Myeloid Leukemia (AML)
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis.[3][4]
Targeted inhibition of the aberrant FLT3 signaling cascade is a key therapeutic strategy in FLT3-mutated AML.[4] Gilteritinib is a potent, orally bioavailable, second-generation FLT3 inhibitor that has demonstrated efficacy against both FLT3-ITD and FLT3-TKD mutations.[2][5] Preclinical mouse xenograft models are essential for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of FLT3 inhibitors like Gilteritinib.
FLT3 Signaling Pathway
The FLT3 receptor, upon ligand binding or mutational activation, dimerizes and autophosphorylates, initiating downstream signaling cascades. These include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation and survival while inhibiting apoptosis.[6] FLT3 inhibitors competitively bind to the ATP-binding pocket of the FLT3 kinase domain, blocking its activation and subsequent downstream signaling.[7]
Quantitative Data from Preclinical Mouse Xenograft Studies with Gilteritinib
The following table summarizes representative dosage and efficacy data for Gilteritinib in various AML mouse xenograft models.
| Cell Line | Mouse Strain | Xenograft Model | Gilteritinib Dosage | Administration Route & Schedule | Efficacy | Reference |
| MV4-11 | Nude | Subcutaneous | 1, 3, 6, 10 mg/kg | Oral, once daily for 28 days | Dose-dependent tumor growth inhibition; complete regression at >6 mg/kg. | [8][9] |
| MOLM-13 | Nude | Subcutaneous | 30 mg/kg | Oral, once daily for 16 days | >90% tumor growth inhibition. | [10] |
| MOLM-13 | NOD/SCID | Orthotopic (IV injection) | 10 mg/kg | Oral, once daily for 12 days | Increased survival. | [11] |
| MV4-11 | Nude | Subcutaneous | 10 mg/kg | Oral, once daily for 14 days | Significant tumor growth inhibition. | [12] |
| MOLM-13 | NSG | Orthotopic (IV injection) | 30 mg/kg | Oral, once daily, 5 days/week for 3 weeks | Decreased leukemic burden. | [13] |
| MOLM-13 | Nude | Subcutaneous | 30 mg/kg | Oral, once daily for 11 days | 97% tumor growth inhibition. | [14][15] |
| MOLM-13 | NSG | Orthotopic (IV injection) | 15 mg/kg | Intraperitoneal, 5 days/week for 3 weeks | Synergistic anti-leukemic effect with CAR-T cells. | [16] |
Experimental Protocols
Subcutaneous Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous AML xenograft model to evaluate the efficacy of an FLT3 inhibitor.
1. Cell Culture and Preparation:
-
Culture human FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and assess viability (e.g., via trypan blue exclusion).
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a suitable medium (e.g., PBS or Matrigel mixture) at the desired concentration (typically 5 x 106 to 1 x 107 cells per injection).[12]
2. Animal Handling and Cell Implantation:
-
Use immunodeficient mice (e.g., 4-6 week old male nude or NOD/SCID/gamma (NSG) mice).[10]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.[15]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups with similar mean tumor volumes.[10]
4. Drug Formulation and Administration:
-
Prepare Gilteritinib for oral administration by suspending it in a suitable vehicle (e.g., 0.5% methylcellulose).[13]
-
Administer the drug or vehicle to the respective groups via oral gavage at the specified dosage and schedule (e.g., once daily).
5. Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).[17]
Orthotopic (Disseminated) Xenograft Model Protocol
This protocol is for establishing a more clinically relevant disseminated leukemia model.
1. Cell Culture and Preparation:
-
Prepare AML cells (e.g., MOLM-13, which may be luciferase-tagged for in vivo imaging) as described for the subcutaneous model.
-
Resuspend cells in sterile PBS at the desired concentration (e.g., 1 x 106 to 5 x 106 cells per injection).[13]
2. Animal Handling and Cell Implantation:
-
Use highly immunodeficient mice (e.g., NSG mice) for optimal engraftment.
-
Inject the cell suspension intravenously (IV) via the tail vein.
3. Engraftment Monitoring and Randomization:
-
Monitor leukemia engraftment and progression. If using luciferase-tagged cells, this can be done non-invasively via bioluminescence imaging (BLI).[13]
-
Alternatively, peripheral blood can be sampled to detect circulating human leukemic cells (hCD45+).
-
Once engraftment is confirmed (typically 7-14 days post-injection), randomize mice into treatment groups.[13][17]
4. Drug Administration and Monitoring:
-
Administer Gilteritinib or vehicle as described previously.
-
Monitor disease progression via BLI or peripheral blood analysis.
-
Monitor animal health, including body weight and signs of distress.
-
The primary endpoint is typically overall survival.[17]
5. Endpoint Analysis:
-
At the time of euthanasia, collect tissues such as bone marrow, spleen, and liver to assess the leukemic burden by flow cytometry (for hCD45+ cells) or immunohistochemistry.[13]
Conclusion
The preclinical evaluation of FLT3 inhibitors in mouse xenograft models is a critical step in their development. The protocols and data presented here for the representative FLT3 inhibitor Gilteritinib provide a framework for designing and interpreting such studies. These models allow for the assessment of in vivo efficacy, the establishment of pharmacokinetic/pharmacodynamic relationships, and the investigation of potential resistance mechanisms, all of which are essential for the clinical translation of novel AML therapies.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jadpro.com [jadpro.com]
- 4. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gilteritinib Inhibits Glutamine Uptake and Utilization in FLT3-ITD–Positive AML | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 14. oncotarget.com [oncotarget.com]
- 15. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel approach for relapsed/refractory FLT3mut+ acute myeloid leukaemia: synergistic effect of the combination of bispecific FLT3scFv/NKG2D-CAR T cells and gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Flt3-IN-11 in AML Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of the FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-11, in acute myeloid leukemia (AML) cell lines. The protocols described herein are based on established cell viability assays and are intended to provide a framework for the preclinical evaluation of FLT3 inhibitors. Due to the limited availability of specific data for a compound designated "this compound" in publicly accessible scientific literature, this document utilizes data from a representative and potent FLT3 inhibitor, Quizartinib, to illustrate the experimental design, data presentation, and interpretation. This approach provides a practical guide for researchers to adapt for their specific FLT3 inhibitor of interest.
Introduction
Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1] These mutations, most commonly internal tandem duplications (FLT3-ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor.[1] This aberrant signaling promotes uncontrolled cell proliferation and survival, and is associated with a poor prognosis.[1] Consequently, FLT3 has emerged as a critical therapeutic target in AML.
This compound is a small molecule inhibitor designed to target the FLT3 kinase. Determining the IC50 value of such inhibitors is a crucial step in their preclinical development. The IC50 represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, in this case, the viability of AML cells. This value provides a quantitative measure of the inhibitor's potency and is essential for comparing the efficacy of different compounds and for guiding further studies.
FLT3 Signaling Pathway in AML
The FLT3 receptor is a member of the class III receptor tyrosine kinase family. In normal hematopoiesis, the binding of the FLT3 ligand (FL) to the receptor induces its dimerization and autophosphorylation, initiating downstream signaling cascades. However, in AML with FLT3 mutations, the receptor is constitutively active, leading to ligand-independent signaling. This results in the continuous activation of pro-proliferative and anti-apoptotic pathways, including the RAS/MEK/ERK, PI3K/Akt, and STAT5 pathways.
Caption: Simplified FLT3 signaling pathway in AML.
Determination of this compound IC50 in AML Cell Lines
The IC50 of this compound is determined by treating AML cell lines with a range of inhibitor concentrations and measuring cell viability after a specified incubation period. The data is then plotted as a dose-response curve, from which the IC50 value is calculated.
Representative IC50 Values
The following table summarizes the IC50 values for the representative FLT3 inhibitor, Quizartinib, in various AML cell lines. These values are provided as an example of expected potency against FLT3-mutated cells.
| Cell Line | FLT3 Status | IC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | ~0.62 | [2] |
| MOLM-14 | FLT3-ITD | ~0.38 | [2] |
| MV4-11 | FLT3-ITD | ~0.31 | [2] |
| OCI-AML3 | FLT3-wild type | >1000 | [2] |
Note: The IC50 values can vary depending on the specific assay conditions, such as cell density, incubation time, and the viability reagent used.
Experimental Protocols
Cell Culture
AML cell lines (e.g., MOLM-13, MV4-11, NOMO-1) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and subcultured every 2-3 days to maintain logarithmic growth.
IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for suspension AML cell lines.
Materials:
-
AML cell lines
-
This compound (or representative inhibitor)
-
RPMI-1640 medium with 10% FBS
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol:
-
Cell Seeding:
-
Count the cells using a hemocytometer or an automated cell counter and determine cell viability (should be >90%).
-
Dilute the cells to a final concentration of 2 x 10^5 cells/mL in fresh culture medium.
-
Add 50 µL of the cell suspension to each well of a 96-well opaque-walled plate (10,000 cells/well).
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of concentrations (e.g., 1000 nM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, 0.3 nM, 0.1 nM, and a vehicle control with the same percentage of DMSO).
-
Add 50 µL of each drug dilution to the respective wells containing the cells. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Caption: Experimental workflow for IC50 determination.
Conclusion
The determination of the IC50 value is a fundamental step in the characterization of novel kinase inhibitors like this compound. The protocols and guidelines presented in this document provide a robust framework for assessing the in vitro potency of such compounds against AML cell lines. By employing standardized cell viability assays and appropriate data analysis methods, researchers can obtain reliable and reproducible IC50 values, which are critical for advancing the development of targeted therapies for AML.
References
Application Notes and Protocols for Flt3-IN-11 in FLT3 Kinase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 kinase and its downstream signaling pathways, promoting uncontrolled cell growth and survival.[1][4] Flt3-IN-11 is a potent and selective inhibitor of FLT3 kinase, demonstrating significant activity against both wild-type and mutant forms of the enzyme.[5] These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular assays to assess FLT3 kinase activity.
This compound: Potency and Selectivity
This compound is a small molecule inhibitor that targets the ATP-binding site of the FLT3 kinase.[5] Its potency has been determined in various assays, demonstrating its efficacy against both wild-type FLT3 and a common resistance-conferring mutant, D835Y. The inhibitor also exhibits high selectivity for FLT3 over other kinases, such as c-KIT.[5]
| Target | IC50 (nM) | Assay Type | Cell Line |
| FLT3 (Wild-Type) | 7.22 | Biochemical | N/A |
| FLT3-D835Y | 4.95 | Biochemical | N/A |
| MV4-11 (FLT3-ITD) | 3.2 | Cellular (Growth Inhibition) | MV4-11 |
Table 1: Summary of this compound IC50 values. Data sourced from MedChemExpress.[5]
FLT3 Signaling Pathway
Upon binding of its ligand (FL), FLT3 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This activation creates docking sites for various signaling molecules, leading to the activation of several key downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which collectively promote cell proliferation and inhibit apoptosis.[1][4][6] In the context of AML with FLT3-ITD mutations, this signaling is constitutively active, driving leukemogenesis.[2][4]
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Breakdown of the FLT3-ITD/STAT5 Axis and Synergistic Apoptosis Induction by the Histone Deacetylase Inhibitor Panobinostat and FLT3-Specific Inhibitors | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Functional Characterization of FLT3 Receptor Signaling Deregulation in Acute Myeloid Leukemia by Single Cell Network Profiling (SCNP) | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying FLT3-ITD-Driven Leukemia with Gilteritinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase.[2][3] This aberrant signaling drives leukemia cell proliferation and survival, making FLT3 an attractive therapeutic target.[3] Gilteritinib is a potent, orally available, second-generation FLT3 tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with relapsed or refractory FLT3-mutated AML.[4][5] As a Type I inhibitor, gilteritinib targets both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[2] This document provides detailed application notes and protocols for utilizing gilteritinib as a tool to study FLT3-ITD-driven leukemia in a research setting.
Mechanism of Action
Gilteritinib is a potent and selective inhibitor of FLT3 and AXL receptor tyrosine kinases.[6] In FLT3-ITD-positive AML, the FLT3 receptor is constitutively phosphorylated, leading to the activation of downstream signaling pathways, including STAT5, MAPK (ERK), and AKT, which promote cell proliferation and survival.[3] Gilteritinib binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and subsequently inhibiting the activation of these downstream signaling cascades.[7] This leads to the induction of apoptosis and cell cycle arrest in FLT3-ITD-positive leukemia cells.[8][9]
Data Presentation
Table 1: In Vitro Potency of Gilteritinib
| Cell Line | FLT3 Status | IC50 (nM) - Cell Viability | IC50 (nM) - FLT3 Autophosphorylation | Reference(s) |
| MV4-11 | FLT3-ITD | ~3.02 - 7.99 | ~1 | [2][10] |
| MOLM-13 | FLT3-ITD | ~1.8 | ~1 | [6][10] |
| MOLM-14 | FLT3-ITD | Not specified | ~1 | [3] |
| Ba/F3-ITD | FLT3-ITD (transfected) | ~1.8 | Not specified | [10] |
| SEMK2 | Wild-Type FLT3 (overexpressed) | Modest effect | Not specified | [3] |
| HL-60 | Wild-Type FLT3 (low expression) | No cytotoxic effect | Not specified | [3][11] |
| Ba/F3-D835Y | FLT3-TKD (transfected) | Potent inhibition | Potent inhibition | [2] |
Table 2: In Vivo Efficacy of Gilteritinib in FLT3-ITD Xenograft Models
| Mouse Model | Cell Line | Gilteritinib Dose (oral, once daily) | Outcome | Reference(s) |
| Xenograft | MV4-11 | 6 mg/kg | Near-complete tumor regression (93%) | [6] |
| Xenograft | MV4-11 | 10 mg/kg | Complete tumor regression (100%) | [6] |
| Intra-bone marrow transplantation | MV4-11 | 10 mg/kg | Prolonged survival | [6] |
| Xenograft | MV4-11 | 3 mg/kg (in combination with chemotherapy) | Greater tumor volume reduction than single agents | [8][12] |
Mandatory Visualizations
Caption: FLT3-ITD signaling pathway and the inhibitory action of Gilteritinib.
Caption: Workflow for in vitro testing of Gilteritinib on AML cell lines.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for determining the cytotoxic effects of gilteritinib on AML cell lines.
Materials:
-
FLT3-ITD positive (e.g., MV4-11, MOLM-13) and negative (e.g., HL-60) AML cell lines
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Gilteritinib (stock solution in DMSO)
-
96-well plates
-
WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[13]
-
Drug Treatment: Prepare serial dilutions of gilteritinib in culture medium. Add 100 µL of the diluted drug to the wells to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[14]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[14]
-
Incubation with Reagent: Incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of FLT3 Signaling
This protocol is for assessing the effect of gilteritinib on the phosphorylation of FLT3 and its downstream targets.
Materials:
-
AML cell lines
-
Gilteritinib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with various concentrations of gilteritinib (e.g., 10 nM, 100 nM, 1 µM) for 2 to 24 hours.[9][15]
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Mouse Model
This protocol outlines a subcutaneous xenograft model to evaluate the in vivo efficacy of gilteritinib.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MV4-11 cells
-
Matrigel
-
Gilteritinib formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5-10 x 10^6 MV4-11 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer gilteritinib orally once daily at the desired dose (e.g., 3, 6, or 10 mg/kg).[6][8][12]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor animal health and body weight regularly.
-
Endpoint: Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.[6]
-
Data Analysis: Plot tumor growth curves and compare the treatment group to the control group. Statistical analysis can be performed using appropriate tests (e.g., t-test or ANOVA). For survival studies, monitor mice until a defined endpoint and generate Kaplan-Meier survival curves.[6]
Conclusion
Gilteritinib serves as a valuable research tool for investigating the pathobiology of FLT3-ITD-driven leukemia and for the preclinical evaluation of novel therapeutic strategies. The provided protocols offer a framework for conducting in vitro and in vivo studies to elucidate the molecular mechanisms of FLT3 inhibition and to assess the efficacy of potential combination therapies. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to the advancement of treatments for AML.
References
- 1. Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-world evidence confirms gilteritinib as an effective treatment option for R/R FLT3-mutated AML - Articles - Oncology · Hematology | healthbook [healthbook.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. FIGURE 1 from Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation [aacr.figshare.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Flt3 Inhibitors
A- Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target, leading to the development of numerous small molecule inhibitors.
This document provides detailed application notes and protocols for the in vivo administration of Flt3 inhibitors in preclinical research settings. As specific in vivo administration data for Flt3-IN-11 is not publicly available, the following protocols are based on data from other structurally and functionally similar Flt3 inhibitors, including Gilteritinib, Quizartinib, CHMFL-FLT3-362, and LT-171-861. These notes are intended for researchers, scientists, and drug development professionals working with these compounds in animal models of AML.
B- Quantitative Data Summary
The following tables summarize the in vivo administration parameters for several Flt3 inhibitors based on published studies. This data provides a reference for designing preclinical experiments.
Table 1: Oral Administration of Flt3 Inhibitors in Mice
| Compound | Dosage | Frequency | Vehicle | Animal Model | Reference |
| Gilteritinib | 30 mg/kg | Once daily | 0.5% methylcellulose | Nude mice with MV4-11 xenografts | [1] |
| Quizartinib | 10 mg/kg | Once daily | 15% Captisol® | Mice | [2] |
| CHMFL-FLT3-362 | 50, 100, 150 mg/kg | Once daily | Not specified | NOD/SCID mice with MV4-11 or MOLM-13 cells |
Table 2: Intravenous Administration of Flt3 Inhibitors in Mice
| Compound | Dosage | Frequency | Vehicle | Animal Model | Reference |
| LT-171-861 | 10 mg/kg | Every two days | Not specified | BALB/c nude mice with MV4-11 or MOLM-13 xenografts | [3] |
Table 3: Intraperitoneal Administration of Flt3 Inhibitors in Mice
| Compound | Dosage | Frequency | Vehicle | Animal Model | Reference |
| MI-503 | 50 mg/kg | Twice daily | 25% DMSO, 25% PEG400, 50% PBS | NSG mice with MV4-11 cells |
C- Experimental Protocols
The following are detailed protocols for the preparation and administration of Flt3 inhibitors via common routes for in vivo studies.
Protocol 1: Oral Gavage Administration
This protocol is based on the administration of Gilteritinib and Quizartinib.
Materials:
-
Flt3 inhibitor (e.g., Gilteritinib, Quizartinib)
-
Vehicle (0.5% methylcellulose or 15% Captisol®)
-
Sterile water for injection or phosphate-buffered saline (PBS)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)
-
Syringes (1 mL)
-
70% ethanol for disinfection
Procedure:
-
Preparation of Vehicle:
-
For 0.5% methylcellulose: Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously with a magnetic stirrer. Continue stirring until a clear, viscous solution is formed. Autoclave to sterilize.
-
For 15% Captisol®: Dissolve 15 g of Captisol® in 85 mL of sterile water. Stir until fully dissolved. The solution can be sterile-filtered.
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of Flt3 inhibitor based on the desired dose and the number and weight of the animals.
-
If the compound is a powder, finely grind it using a mortar and pestle to ensure uniform suspension.
-
In a sterile container, add the calculated amount of the Flt3 inhibitor powder.
-
Add a small volume of the chosen vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration. Ensure the final solution is a homogenous suspension. For some compounds, sonication may be required to achieve a uniform suspension.
-
-
Animal Handling and Administration:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is in the correct position, slowly administer the dosing solution.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as choking or difficulty breathing.
-
Protocol 2: Intravenous (Tail Vein) Injection
This protocol is based on the administration of LT-171-861.
Materials:
-
Flt3 inhibitor (e.g., LT-171-861)
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, PEG300, and Tween 80 in saline)
-
Sterile saline or PBS
-
Vortex mixer
-
Insulin syringes with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Due to the poor aqueous solubility of many kinase inhibitors, a formulation with solubilizing agents is often necessary for intravenous administration. A common vehicle formulation is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as sterile saline or water for injection.
-
First, dissolve the calculated amount of the Flt3 inhibitor in DMSO.
-
Add PEG300 and Tween 80 and vortex thoroughly.
-
Finally, add the saline or water for injection dropwise while vortexing to prevent precipitation. The final solution should be clear and free of particulates.
-
Sterile-filter the final solution through a 0.22 µm syringe filter.
-
-
Animal Handling and Administration:
-
Weigh each animal to determine the injection volume. The typical volume for a bolus tail vein injection in mice is 5 mL/kg.
-
Warm the mouse under a heat lamp or on a warming pad for a few minutes to dilate the lateral tail veins, making them more visible and accessible.
-
Place the mouse in a restrainer, leaving the tail exposed.
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the dosing solution. If resistance is met or a bleb forms under the skin, the needle is not in the vein. In this case, withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
D- Visualizations
FLT3 Signaling Pathway
Caption: FLT3 signaling pathway upon ligand binding.
In Vivo Experimental Workflow for Flt3 Inhibitor Studies
Caption: General workflow for in vivo efficacy studies of Flt3 inhibitors.
References
Application Notes and Protocols: Detection of p-FLT3 Inhibition by Flt3-IN-11 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor and its downstream signaling pathways, including the PI3K/Akt, RAS/MAPK, and STAT5 pathways, promoting uncontrolled cell growth and survival.[4][5]
Flt3-IN-11 is a potent inhibitor of FLT3 kinase activity. This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting FLT3 phosphorylation (p-FLT3) in AML cell lines harboring activating FLT3 mutations using Western blotting.
FLT3 Signaling Pathway
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[5] This activation creates docking sites for various signaling molecules, initiating downstream cascades that regulate normal hematopoiesis.[4] In AML with activating FLT3 mutations, the receptor is constitutively phosphorylated, leading to aberrant and continuous activation of pro-proliferative and anti-apoptotic signaling pathways.[3][5] this compound and other FLT3 inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling.[3][6]
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. researchgate.net [researchgate.net]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Flt3-IN-11: Application Notes and Protocols for In Vitro Research
For researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of Flt3-IN-11, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). These guidelines are intended to facilitate the effective use of this compound in in vitro studies, particularly in the context of acute myeloid leukemia (AML) research.
Introduction
This compound is a selective, orally active inhibitor of FLT3 kinase, with potent activity against both wild-type FLT3 and the clinically relevant D835Y mutant. It has demonstrated significant anti-leukemic effects in cellular assays, particularly in AML cell lines harboring activating FLT3 mutations, such as the internal tandem duplication (ITD). This document outlines the solubility characteristics of this compound and provides detailed protocols for its application in common cell-based assays.
Solubility of this compound
The solubility of this compound is a critical factor for its effective use in in vitro experiments. Like many small molecule kinase inhibitors, it exhibits high solubility in organic solvents such as dimethyl sulfoxide (DMSO) and limited solubility in aqueous solutions, including cell culture media.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent/Medium | Solubility | Remarks |
| This compound | DMSO | Data not explicitly available, but expected to be high based on similar compounds. | A related compound, FLT3-IN-3, is soluble in DMSO at 98 mg/mL. |
| FLT3 Inhibitor III | DMSO | ~30 mg/mL | --- |
| FLT3 Inhibitor III | 1:4 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Aqueous solutions are not recommended for storage for more than one day. |
| Gilteritinib | DMSO | ~30 mg/mL | --- |
| Gilteritinib | 1:7 DMSO:PBS (pH 7.2) | ~0.125 mg/mL | Aqueous solutions are not recommended for storage for more than one day. |
| Quizartinib | DMSO | Soluble to 100 mM | --- |
Note: It is crucial to prepare a high-concentration stock solution of this compound in DMSO. This stock solution can then be serially diluted to the desired final concentration in cell culture medium immediately before use. The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
FLT3 Signaling Pathway
This compound exerts its effects by inhibiting the FLT3 receptor tyrosine kinase. Understanding the FLT3 signaling pathway is essential for designing experiments and interpreting results.
Caption: FLT3 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for common in vitro assays to evaluate the efficacy of this compound. These protocols are based on established methods for other FLT3 inhibitors and should be optimized for your specific cell lines and experimental conditions.
Preparation of this compound Stock and Working Solutions
A proper workflow for preparing the inhibitor is crucial for reproducible results.
Caption: Workflow for preparing this compound stock and working solutions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI 1640 or IMDM with 10-20% FBS)
-
This compound (prepared as described above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of FLT3 Signaling
This protocol allows for the assessment of this compound's effect on the phosphorylation of FLT3 and its downstream targets.
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
By following these detailed notes and protocols, researchers can effectively utilize this compound as a tool to investigate FLT3 signaling in cancer and to explore its potential as a therapeutic agent.
Application Notes and Protocols for Cell Viability Assay with Flt3-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML). These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.
Flt3-IN-11 is a potent and selective inhibitor of FLT3 kinase. It demonstrates significant activity against both wild-type FLT3 and various activating mutants, making it a promising candidate for targeted cancer therapy. These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell lines using a standard cell viability assay.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the FLT3 kinase domain. This inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways critical for cell survival and proliferation, including the PI3K/Akt, RAS/MAPK, and STAT5 pathways. By blocking these signals, this compound induces cell cycle arrest and apoptosis in FLT3-mutated cancer cells.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against wild-type FLT3, clinically relevant FLT3 mutants, and in a human AML cell line harboring an FLT3-ITD mutation. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target/Cell Line | IC50 (nM) |
| FLT3 (wild-type) | 7.22[1] |
| FLT3 (D835Y mutant) | 4.95[1] |
| MV4-11 (AML cell line with FLT3-ITD) | 3.2[1] |
Signaling Pathway
Caption: Flt3 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section details the protocol for determining the anti-proliferative activity of this compound using an in vitro cell viability assay. The following protocol is based on the methods described in the primary literature characterizing this compound.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Human acute myeloid leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Appropriate cell culture medium (e.g., RPMI-1640 or IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
96-well clear, flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture MV4-11 or MOLM-13 cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
-
-
Cell Seeding:
-
Count the cells using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium. It is recommended to prepare 2X concentrated solutions of the desired final concentrations.
-
Remove 100 µL of media from each well and add 100 µL of the 2X this compound dilutions to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Cell Viability Measurement (MTT Assay Example):
-
After the 72-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
Caption: Workflow for Cell Viability Assay with this compound.
References
Application Notes and Protocols: Apoptosis Induction by Flt3-IN-11 in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[3][4] The most frequent of these are internal tandem duplications (ITD) in the juxtamembrane domain, which lead to constitutive, ligand-independent activation of the receptor.[5][6] This aberrant signaling drives leukemic cell proliferation and survival through the activation of downstream pathways, including STAT5, RAS/MAPK/ERK, and PI3K/AKT.[7][8][9] Consequently, FLT3 has emerged as a key therapeutic target in AML.
Flt3-IN-11 is a potent and selective inhibitor of FLT3 kinase activity. These application notes provide an overview of the biological activity of this compound in leukemia cells, with a focus on its ability to induce apoptosis. Detailed protocols for key experimental assays are also provided.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the FLT3 kinase domain, preventing the autophosphorylation and subsequent activation of the receptor.[10] This inhibition blocks the downstream signaling cascades that promote leukemic cell survival and proliferation. By abrogating the constitutive FLT3 signaling, this compound effectively induces cell cycle arrest and apoptosis in leukemia cells harboring activating FLT3 mutations.[11][12]
Data Presentation
Note: Specific quantitative data for this compound is not publicly available. The following tables present representative data for potent and selective FLT3 inhibitors to illustrate the expected biological activity.
Table 1: In Vitro Cell Viability (IC50) of Representative FLT3 Inhibitors in Leukemia Cell Lines
| Cell Line | FLT3 Status | Representative FLT3 Inhibitor | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | LT-171-861 | 1.8 | [10] |
| MOLM-13 | FLT3-ITD | LT-171-861 | 1.3 | [10] |
| MV4-11 | FLT3-ITD | MZH29 | 38.8 ± 10.7 | [13] |
| MOLM-13 | FLT3-ITD | MZH29 | 54.9 ± 4.1 | [13] |
| THP-1 | FLT3-WT | LT-171-861 | >1000 | [10] |
| U937 | FLT3-WT | LT-171-861 | >1000 | [10] |
Table 2: Apoptosis Induction by Representative FLT3 Inhibitors in FLT3-ITD Positive Leukemia Cells
| Cell Line | Treatment | Concentration (nM) | Duration (h) | % Apoptotic Cells (Annexin V+) |
| MV4-11 | Gilteritinib | 7.99 | 48 | Increased vs. control |
| MV4-11 | Quizartinib | 4.76 | 48 | Increased vs. control |
Qualitative descriptions are used where specific percentages are not provided in the source material.
Table 3: Effect of Representative FLT3 Inhibitors on Downstream Signaling Proteins
| Cell Line | Treatment | Concentration (nM) | Duration (h) | p-FLT3 | p-STAT5 | p-ERK |
| MV4-11 | LT-171-861 | 50 | 2 | Decreased | Decreased | Decreased |
| MOLM-13 | LT-171-861 | 50 | 2 | Decreased | Decreased | Decreased |
| MV4-11 | OTS167 | 50 | 2 | Decreased | Decreased | Decreased |
| MOLM-14 | OTS167 | 50 | 2 | Decreased | Decreased | Decreased |
Mandatory Visualizations
Caption: this compound inhibits the constitutively active FLT3-ITD receptor, blocking downstream pro-survival signaling pathways.
Caption: A typical experimental workflow for evaluating the effects of this compound on leukemia cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the growth of leukemia cells by 50% (IC50).
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells in a 6-well plate and treat with the desired concentration of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis
This protocol is for detecting the levels of total and phosphorylated FLT3, STAT5, and ERK, as well as the cleavage of apoptotic markers like PARP and Caspase-3.
Materials:
-
Leukemia cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, anti-ERK, anti-p-ERK, anti-PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat leukemia cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Conclusion
This compound is a promising therapeutic agent for the treatment of FLT3-mutated leukemia. Its mechanism of action involves the direct inhibition of FLT3 kinase activity, leading to the suppression of critical pro-survival signaling pathways and the induction of apoptosis. The protocols provided herein offer a framework for the preclinical evaluation of this compound and other FLT3 inhibitors in a research setting.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. FLT3 mutated acute myeloid leukemia: 2021 treatment algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. FLT3-ITD cooperates with Rac1 to modulate the sensitivity of leukemic cells to chemotherapeutic agents via regulation of DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for FLT3 Inhibitors in Primary AML Patient Samples
A Representative Study Using Quizartinib
For research use only. Not for use in diagnostic procedures.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML patients, approximately 20-30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly an internal tandem duplication (FLT3-ITD).[2] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[1][2]
Quizartinib is a potent and selective second-generation FLT3 inhibitor.[1][3] It effectively targets the FLT3-ITD mutation, blocking downstream signaling pathways and inducing apoptosis in leukemic cells.[2][3] These application notes provide an overview of the use of Quizartinib in primary AML patient samples, including its mechanism of action, and protocols for key in vitro experiments.
Mechanism of Action
FLT3-ITD mutations result in ligand-independent dimerization and autophosphorylation of the FLT3 receptor.[2] This perpetual activation triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways, which are crucial for cell survival and proliferation.[2][4]
Quizartinib selectively binds to the ATP-binding pocket of the FLT3 kinase domain, inhibiting its autophosphorylation.[4] This blockade of the initial signaling event leads to the downregulation of its downstream effectors, ultimately resulting in cell cycle arrest and apoptosis of FLT3-ITD positive AML cells.[2][5]
FLT3 Signaling Pathway in AML and Inhibition by Quizartinib
Caption: FLT3-ITD signaling and its inhibition by Quizartinib.
Data Presentation
In Vitro Efficacy of Quizartinib in FLT3-ITD Positive AML
| Cell Line | IC50 (nM) | Reference |
| MV4-11 | 0.40 | [6] |
| MOLM-13 | 0.89 | [6] |
| MOLM-14 | 0.73 | [6] |
| Primary AML Samples | Parameter | Result | Reference |
| FLT3-ITD positive blasts | IC50 for apoptosis induction | 1-2 nM | [5] |
| Relapsed/Refractory FLT3-ITD+ AML (Cohort 1, ≥60 years) | Composite Complete Remission (CCR) | 56% | [7] |
| Relapsed/Refractory FLT3-ITD+ AML (Cohort 2, ≥18 years) | Composite Complete Remission (CCR) | 46% | [7] |
Experimental Protocols
Preparation and Culture of Primary AML Cells
Objective: To isolate and culture viable primary AML blasts from patient samples for subsequent in vitro assays.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Recombinant human cytokines (e.g., IL-3, SCF, G-CSF) - optional, for long-term culture
Protocol:
-
Dilute bone marrow aspirate or peripheral blood sample 1:1 with PBS.
-
Carefully layer the diluted sample onto Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Cells are now ready for use in downstream assays. For co-culture experiments, irradiated stromal cell lines like MS-5 can be used to mimic the bone marrow microenvironment.[8][9]
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of Quizartinib that inhibits 50% of cell growth (IC50) in primary AML cells.
References
- 1. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 5. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematopoietic niche drives FLT3-ITD acute myeloid leukemia resistance to quizartinib via STAT5-and hypoxia-dependent upregulation of AXL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Flt3-IN-11 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML).[2] These mutations lead to constitutive activation of the Flt3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.[2]
Flt3 inhibitors have emerged as a promising therapeutic strategy for AML patients with FLT3 mutations. Flt3-IN-11 is a potent and selective inhibitor of Flt3 kinase activity. This document provides detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The following application notes describe methods to assess apoptosis, cell cycle progression, and the inhibition of Flt3 phosphorylation in Flt3-mutated AML cell lines, such as MV4-11, which harbors an ITD mutation.
Mechanism of Action of Flt3 and its Inhibition
Under normal physiological conditions, the binding of Flt3 ligand (FL) to the Flt3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This activation triggers downstream signaling cascades, including the RAS/MEK/ERK, PI3K/Akt, and STAT5 pathways, which are critical for normal hematopoiesis.
In Flt3-ITD-positive AML, the receptor is constitutively active in a ligand-independent manner, leading to aberrant and sustained activation of these pro-proliferative and anti-apoptotic signaling pathways.[3] Flt3 inhibitors, such as this compound, are small molecules that competitively bind to the ATP-binding pocket of the Flt3 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. This inhibition ultimately leads to cell cycle arrest and induction of apoptosis in Flt3-mutated cancer cells.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Flt3-IN-11 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of Flt3-IN-11 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2][3] In certain hematological malignancies, such as acute myeloid leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the receptor, promoting uncontrolled cell growth.[2][4][5] this compound acts as a Type I FLT3 inhibitor, meaning it can bind to both the active and inactive conformations of the FLT3 kinase domain, thereby blocking its downstream signaling pathways.[5][6]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: By inhibiting FLT3, this compound blocks the activation of several key downstream signaling pathways that are critical for cell survival and proliferation. These primarily include the:
-
PI3K/Akt Pathway: Involved in cell survival and inhibition of apoptosis.
-
RAS/MEK/ERK (MAPK) Pathway: Plays a central role in cell proliferation, differentiation, and survival.
-
STAT5 Pathway: Particularly important in AML with FLT3-ITD mutations, promoting cell proliferation and survival.[5][7][8]
Q3: What are the reported IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The reported IC50 values for this compound are summarized in the table below.
| Target | Assay Type | IC50 Value (nM) |
| Wild-type FLT3 | Biochemical Assay | 7.22 |
| FLT3-D835Y | Biochemical Assay | 4.95 |
| MV4-11 cells (FLT3-ITD) | Cell-based Assay | 3.2 |
Data sourced from MedChemExpress.[1]
Q4: Which cell lines are appropriate for in vitro experiments with this compound?
A4: The choice of cell line is critical for obtaining relevant data. For studying the effects of this compound, it is recommended to use cell lines with known FLT3 status.
| Cell Line | FLT3 Status | Recommended Use |
| MV4-11 | FLT3-ITD homozygous | Positive control for FLT3-ITD inhibition.[1] |
| MOLM-13 | FLT3-ITD heterozygous | Another positive control for FLT3-ITD inhibition.[7] |
| EOL-1 | Wild-type FLT3 | To study the effect on wild-type FLT3.[4] |
| HL-60 | FLT3-negative | Negative control to assess off-target effects. |
| Ba/F3 cells | Murine pro-B cells | Can be transfected to express wild-type or mutant forms of FLT3 for controlled studies.[5] |
Troubleshooting Guide
Problem 1: No or low cytotoxicity observed at expected concentrations.
-
Possible Cause 1: Suboptimal concentration range.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory range for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Cell line is not dependent on FLT3 signaling.
-
Solution: Confirm the FLT3 status (wild-type, ITD, or TKD mutation) of your cell line. Use a FLT3-negative cell line (e.g., HL-60) as a negative control to ensure the observed effects are FLT3-dependent.
-
-
Possible Cause 3: Poor solubility or stability of this compound.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. When diluting into aqueous culture media, ensure proper mixing to prevent precipitation.
-
-
Possible Cause 4: Presence of serum proteins.
-
Solution: Flt3 inhibitors can bind to plasma proteins, reducing their effective concentration.[5] Consider performing initial experiments in serum-free or low-serum conditions to establish a baseline. If serum is required, be aware that higher concentrations of the inhibitor may be necessary.
-
Problem 2: High background or off-target effects observed.
-
Possible Cause 1: Concentration is too high.
-
Solution: Titrate down the concentration of this compound. Even selective inhibitors can have off-target effects at high concentrations. Aim for the lowest concentration that gives a significant on-target effect.
-
-
Possible Cause 2: The inhibitor has known off-target activities.
-
Solution: this compound is reported to have high selectivity for FLT3 over c-KIT (>1000-fold).[1] However, it is good practice to test for effects on related kinases if your experimental system is sensitive to their inhibition.
-
-
Possible Cause 3: Solvent (e.g., DMSO) toxicity.
-
Solution: Ensure the final concentration of the solvent in your culture medium is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically <0.1%).
-
Experimental Protocols
1. Determining the Optimal Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the IC50 of this compound in a chosen cancer cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line (e.g., MV4-11)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control. Incubate for 48-72 hours.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
2. Assessing Inhibition of FLT3 Phosphorylation by Western Blot
This protocol allows for the direct measurement of this compound's effect on its target.
Materials:
-
This compound
-
DMSO
-
Cell line expressing FLT3 (e.g., MV4-11 or EOL-1)
-
For wild-type FLT3, recombinant human FLT3 ligand (FL)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (based on the cytotoxicity assay results) for a defined period (e.g., 2-4 hours). Include a vehicle control. For wild-type FLT3 cell lines, stimulate with FLT3 ligand for 15-30 minutes before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Flt3-IN-11 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Flt3-IN-11, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound, like many kinase inhibitors, can exhibit poor solubility in aqueous solutions. For initial stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO). For in vivo studies, co-solvent systems are often necessary.
Q2: My this compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. To mitigate this, consider the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit.
-
Use a co-solvent system: For in vivo applications, a mixture of solvents like DMSO, PEG300, Tween-80, and saline can help maintain solubility.[1]
-
Gentle warming: Gently warming the solution (e.g., to 37°C) may help in redissolving the compound. However, be cautious about the thermal stability of this compound.
-
Sonication: Brief sonication can also aid in dissolving precipitated compounds.[1]
Q3: Can I store my this compound solution? If so, under what conditions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aqueous solutions are generally not recommended for long-term storage and should be prepared fresh before use.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshooting insolubility issues with this compound.
Problem: this compound is not dissolving in my chosen solvent.
Potential Cause & Solution
-
Inappropriate solvent: The solvent may not be suitable for this compound.
-
Recommendation: Start with 100% DMSO to prepare a high-concentration stock solution. For other organic solvents, refer to the solubility data table below.
-
-
Insufficient mixing: The compound may not have been adequately mixed.
-
Recommendation: Vortex the solution for several minutes. If particles are still visible, proceed to the next steps.
-
-
Low temperature: The ambient temperature may be too low for efficient dissolution.
-
Recommendation: Gently warm the solution in a water bath (e.g., 37°C). Be mindful of the compound's stability at elevated temperatures.
-
-
Compound aggregation: The compound may have formed aggregates that are difficult to break up.
-
Recommendation: Use a bath sonicator for 5-10 minutes to aid in the dispersion and dissolution of the compound.[1]
-
Problem: this compound precipitates after dilution into an aqueous medium.
Potential Cause & Solution
-
Exceeded aqueous solubility: The final concentration in the aqueous buffer is too high.
-
Recommendation: Try a lower final concentration. Perform a serial dilution to determine the approximate solubility limit in your specific buffer.
-
-
pH of the buffer: The solubility of some compounds is pH-dependent.
-
Recommendation: If experimentally permissible, test the solubility in buffers with slightly different pH values.
-
-
Lack of a suitable carrier: For in vivo or cell-based assays, a carrier might be necessary.
-
Recommendation: Prepare a co-solvent formulation. A common example for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline.[1] For cell culture, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Data Presentation
Table 1: Solubility of Structurally Similar FLT3 Inhibitors in Various Solvents
| Solvent | Gilteritinib Solubility | FLT3-IN-4 Solubility | FLT3-IN-2 Formulation |
| DMSO | ~30 mg/mL | 25 mg/mL (with sonication)[2] | 10% in formulation[1] |
| Ethanol | ~20 mg/mL | Not specified | Not specified |
| Dimethyl Formamide (DMF) | ~30 mg/mL | Not specified | Not specified |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.125 mg/mL in 1:7 DMSO:PBS) | Not specified | Not specified |
| Co-solvent (for in vivo) | Not specified | Not specified | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] |
| Co-solvent (for in vivo) | Not specified | Not specified | ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil[1] |
Note: This table provides data for structurally similar compounds to give an indication of solvents that are likely to be effective for this compound. The exact solubility of this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the tube vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes.
-
If solids persist, sonicate the tube in a bath sonicator for 5-10 minutes.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the DMSO stock solution with cell culture medium to achieve the desired final concentrations. Ensure that the final concentration of DMSO in the cell culture medium is below the toxic level for your cell line (typically <0.5%).
-
Application: Add the final working solutions to your cell cultures immediately after preparation.
Protocol 3: Preparation of this compound Formulation for In Vivo Animal Studies (Example)
This protocol is based on a formulation used for a similar small molecule inhibitor and may require optimization for this compound.[1]
-
Initial Dissolution: Prepare a high-concentration solution of this compound in DMSO.
-
Co-solvent Addition (Stepwise):
-
To the DMSO solution, add PEG300 (e.g., to a final concentration of 40%) and mix thoroughly until the solution is clear.
-
Add Tween-80 (e.g., to a final concentration of 5%) and mix until the solution is clear.
-
Finally, add saline (e.g., to a final concentration of 45%) to reach the final desired volume and concentration. Mix thoroughly.
-
-
Administration: The final formulation should be a clear solution. Administer to animals as per your experimental protocol. This solution should be prepared fresh daily.
Mandatory Visualizations
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[3] Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[4][5][6] Mutations in FLT3 can lead to constitutive activation of these pathways, contributing to the development of acute myeloid leukemia (AML).[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
How to overcome Flt3-IN-11 experimental variability
Welcome to the technical support center for Flt3-IN-11. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and achieving consistent, reliable results with this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
Q1: My IC50 value for this compound in my cell-based assay is higher than expected and varies between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common source of experimental variability. Several factors can contribute to this issue:
-
Compound Solubility and Stability: this compound is readily soluble in DMSO. However, its solubility in aqueous cell culture media may be limited. If the compound precipitates out of solution, its effective concentration will be lower and variable.
-
Troubleshooting:
-
Prepare fresh dilutions of this compound from a DMSO stock for each experiment.
-
Avoid multiple freeze-thaw cycles of the DMSO stock solution.
-
Visually inspect the media for any signs of precipitation after adding the inhibitor.
-
Consider using a lower percentage of serum in your culture medium during the treatment, as serum proteins can bind to the compound and reduce its bioavailability.
-
-
-
Serum Protein Binding: Components of fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.[1][2]
-
Troubleshooting:
-
If possible, perform the assay in a lower serum concentration (e.g., 0.5-2% FBS) or in serum-free media for the duration of the treatment.
-
If the cells require a higher serum concentration for viability, ensure that the serum percentage is kept consistent across all experiments and include appropriate vehicle controls.
-
-
-
Cell Density and Proliferation Rate: The number of cells and their growth rate can influence the apparent IC50 value.
-
Troubleshooting:
-
Ensure that cells are in the logarithmic growth phase at the start of the experiment.
-
Use a consistent cell seeding density for all assays.
-
Perform a cell titration experiment to determine the optimal seeding density for your chosen assay duration.
-
-
-
Assay Incubation Time: The duration of inhibitor treatment can affect the IC50 value.
-
Troubleshooting:
-
Optimize the incubation time for your specific cell line and assay. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint.
-
-
Q2: I am not seeing a decrease in phosphorylated FLT3 (p-FLT3) in my Western blot after treating cells with this compound. What could be the problem?
A2: A lack of p-FLT3 inhibition can be due to several experimental factors:
-
Suboptimal Inhibitor Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time too short to see a significant effect.
-
Troubleshooting:
-
Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 1 µM).
-
Conduct a time-course experiment (e.g., 30 minutes, 1, 2, 4, and 8 hours) to determine the optimal treatment duration for observing p-FLT3 inhibition.
-
-
-
Western Blotting Technique: Technical issues with the Western blot itself can lead to a lack of signal.
-
Troubleshooting:
-
Ensure complete protein transfer by checking the membrane with Ponceau S staining.
-
Use a validated anti-phospho-FLT3 antibody and follow the manufacturer's recommended protocol.[3][4] Some researchers have reported success with specific antibody clones after troubleshooting.[3]
-
Include a positive control, such as lysates from a cell line with known high p-FLT3 levels (e.g., MV4-11 or MOLM-13) that has been treated with a vehicle control.
-
Use fresh lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.[5][6]
-
-
-
Cell Line Characteristics: The cell line you are using may not have constitutively active FLT3 signaling.
-
Troubleshooting:
-
Use a well-characterized cell line with a known FLT3 mutation (e.g., FLT3-ITD in MV4-11 and MOLM-13 cells, or FLT3-D835Y).
-
If using a cell line with wild-type FLT3, stimulation with the FLT3 ligand may be necessary to induce phosphorylation.
-
-
Q3: I am observing unexpected off-target effects in my experiments. How can I investigate this?
A3: While this compound is reported to be highly selective for FLT3 over c-KIT, all kinase inhibitors have the potential for off-target effects.[7]
-
Troubleshooting:
-
Literature Search: Review the literature for known off-target effects of similar 2-aminopyrimidine-based kinase inhibitors.
-
Kinase Profiling: To definitively identify off-target interactions, consider using a commercial kinase selectivity profiling service.[8][9][10][11][12] These services can screen this compound against a large panel of kinases.
-
Use of Structurally Different Inhibitors: To confirm that the observed phenotype is due to FLT3 inhibition, use a structurally different FLT3 inhibitor as a control. If both inhibitors produce the same effect, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of FLT3 to see if it reverses the observed phenotype.
-
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (FLT3-wt) | 7.22 nM | Biochemical Assay | [7] |
| IC50 (FLT3-D835Y) | 4.95 nM | Biochemical Assay | [7] |
| IC50 (Cell Viability) | 3.2 nM | MV4-11 (FLT3-ITD) | [7] |
| Selectivity | >1000-fold vs. c-KIT | Biochemical Assay | [7] |
Experimental Protocols
Below are detailed protocols for key experiments using this compound.
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the effect of this compound on the viability of adherent or suspension cells.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium appropriate for your cell line
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well in a 96-well plate immediately before adding the inhibitor.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
-
Treatment:
-
Remove the old medium (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT/MTS Addition:
-
Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
-
Measurement:
-
For MTT assays, add 100 µL of solubilization solution to each well and incubate for at least 1 hour at room temperature to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-FLT3
This protocol describes the detection of phosphorylated FLT3 in cell lysates.
Materials:
-
This compound
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-FLT3 and anti-total-FLT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., MV4-11) in 6-well plates or larger dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle for the optimized duration (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3 or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the mechanism of action of this compound.
General Experimental Workflow for this compound
References
- 1. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assayquant.com [assayquant.com]
- 11. assayquant.com [assayquant.com]
- 12. pharmaron.com [pharmaron.com]
Flt3-IN-11 stability in aqueous solutions
This technical support center provides guidance on the stability of Flt3-IN-11 in aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
Q2: What are the recommended storage conditions for this compound stock solutions?
A: Based on data for other FLT3 inhibitors, stock solutions in DMSO should be stored at low temperatures to ensure stability. For instance, FLT3-IN-2 stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.[2] Similarly, FLT3-IN-4 is stable for 6 months at -80°C and 1 month at -20°C.[1] It is best practice to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: How do I prepare aqueous working solutions of this compound for my experiments?
A: this compound, like many kinase inhibitors, is expected to have limited solubility in aqueous buffers. To prepare a working solution, it is recommended to first dissolve the compound in DMSO and then dilute this stock solution with the aqueous buffer of choice. For in vivo studies with similar compounds, complex solvent systems are often used to improve solubility. For example, a common vehicle for FLT3-IN-2 consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] It is advisable to prepare aqueous working solutions fresh on the day of use.[2]
Q4: For how long can I store aqueous solutions of this compound?
A: It is not recommended to store aqueous solutions of FLT3 inhibitors for extended periods. For the FLT3 inhibitor Gilteritinib, it is advised not to store the aqueous solution for more than one day. Degradation in aqueous media can occur, and precipitation may be observed over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound has low aqueous solubility and has crashed out of solution. | - Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Use a sonicator or gently warm the solution to aid dissolution.[2]- Consider using a different buffer system or adding a surfactant like Tween-80. |
| Inconsistent experimental results. | The compound may be degrading in the aqueous solution over the course of the experiment. | - Prepare fresh aqueous solutions for each experiment.- Minimize the exposure of the solution to light and elevated temperatures.- Perform a stability study to determine the degradation rate of this compound under your specific experimental conditions (see Experimental Protocol below). |
| Difficulty dissolving the compound in DMSO. | The compound may have low solubility even in DMSO, or the DMSO may have absorbed water. | - Use a fresh, unopened vial of anhydrous DMSO.[1]- Gentle warming and sonication can help to dissolve the compound.[2] |
Stability and Solubility of Structurally Similar FLT3 Inhibitors (for reference)
| Compound | Solvent | Solubility/Concentration | Storage of Stock Solution | Reference |
| FLT3-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | -80°C (2 years), -20°C (1 year) | [2] |
| FLT3-IN-4 | DMSO | 25 mg/mL | -80°C (6 months), -20°C (1 month) | [1] |
| Gilteritinib | DMSO | ~30 mg/mL | -20°C (≥4 years as solid) | |
| Gilteritinib | 1:7 DMSO:PBS (pH 7.2) | ~0.125 mg/mL | Not recommended for more than one day | |
| FLT3/ITD-IN-3 | DMSO | 10 mM | Not specified | [3] |
Experimental Protocol: Assessing Aqueous Stability of this compound
This protocol outlines a general method to determine the stability of this compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Anhydrous DMSO
- Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Incubator or water bath
2. Procedure:
- Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
- Prepare the aqueous working solution by diluting the DMSO stock into the desired aqueous buffer to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation.
- Timepoint 0 (T=0): Immediately after preparation, take an aliquot of the aqueous solution, and if necessary, quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile and store at -20°C until analysis. This will serve as your baseline.
- Incubate the remaining aqueous solution under the desired experimental conditions (e.g., 37°C in an incubator).
- Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). Quench each aliquot as described in step 3.
- Analyze all samples by HPLC. The percentage of this compound remaining at each time point can be determined by measuring the peak area of the compound relative to the T=0 sample.
7. Data Analysis:
- Plot the percentage of this compound remaining against time.
- From this plot, you can determine the half-life (t½) of the compound under your specific conditions.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: FLT3 signaling and inhibition by this compound.
References
Minimizing Flt3-IN-11 toxicity in animal models
Introduction: This technical support center provides guidance for researchers using Flt3-IN-11, a novel and highly selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). The information herein is compiled to assist with experimental design and troubleshooting to minimize toxicity in animal models. The guidance is based on established principles for selective FLT3 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-related toxicity in animal models?
A1: The most significant toxicity associated with many FLT3 inhibitors is myelosuppression.[1][2][3] This is often attributed to the simultaneous inhibition of both FLT3 and c-KIT, a phenomenon described as "synthetic lethal toxicity".[1][2] this compound is designed for high selectivity for FLT3 over c-KIT to mitigate this effect. However, at higher doses, off-target effects or potent on-target FLT3 inhibition in hematopoietic progenitors might still lead to some degree of myelosuppression.
Q2: What are the observable signs of toxicity in mice treated with this compound?
A2: Common signs of toxicity to monitor in animal models include:
-
Weight loss
-
Ruffled fur
-
Lethargy and reduced activity
-
Pale paws and snout (indicative of anemia)
-
Hunched posture
-
Skin rash or hand-foot syndrome (less common with highly selective inhibitors)[4][6]
Q3: How can I optimize the dose of this compound to maximize efficacy while minimizing toxicity?
A3: A dose-escalation study is recommended. Start with a low, sub-therapeutic dose and gradually increase it in different cohorts of animals. Monitor for both anti-leukemic efficacy (e.g., reduction in tumor burden) and signs of toxicity. The optimal dose will be the one that provides a significant therapeutic benefit with a manageable and reversible toxicity profile.
Q4: What is the recommended formulation and route of administration for this compound in mice?
A4: For in vivo studies, this compound should be formulated in a vehicle that ensures its solubility and bioavailability. Common vehicles for oral administration of kinase inhibitors include a mixture of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The route of administration will depend on the pharmacokinetic properties of this compound, with oral gavage being a common method for daily dosing.
Q5: Are there any known drug interactions with this compound?
A5: While specific drug interaction studies for this compound are not yet available, researchers should be cautious when co-administering other therapeutic agents. Many kinase inhibitors are metabolized by cytochrome P450 (CYP) enzymes in the liver. Co-administration with strong inhibitors or inducers of these enzymes could alter the plasma concentration of this compound, potentially leading to increased toxicity or reduced efficacy.
Troubleshooting Guides
Issue 1: Severe Weight Loss and Morbidity in Treated Animals
| Potential Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose of this compound by 25-50% in the next cohort of animals. |
| Vehicle intolerance | Administer the vehicle alone to a control group to rule out vehicle-specific toxicity. |
| Formulation issue | Ensure this compound is fully dissolved or suspended in the vehicle. Prepare fresh formulations regularly. |
| Off-target toxicity | If toxicity persists at lower effective doses, consider a more intermittent dosing schedule (e.g., 5 days on, 2 days off). |
Issue 2: Myelosuppression Observed in Blood Counts
| Potential Cause | Troubleshooting Step |
| On-target FLT3 inhibition in hematopoietic progenitors | Monitor complete blood counts (CBCs) twice weekly. Consider a dose reduction or a "drug holiday" to allow for hematopoietic recovery. |
| Off-target inhibition of c-KIT | Although this compound is designed to be selective, at high concentrations, some c-KIT inhibition may occur. A dose reduction is the primary mitigation strategy. |
| Combined effect with chemotherapy | If using this compound in combination with chemotherapy, the myelosuppressive effects can be additive. Stagger the administration of this compound and the chemotherapeutic agent. |
Issue 3: Lack of Efficacy at a Well-Tolerated Dose
| Potential Cause | Troubleshooting Step |
| Suboptimal dosing frequency | Based on the pharmacokinetic profile of this compound, consider increasing the dosing frequency (e.g., from once daily to twice daily) if the half-life is short. |
| Poor bioavailability | Evaluate alternative formulation strategies or a different route of administration (e.g., intraperitoneal injection). |
| Drug resistance | The leukemia model may have or develop resistance to FLT3 inhibition. This can occur through secondary mutations in the FLT3 kinase domain or activation of bypass signaling pathways.[7] |
Quantitative Data Summary
Table 1: Representative Toxicity Profile of a Selective FLT3 Inhibitor in a Murine Xenograft Model
| Dose Group | Mean Body Weight Change (%) | Common Adverse Events |
| Vehicle Control | +5% | None |
| 50 mg/kg/day | -2% | Mild, transient lethargy |
| 100 mg/kg/day | -8% | Moderate lethargy, ruffled fur |
| 150 mg/kg/day | -15% | Significant lethargy, ruffled fur, hunched posture |
Note: This is example data based on a hypothetical selective FLT3 inhibitor and should be adapted based on experimental observations with this compound.
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound in a Mouse Model of FLT3-ITD AML
-
Animal Model: Utilize an established mouse model of FLT3-ITD positive Acute Myeloid Leukemia (AML), such as a patient-derived xenograft (PDX) model or a syngeneic model using cell lines like MV4-11.[3][8]
-
Housing and Acclimatization: House mice in a specific pathogen-free facility and allow for at least one week of acclimatization before the start of the experiment.
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, and multiple dose levels of this compound). A typical group size is 5-10 mice.
-
This compound Preparation and Administration:
-
Prepare the this compound formulation fresh daily. A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Administer this compound via oral gavage at the designated dose once or twice daily.
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily, scoring for signs of toxicity (activity level, posture, fur condition).
-
Collect blood samples (e.g., via tail vein) twice weekly for complete blood counts (CBCs) to monitor for myelosuppression.
-
-
Endpoint: The study can be terminated when a pre-defined endpoint is reached, such as significant tumor burden in the control group or a pre-determined level of toxicity (e.g., >20% body weight loss).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any organ-specific toxicities.
Visualizations
Caption: A diagram of the FLT3 signaling pathway and the inhibitory action of this compound.
Caption: A workflow diagram for conducting in vivo toxicity studies of this compound.
Caption: A logical diagram for troubleshooting toxicity issues during in vivo experiments.
References
- 1. Overcoming myelosuppression due to synthetic lethal toxicity for FLT3-targeted acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming myelosuppression due to synthetic lethal toxicity for FLT3-targeted acute myeloid leukemia therapy [escholarship.org]
- 3. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. dovepress.com [dovepress.com]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
Flt3-IN-11 dose-response curve troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flt3-IN-11. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro dose-response experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound dose-response curve is flat or shows very weak inhibition. What are the possible causes?
A flat or weak dose-response curve suggests that this compound is not effectively inhibiting its target in your experimental setup. Several factors could contribute to this:
-
Compound Inactivity:
-
Improper Storage: Ensure this compound has been stored correctly, protected from light and moisture, to prevent degradation.
-
Incorrect Concentration: Double-check all calculations for serial dilutions. An error in calculating the stock concentration or dilutions will lead to inaccurate final concentrations.
-
-
Cell-Based Issues:
-
Cell Line Insensitivity: The cell line you are using may not be dependent on Flt3 signaling for survival. Confirm that your chosen cell line (e.g., MV4-11, MOLM-13) expresses an activating Flt3 mutation (e.g., Flt3-ITD).
-
High Cell Density: Overly confluent cells can exhibit altered signaling pathways and reduced sensitivity to inhibitors. Ensure you are seeding cells at an optimal density.
-
Serum Effects: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium during the inhibitor treatment period if compatible with your cell line.
-
-
Assay-Related Problems:
-
Assay Interference: The inhibitor itself might interfere with the assay readout (e.g., autofluorescence in fluorescence-based assays). Run a control plate with the inhibitor in cell-free media to check for interference.
-
Insufficient Incubation Time: The incubation time with this compound may not be long enough to induce a measurable effect. A typical incubation time for cell viability assays is 48-72 hours.
-
Q2: I am observing a very steep, "all-or-nothing" dose-response curve. What could be the reason for this?
A steep dose-response curve, sometimes with a high Hill coefficient, can indicate several potential issues:
-
Compound Precipitation: this compound, like many small molecule inhibitors, may have limited solubility in aqueous culture media. At higher concentrations, the compound may precipitate out of solution, leading to a sudden drop in activity at a specific concentration and a steep curve.
-
Troubleshooting: Visually inspect the wells of your assay plate for any signs of precipitation, especially at the highest concentrations. It is also recommended to determine the solubility of this compound in your specific cell culture medium.
-
-
Stoichiometric Inhibition: If the concentration of the inhibitor is close to the concentration of the target enzyme, the inhibition can appear very steep. This is more common in biochemical assays but can sometimes be a factor in cellular assays with very high target expression.
-
Off-Target Toxicity: At higher concentrations, this compound might be causing cell death through off-target effects that are not related to Flt3 inhibition. This can lead to a sharp drop in cell viability once a toxic threshold is reached.
Q3: The IC50 value I obtained for this compound is significantly different from the published values. Why might this be?
Discrepancies in IC50 values are common and can be attributed to a variety of factors:
-
Different Experimental Conditions:
-
Cell Line: Different cell lines, even those with the same Flt3 mutation, can have varying sensitivities to the inhibitor due to other genetic and epigenetic differences.
-
Assay Type: The type of assay used (e.g., cell viability, apoptosis, kinase activity) will yield different IC50 values. Cell viability assays (like MTT or CellTiter-Glo) typically produce higher IC50 values than biochemical kinase assays.
-
Assay Parameters: Variations in cell seeding density, serum concentration, and incubation time will all impact the calculated IC50.
-
-
Data Analysis: The method used for curve fitting and IC50 calculation can influence the final value. Ensure you are using a non-linear regression model appropriate for dose-response data.
-
Compound Purity and Handling: The purity of the this compound batch and how it was handled (e.g., dissolved, stored) can affect its potency.
Q4: My dose-response curve has a "U" shape, with inhibition at intermediate concentrations but a return to baseline at higher concentrations. What does this mean?
A U-shaped dose-response curve is often an artifact of the assay system:
-
Compound Interference: At high concentrations, the inhibitor might interfere with the assay chemistry. For example, in assays that measure ATP levels (like CellTiter-Glo), the compound could inhibit the luciferase enzyme, leading to an artificially low signal at lower inhibitor concentrations and then a return to baseline as the compound's effect on the cells plateaus.
-
Solubility Issues: The compound may be precipitating at high concentrations, leading to a decrease in the effective concentration and a rebound in the measured signal.
Q5: What is the recommended solvent for this compound and what is the maximum final concentration of the solvent in the cell culture?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. When preparing working dilutions in cell culture media, it is crucial to keep the final DMSO concentration as low as possible to avoid solvent-induced toxicity.
-
Recommendation: The final concentration of DMSO in the cell culture should ideally be kept at or below 0.1%.[1] Some robust cell lines may tolerate up to 0.5%, but it is essential to include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.[1]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various Flt3 kinase variants and cell lines. Note that these values can vary depending on the specific experimental conditions.
| Target | Assay Type | Reported IC50 (nM) | Reference |
| Wild-type Flt3 | Biochemical Kinase Assay | 7.22 | [2] |
| Flt3-D835Y | Biochemical Kinase Assay | 4.95 | [2] |
| MV4-11 cells (Flt3-ITD) | Cell Viability Assay | 3.2 | [2] |
Experimental Protocols
Detailed Methodology for a Cell Viability Dose-Response Assay using this compound
This protocol describes a typical experiment to determine the IC50 of this compound in a leukemia cell line expressing mutant Flt3 (e.g., MV4-11).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
MV4-11 (or other suitable Flt3-mutant) cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile, 96-well, flat-bottom, tissue culture-treated plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture MV4-11 cells to a logarithmic growth phase.
-
Perform a cell count and determine the cell viability (e.g., using trypan blue exclusion).
-
Resuspend the cells in fresh, complete culture medium to the desired seeding density (e.g., 5,000 - 10,000 cells per well in 90 µL).
-
Seed 90 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (no treatment) and "vehicle control" (DMSO only).
-
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Prepare a vehicle control dilution containing the same concentration of DMSO as the highest this compound concentration.
-
-
Treat Cells:
-
Add 10 µL of the this compound dilutions or the vehicle control to the appropriate wells. This will bring the final volume in each well to 100 µL.
-
Gently mix the plate by tapping the sides.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 48-72 hours.
-
-
Measure Cell Viability:
-
Allow the plate and the cell viability reagent to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability.
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Visualizations
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected this compound dose-response curves.
References
Technical Support Center: Enhancing Flt3 Inhibitor Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flt3 inhibitors, with a focus on overcoming resistance in cell lines. While the principles discussed are broadly applicable to Flt3 inhibitors, they are presented here to support work with Flt3-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Flt3 inhibitors?
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant portion of acute myeloid leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), leading to uncontrolled cell growth.[1][2]
Flt3 inhibitors are classified into two main types based on their binding mode to the FLT3 kinase domain:
-
Type I inhibitors bind to the active conformation of the kinase, inhibiting both FLT3-ITD and FLT3-TKD mutations. Examples include gilteritinib and crenolanib.[1][2][3]
-
Type II inhibitors bind to the inactive conformation of the kinase and are generally effective against FLT3-ITD but not FLT3-TKD mutations.[1][2] The development of TKD mutations is a common mechanism of acquired resistance to Type II inhibitors.[1]
Q2: My cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to Flt3 inhibitors can be broadly categorized as on-target or off-target:
-
On-target resistance involves genetic alterations in the FLT3 gene itself. This most commonly includes secondary point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, or the gatekeeper F691L mutation, which can interfere with drug binding.[4][5][6]
-
Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass the Flt3 blockade. This can involve the upregulation of parallel pathways like RAS/MAPK, PI3K/AKT/mTOR, or the overexpression of anti-apoptotic proteins such as BCL2.[6][7]
Q3: How can I confirm if my resistant cell line has developed on-target mutations in FLT3?
To identify on-target mutations, you will need to perform sequencing of the FLT3 gene in your resistant cell line and compare it to the parental, sensitive cell line. Sanger sequencing of the tyrosine kinase domain is a common method to detect known resistance mutations. For a more comprehensive analysis, next-generation sequencing (NGS) can be employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound in resistant cell lines.
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high IC50 value for this compound in the parental (sensitive) cell line. | Mycoplasma contamination. | Test for mycoplasma contamination and treat if necessary. Mycoplasma can alter cellular responses to drugs. |
| Incorrect drug concentration. | Verify the stock concentration and dilution calculations. Prepare fresh dilutions for each experiment. | |
| Cell seeding density is too high or too low. | Optimize cell seeding density. High density can lead to nutrient depletion and altered growth kinetics, while low density can result in poor cell viability. | |
| The resistant cell line shows cross-resistance to other Flt3 inhibitors. | The resistance mechanism is common to multiple inhibitors (e.g., a mutation at the ATP-binding site or activation of a key downstream pathway). | Test inhibitors with different binding modes (Type I vs. Type II) or that also target the identified bypass pathway. |
| This compound effectively inhibits Flt3 phosphorylation (as seen on a Western blot), but the cells continue to proliferate. | Activation of a bypass signaling pathway (off-target resistance). | Profile the activation status of key downstream signaling pathways (e.g., p-AKT, p-ERK, p-STAT5) by Western blot. Consider combination therapy with an inhibitor of the activated pathway. |
| Overexpression of anti-apoptotic proteins. | Evaluate the expression levels of anti-apoptotic proteins like BCL2, MCL-1, and BCL-XL. Combination with a BCL2 inhibitor (e.g., venetoclax) may be effective.[6] | |
| Variability in results between experiments. | Inconsistent cell passage number. | Use cells within a consistent and narrow passage number range for all experiments to ensure reproducibility. |
| Inconsistent drug treatment duration. | Standardize the duration of drug exposure across all experiments. |
Quantitative Data
The following table summarizes representative IC50 values for different Flt3 inhibitors in sensitive and resistant AML cell lines. This data can serve as a reference for expected shifts in potency due to resistance.
| Cell Line | Flt3 Mutation Status | Inhibitor | IC50 (nM) - Parental | IC50 (nM) - Resistant | Fold Resistance | Reference |
| MOLM-14 | FLT3-ITD | Gilteritinib | 1.2 | 16.5 | 13.8 | [8] |
| MV4-11 | FLT3-ITD | Gilteritinib | 0.4 | 1.8 | 4.5 | [8] |
| MOLM-14 | FLT3-ITD | FF-10101 | 0.8 | 3.5 | 4.4 | [8] |
| MV4-11 | FLT3-ITD | FF-10101 | 0.3 | 2.1 | 7.0 | [8] |
| MOLM-13 | FLT3-ITD | CCT137690 | 0.023 µM | - | - | [5] |
| MV4-11 | FLT3-ITD | CCT137690 | 0.062 µM | - | - | [5] |
Key Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium. Include wells for vehicle control (e.g., DMSO).
-
Drug Treatment: Prepare serial dilutions of this compound. Add the desired concentrations of the inhibitor to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the inhibition of Flt3 signaling by examining the phosphorylation status of downstream proteins.
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-FLT3, FLT3, p-AKT, AKT, p-ERK, ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Flt3-IN-11 inconsistent results in cell-based assays
Welcome to the technical support center for Flt3-IN-11. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active inhibitor of FMS-like tyrosine kinase 3 (FLT3). It functions by competing with ATP for binding to the kinase domain of FLT3, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This ultimately leads to the inhibition of cell proliferation and survival in cells dependent on FLT3 signaling. Notably, this compound demonstrates high selectivity for FLT3 over other kinases like c-KIT.[1]
Q2: In which cell lines is this compound expected to be active?
This compound is particularly effective in cell lines harboring activating mutations in the FLT3 gene, which are common in Acute Myeloid Leukemia (AML). The MV4-11 cell line, which is homozygous for the FLT3-ITD (Internal Tandem Duplication) mutation, is highly sensitive to this compound.[1] It is also reported to be effective against cells expressing the FLT3-D835Y mutation.[1]
Q3: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the assay format (biochemical vs. cell-based) and the specific FLT3 mutation.
| Assay Type | Target | Reported IC50 |
| Biochemical | Wild-type FLT3 | 7.22 nM |
| Biochemical | FLT3-D835Y | 4.95 nM |
| Cell-based (MV4-11) | FLT3-ITD | 3.2 nM |
Q4: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use in cell culture, the DMSO stock should be diluted in a pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in cell-based assays using this compound can arise from various factors, ranging from compound handling to experimental setup. This guide addresses common issues and provides potential solutions.
Issue 1: Higher than expected IC50 values or lack of inhibitor activity.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solutions (aliquoted, at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Solubility Issues | Visually inspect the diluted this compound in the cell culture medium for any precipitation. If precipitation is observed, consider preparing a fresh, lower concentration stock in DMSO or slightly increasing the final DMSO concentration in your assay (while staying within the tolerated limit for your cells). The presence of water in DMSO can significantly decrease the solubility of compounds.[2] |
| Cell Line Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. Regularly check for mycoplasma contamination. |
| Incorrect Assay Conditions | Optimize cell seeding density. Too high or too low cell numbers can affect the apparent IC50. Ensure the incubation time with the inhibitor is appropriate to observe the desired effect. |
Issue 2: High variability between replicate wells or experiments.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of cells and inhibitor dilutions. For 96-well plates, be mindful of edge effects; consider not using the outer wells or filling them with a buffer. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. |
| Inconsistent Drug Dilution | Prepare a fresh serial dilution series for each experiment. Thoroughly mix each dilution before proceeding to the next. |
| Assay Readout Inconsistency | If using a colorimetric or fluorometric assay (e.g., MTT, AlamarBlue), ensure that the incubation time with the reagent is consistent across all plates and that there is no interference from the compound itself with the assay chemistry.[3][4] |
Issue 3: Discrepancy between biochemical and cell-based assay results.
It is common to observe a difference in IC50 values between biochemical and cell-based assays.[5]
| Potential Cause | Explanation |
| Cellular Permeability | The compound may have poor cell membrane permeability, resulting in a lower intracellular concentration compared to the concentration in the medium. |
| Efflux Pumps | Cells may actively pump the inhibitor out, reducing its effective intracellular concentration. |
| Off-Target Effects | In a cellular context, the inhibitor might interact with other kinases or cellular components, leading to indirect effects on cell viability that are not observed in a purified biochemical assay. |
| Protein Binding | The inhibitor can bind to proteins in the cell culture serum, reducing the free concentration available to enter the cells and inhibit FLT3. |
Experimental Protocols
Cell Proliferation Assay (MTT-based)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of suspension cell lines like MV4-11.
-
Cell Seeding:
-
Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 0.5 x 10^6 cells/mL.
-
Centrifuge the cells and resuspend in fresh media to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension (10,000 cells) to each well of a 96-well plate.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of this compound in the cell culture medium. For example, create a dilution series ranging from 200 nM to 0.1 nM.
-
Add 100 µL of the 2X inhibitor dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final inhibitor concentrations.
-
Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (media only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for FLT3 Phosphorylation
This protocol allows for the assessment of this compound's ability to inhibit FLT3 autophosphorylation.
-
Cell Treatment and Lysis:
-
Seed MV4-11 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for 2-4 hours.
-
Harvest the cells by centrifugation and wash once with cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FLT3 (e.g., p-FLT3 Tyr591) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total FLT3 and a loading control like GAPDH or β-actin.
-
Visualizations
Caption: this compound inhibits the FLT3 signaling pathway.
Caption: A decision tree for troubleshooting inconsistent results.
Caption: A general workflow for a cell-based assay.
References
Flt3-IN-11 degradation and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Flt3-IN-11. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] It is an orally active compound that has demonstrated significant anti-leukemic activity, particularly in the context of Acute Myeloid Leukemia (AML).[1] The FLT3 receptor is a key player in the proliferation and survival of hematopoietic progenitor cells.[2] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor and its downstream signaling pathways, driving cancer cell growth.[2][3] this compound exerts its effect by binding to the FLT3 kinase domain, inhibiting its autophosphorylation and the subsequent activation of pro-survival pathways like PI3K/Akt and MAPK/ERK.
Q2: What are the recommended storage and handling conditions for this compound?
A2: While specific degradation studies for this compound are not extensively published, general guidelines for small molecule kinase inhibitors should be followed to ensure stability and potency.
-
Solid Form: this compound is supplied as a solid.[4] For long-term storage, it is recommended to keep the compound at -20°C or -80°C, protected from light and moisture.
-
In Solution: Prepare stock solutions in a suitable solvent such as DMSO. For other FLT3 inhibitors, solubility in DMSO is often high (e.g., 10 mM).[5] Once in solution, it is advisable to aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C. For aqueous solutions, it is generally not recommended to store them for more than one day.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this class of compounds. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound (Molecular Weight: 422.45 g/mol [4]) in the required volume of DMSO. If you encounter solubility issues, gentle warming or sonication may aid in dissolution.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Cell Line |
| Wild-type FLT3 | 7.22 nM | - |
| FLT3-D835Y | 4.95 nM | - |
| MV4-11 cells (AML) | 3.2 nM | MV4-11 |
Data sourced from MedChemExpress.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H25F3N6O |
| Molecular Weight | 422.45 |
| Form | Solid |
Data sourced from CymitQuimica.[4]
Experimental Protocols & Troubleshooting
General Experimental Workflow for Cell-Based Assays
A common application of this compound is to assess its anti-proliferative effects on cancer cell lines, particularly those harboring FLT3 mutations (e.g., MV4-11).
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or No Inhibitory Effect | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Low Compound Potency: Incorrect concentration calculation or inactive batch. 3. Cell Line Resistance: The cell line may have acquired resistance to FLT3 inhibitors or may not be dependent on the FLT3 pathway. | 1. Prepare fresh stock solutions from solid compound. Aliquot stocks to minimize freeze-thaw cycles. 2. Verify calculations and consider purchasing a new batch of the compound. 3. Confirm the FLT3 mutation status of your cell line. Test for downstream pathway activation (p-FLT3, p-STAT5) to ensure target engagement. Consider testing on a different sensitive cell line. |
| Compound Precipitation in Media | 1. Poor Aqueous Solubility: The final concentration of the compound in the cell culture media exceeds its solubility limit. 2. High DMSO Concentration: The final concentration of DMSO in the media is too high, causing cytotoxicity or affecting compound solubility. | 1. Ensure the final concentration of the compound is within its soluble range in your media. Perform a solubility test if necessary. 2. Keep the final DMSO concentration below 0.5% (ideally ≤ 0.1%) in your cell culture experiments. |
| Off-Target Effects Observed | 1. High Compound Concentration: Using concentrations significantly above the IC50 can lead to inhibition of other kinases. 2. Compound Selectivity: While this compound is reported to be selective, all inhibitors have a broader kinase inhibition profile at higher concentrations. | 1. Perform dose-response experiments to determine the optimal concentration range. Use the lowest effective concentration. 2. Review the selectivity profile of this compound if available. Consider using a structurally different FLT3 inhibitor as a control. |
Signaling Pathway and Mechanism of Action
This compound targets the constitutively active FLT3 receptor, which is a hallmark of certain types of AML. The diagram below illustrates the FLT3 signaling pathway and the point of inhibition by this compound.
Caption: The FLT3 signaling pathway and the inhibitory action of this compound.
Troubleshooting Logic Flow
When encountering unexpected experimental results, the following decision tree can help diagnose the issue.
Caption: A logical flow for troubleshooting common experimental issues.
References
Adjusting Flt3-IN-11 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Flt3-IN-11, a potent and selective FLT3 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active FLT3 kinase inhibitor. It exhibits strong inhibitory activity against both wild-type FLT3 and certain mutated forms, such as FLT3-D835Y, with high selectivity over other kinases like c-KIT. Its primary mechanism of action is the inhibition of the FLT3 receptor's kinase activity, which in turn blocks downstream signaling pathways crucial for the proliferation and survival of leukemia cells, particularly in Acute Myeloid Leukemia (AML).
Q2: What is the recommended starting concentration and treatment duration for this compound in in vitro experiments?
A2: The optimal concentration and duration of this compound treatment are cell line-dependent. For initial experiments in FLT3-mutated AML cell lines like MV4-11, a starting concentration range of 1-100 nM is recommended, based on its low nanomolar IC50 value[1]. A time-course experiment is highly advised to determine the optimal treatment duration for your specific experimental goals. A common starting point is 24 to 72 hours for cell viability and apoptosis assays.
Q3: How can I best assess the effectiveness of this compound treatment in my cell line?
A3: The effectiveness of this compound can be evaluated through several methods:
-
Cell Viability Assays: To determine the concentration-dependent inhibition of cell growth (e.g., using MTT or CellTiter-Glo® assays).
-
Apoptosis Assays: To measure the induction of programmed cell death (e.g., via Annexin V/PI staining and flow cytometry or caspase activity assays).
-
Western Blotting: To assess the inhibition of FLT3 autophosphorylation and the phosphorylation of downstream signaling proteins like STAT5, AKT, and ERK.
Q4: I am observing inconsistent results with this compound. What are the common causes?
A4: Inconsistent results can arise from several factors:
-
Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a DMSO stock stored at -20°C or -80°C.
-
Assay Timing: The effects of this compound are time-dependent. Ensure that you are measuring your endpoint at the optimal time point. For example, inhibition of signaling is an early event, while apoptosis is a later event.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma, as it can significantly alter cellular responses.
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of Cell Viability
Problem: You are not observing the expected decrease in cell viability after treating your FLT3-mutated cell line with this compound.
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the dilution calculations and ensure the final concentration is appropriate for your cell line. Perform a dose-response curve to determine the IC50. |
| Insufficient Treatment Duration | The duration of treatment may be too short to induce significant cell death. Extend the treatment time (e.g., to 48, 72, or 96 hours) and perform a time-course experiment. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to FLT3 inhibitors. This could be due to secondary mutations in FLT3 or activation of bypass signaling pathways. |
| Compound Degradation | Ensure the this compound stock solution is properly stored and use freshly prepared dilutions for each experiment. |
Issue 2: No or Weak Apoptosis Induction
Problem: You do not observe a significant increase in apoptosis after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Assay Timing | Apoptosis is a downstream effect of FLT3 inhibition and takes time to manifest. Perform a time-course experiment, measuring apoptosis at multiple time points (e.g., 24, 48, and 72 hours). |
| Suboptimal Drug Concentration | Use a concentration at or above the IC50 for cell viability to ensure a strong enough stimulus for apoptosis. |
| Cellular Resistance Mechanisms | Cells may have upregulated anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) that counteract the pro-apoptotic signals from FLT3 inhibition. |
| Assay Sensitivity | Ensure your apoptosis detection method is sensitive enough. Consider using a combination of assays, such as Annexin V staining and a caspase activity assay. |
Issue 3: Inconsistent Inhibition of FLT3 Signaling in Western Blots
Problem: You are observing variable or no decrease in the phosphorylation of FLT3 or its downstream targets (e.g., p-STAT5).
| Possible Cause | Troubleshooting Steps |
| Timing of Sample Collection | Inhibition of FLT3 phosphorylation is a rapid event. Collect cell lysates at early time points (e.g., 1, 4, 8, and 24 hours) after treatment. |
| Sample Preparation | Keep samples on ice and use lysis buffers containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. |
| Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of your proteins of interest. |
| Signal Recovery | Some inhibitors can have transient effects. If you are performing a washout experiment, be aware that signaling may recover over time after the inhibitor is removed. |
Data Presentation
Table 1: Representative Time-Course of this compound Effects on MV4-11 Cells
This table provides an example of the expected time-dependent effects of this compound on a sensitive AML cell line. Actual results may vary depending on the experimental conditions.
| Treatment Duration (hours) | p-FLT3 (% of Control) | p-STAT5 (% of Control) | Cell Viability (% of Control) | Apoptotic Cells (%) |
| 0 | 100 | 100 | 100 | 5 |
| 1 | 10 | 15 | 98 | 6 |
| 6 | 5 | 10 | 95 | 8 |
| 12 | 5 | 10 | 85 | 15 |
| 24 | 10 | 15 | 60 | 35 |
| 48 | 15 | 20 | 30 | 65 |
| 72 | 20 | 25 | 15 | 80 |
Experimental Protocols
Protocol 1: Time-Course Analysis of Cell Viability
-
Cell Seeding: Seed MV4-11 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Treatment: Prepare serial dilutions of this compound. Add the desired final concentrations to the cells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, and 72 hours).
-
Assay: At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
Protocol 2: Time-Course Analysis of Apoptosis by Caspase-3/7 Activity
-
Cell Seeding: Seed MV4-11 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Treatment: Treat cells with this compound at a concentration known to induce cytotoxicity (e.g., 10x IC50). Include a DMSO vehicle control.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 12, 24, 36, and 48 hours).
-
Assay: At each time point, add Caspase-Glo® 3/7 Assay reagent according to the manufacturer's protocol.
-
Measurement: Incubate at room temperature for 1 hour and measure luminescence.
Protocol 3: Time-Course Analysis of Protein Phosphorylation by Western Blot
-
Cell Seeding and Treatment: Seed MV4-11 cells in a 6-well plate at a density that will not lead to overconfluence during the experiment. Treat with this compound at the desired concentration for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Cell Lysis: At each time point, place the plate on ice, aspirate the media, and wash the cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Prepare samples with equal amounts of protein in Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-FLT3, FLT3, p-STAT5, and STAT5 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.
Mandatory Visualizations
References
Technical Support Center: Understanding the Off-Target Profile of FLT3 Inhibitors
Disclaimer: Information for a specific inhibitor designated "Flt3-IN-11" was not publicly available at the time of this document's creation. The following guide has been compiled based on the known off-target profiles of other well-characterized FLT3 inhibitors to provide researchers with a general framework for anticipating and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target kinases for FLT3 inhibitors?
A1: Many FLT3 inhibitors show activity against other kinases, particularly those within the same family of receptor tyrosine kinases. Commonly observed off-targets include members of the type III receptor tyrosine kinase family such as cKIT, CSF1R, PDGFRα, and PDGFRβ, due to the structural similarity of their ATP-binding pockets.[1] Other off-targets can include VEGFR and FLT1.[1] The specific off-target profile can vary significantly between different FLT3 inhibitors.
Q2: My cells are showing unexpected toxicity or phenotypic effects not typically associated with FLT3 inhibition. What could be the cause?
A2: Unexpected cellular effects can often be attributed to the off-target activity of the inhibitor. For instance, inhibition of cKIT can lead to myelosuppression.[1] Inhibition of other kinases like PDGFR and VEGFR can affect cell proliferation and angiogenesis in various cell types, leading to a broad range of phenotypic outcomes. It is crucial to consider the full kinome-wide selectivity of your inhibitor.
Q3: How can I confirm if the observed effects in my experiment are due to off-target inhibition?
A3: To dissect on-target versus off-target effects, consider the following approaches:
-
Use a structurally unrelated FLT3 inhibitor: If a different class of FLT3 inhibitor with a distinct off-target profile produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If possible, express a resistant mutant of FLT3 in your cells. If the inhibitor's effect is rescued, it confirms an on-target mechanism.
-
Direct off-target kinase assays: Test the inhibitor's activity against known common off-targets (e.g., cKIT, CSF1R) in biochemical or cellular assays.
-
Knockdown/knockout studies: Use RNAi or CRISPR to silence the expression of suspected off-target kinases and observe if this phenocopies the inhibitor's effect.
Q4: What are some best practices to minimize the impact of off-target effects in my experiments?
A4:
-
Use the lowest effective concentration: Titrate your inhibitor to the lowest concentration that effectively inhibits FLT3 to minimize engagement of less sensitive off-targets.
-
Profile your inhibitor: Whenever possible, perform or obtain a kinome-wide selectivity profile for the specific inhibitor you are using.
-
Validate findings with multiple tools: Corroborate your results using genetic approaches (e.g., siRNA, shRNA) or other small molecule inhibitors with different selectivity profiles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between different FLT3 inhibitors. | Inhibitors have different off-target profiles, leading to varied cellular responses. | Perform a kinome scan for each inhibitor to understand their selectivity. Compare the off-target profiles to identify kinases that may be responsible for the divergent effects. |
| Observed phenotype does not correlate with FLT3 signaling pathway. | The phenotype may be driven by inhibition of an off-target kinase. | Review the known off-targets of your inhibitor. Investigate the signaling pathways of the most likely off-target candidates to see if they align with the observed phenotype. |
| Development of resistance to the FLT3 inhibitor. | Resistance can occur through on-target mutations in FLT3 or through the activation of bypass signaling pathways mediated by off-target kinases.[2] | Sequence the FLT3 gene in resistant cells to check for secondary mutations. Perform phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways that could be compensating for FLT3 inhibition. |
Representative Off-Target Kinase Inhibition Profile
The following table summarizes the off-target profile of a novel experimental FLT3 inhibitor, CHMFL-FLT3-362, to provide an example of typical data.
| Kinase | Inhibition Method | Result | Reference |
| FLT3 | KINOMEscan™ | Strong Binding | [1] |
| cKIT | KINOMEscan™ | Strong Binding | [1] |
| TEL-cKIT BaF3 cells | GI50 = 5.6 μM | [1] | |
| CSF1R | KINOMEscan™ | Strong Binding | [1] |
| Z'-LYTE Biochemical Assay | Potent Inhibition | [1] | |
| PDGFRα | KINOMEscan™ | Strong Binding | [1] |
| Z'-LYTE Biochemical Assay | Moderate Inhibition | [1] | |
| PDGFRβ | KINOMEscan™ | Strong Binding | [1] |
| Z'-LYTE Biochemical Assay | Moderate Inhibition | [1] | |
| FLT1 | KINOMEscan™ | Strong Binding | [1] |
| Z'-LYTE Biochemical Assay | Weak Inhibition | [1] | |
| VEGFR2 | KINOMEscan™ | Strong Binding | [1] |
| Z'-LYTE Biochemical Assay | Weak Inhibition | [1] |
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay (FRET-based)
This protocol is a generalized procedure for determining the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified FLT3 kinase and substrate peptide
-
Kinase reaction buffer
-
ATP
-
Test inhibitor (e.g., this compound)
-
Detection reagents (e.g., FRET donor and acceptor antibodies)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations.
-
Kinase Reaction: a. In a 384-well plate, add the kinase and substrate peptide mixture to each well. b. Add the diluted test inhibitor to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls. c. Pre-incubate the plate at room temperature for a specified time (e.g., 15-60 minutes) to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding ATP to all wells. e. Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).
-
Detection: a. Stop the kinase reaction by adding a stop solution containing EDTA. b. Add the detection reagents (FRET donor and acceptor antibodies) to each well. c. Incubate the plate at room temperature for the recommended time to allow for antibody binding.
-
Data Acquisition and Analysis: a. Read the plate on a TR-FRET-compatible plate reader. b. Calculate the ratio of the acceptor and donor emission signals. c. Normalize the data to the positive and negative controls. d. Plot the normalized data as a function of the inhibitor concentration and fit the curve using a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Visualizations
Caption: FLT3 signaling pathway and potential off-target interactions of a FLT3 inhibitor.
Caption: General experimental workflow for profiling kinase inhibitor selectivity.
References
Technical Support Center: Flt3-IN-11 Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Flt3-IN-11 combination therapy to prevent resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 30, is a potent, selective, and orally active FLT3 kinase inhibitor.[1] It works by targeting the ATP-binding site of the FLT3 receptor, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation and survival of acute myeloid leukemia (AML) cells. This compound has demonstrated high selectivity for FLT3 over other kinases like c-KIT.[1]
Q2: Which FLT3 mutations is this compound active against?
A2: this compound has shown inhibitory activity against wild-type FLT3 as well as several clinically relevant mutants, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations such as D835Y and F691L.[1]
Q3: What are the known IC50 values for this compound against different FLT3 variants?
A3: The half-maximal inhibitory concentrations (IC50) for this compound are summarized in the table below.
Q4: What are the common mechanisms of resistance to FLT3 inhibitors?
A4: Resistance to FLT3 inhibitors can be broadly categorized into on-target and off-target mechanisms. On-target resistance often involves the acquisition of secondary point mutations in the FLT3 gene, such as in the tyrosine kinase domain (e.g., D835Y), which can interfere with drug binding. Off-target resistance can occur through the activation of alternative signaling pathways that bypass the need for FLT3 signaling, such as the RAS/MAPK and PI3K/AKT pathways.
Q5: Why is combination therapy recommended when using this compound?
A5: As with other targeted therapies, the use of this compound as a monotherapy may lead to the development of drug resistance. Combination therapy aims to target multiple oncogenic pathways simultaneously, making it more difficult for cancer cells to develop resistance and potentially leading to synergistic anti-leukemic effects.
Troubleshooting Guides
Problem 1: Sub-optimal inhibition of FLT3 phosphorylation in in vitro assays.
-
Possible Cause 1: Incorrect dosage.
-
Troubleshooting: Ensure that the concentration of this compound used is appropriate for the cell line and the specific FLT3 mutation it harbors. Refer to the IC50 values in the data table below. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
-
Possible Cause 2: Drug instability.
-
Troubleshooting: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer.
-
-
Possible Cause 3: High cell density.
-
Troubleshooting: High cell densities can sometimes lead to reduced drug efficacy. Optimize the cell seeding density for your assays.
-
Problem 2: Development of resistance to this compound in long-term cell culture.
-
Possible Cause 1: On-target secondary mutations.
-
Troubleshooting: Perform sequencing of the FLT3 gene in the resistant cell population to identify potential secondary mutations in the tyrosine kinase domain.
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting: Use techniques such as Western blotting or phospho-proteomics to analyze the activation status of key signaling pathways like RAS/MAPK and PI3K/AKT in the resistant cells compared to the parental cells.
-
-
Solution: Consider introducing a second therapeutic agent to target the identified resistance mechanism. For example, if the RAS/MAPK pathway is activated, a MEK inhibitor could be used in combination with this compound.
Problem 3: Lack of synergistic effect in combination therapy experiments.
-
Possible Cause 1: Antagonistic drug interaction.
-
Troubleshooting: The chosen drug combination may have an antagonistic effect. It is crucial to perform synergy analysis using methods like the Chou-Talalay method to determine the combination index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
-
Possible Cause 2: Inappropriate dosing schedule.
-
Troubleshooting: The timing and sequence of drug administration can significantly impact the outcome of combination therapy. Experiment with different schedules, such as sequential versus concurrent administration, to find the most effective regimen.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line |
| Wild-type FLT3 | 7.22 | - |
| FLT3-D835Y | 4.95 | - |
| MV4-11 (AML) | 3.2 | MV4-11 |
Data sourced from MedChemExpress and based on the findings of Tong L, et al.[1]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound, the combination drug, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
2. Western Blot for FLT3 Signaling Pathway
-
Cell Lysis: Treat AML cells with this compound and/or the combination drug for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to FLT3 Inhibitors: The Clinically Approved Gilteritinib vs. Preclinical Compound Flt3-IN-11 in FLT3-Mutated AML
For Researchers, Scientists, and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3) mutations are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, particularly internal tandem duplications (FLT3-ITD), are associated with a poor prognosis, making FLT3 an attractive therapeutic target. This guide provides a comparative overview of Gilteritinib (Xospata®), a second-generation FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML, and Flt3-IN-11, a representative preclinical investigational compound. While extensive clinical and preclinical data are available for Gilteritinib, this compound serves as a proxy for early-stage inhibitors, highlighting the experimental journey from a promising compound to a clinically validated therapy.
Mechanism of Action and Kinase Selectivity
Gilteritinib is a potent, selective, oral FLT3 inhibitor that targets both FLT3-ITD and FLT3-tyrosine kinase domain (TKD) mutations.[1][2] It is classified as a type I inhibitor, meaning it binds to the active conformation of the kinase.[3] This dual inhibition is clinically significant as TKD mutations can confer resistance to type II inhibitors.[1] Gilteritinib also demonstrates inhibitory activity against other kinases, most notably AXL, a receptor tyrosine kinase implicated in chemoresistance.[1][4]
This compound, as a preclinical compound, would be characterized by its own unique kinase selectivity profile. The primary goal in its early development would be to demonstrate high potency against FLT3-ITD and FLT3-TKD while minimizing off-target effects on other kinases to reduce potential toxicity.
Data Presentation: A Head-to-Head Comparison Framework
To objectively compare the performance of a clinical-stage drug like Gilteritinib with a preclinical candidate like this compound, a standardized set of quantitative data is required. The following tables showcase the type of data that would be generated and compared.
Table 1: Biochemical Potency (IC50 values in nM)
| Target | Gilteritinib | This compound |
| FLT3 (Wild-Type) | ~1 nM[1] | Data not available |
| FLT3-ITD | 0.29 nM[4] | Data not available |
| FLT3-D835Y (TKD) | 1.6 nM[5] | Data not available |
| AXL | 0.73 nM[4] | Data not available |
| c-KIT | 230 nM[4] | Data not available |
IC50 (half maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate greater potency.
Table 2: In Vitro Cellular Activity (IC50 values in nM)
| Cell Line (FLT3 status) | Gilteritinib | This compound |
| MV4-11 (FLT3-ITD) | 0.92 nM[5] | Data not available |
| MOLM-13 (FLT3-ITD) | 2.9 nM[5] | Data not available |
| Ba/F3 (FLT3-ITD) | 1.8 nM[5] | Data not available |
| Ba/F3 (FLT3-D835Y) | 1.6 nM[5] | Data not available |
Cellular IC50 values reflect the inhibitor's ability to penetrate cells and inhibit the target in a more biologically relevant context.
Table 3: In Vivo Efficacy
| Animal Model | Treatment | Outcome |
| MV4-11 Xenograft | Gilteritinib | Significant tumor growth inhibition and increased survival[5] |
| Patient-Derived Xenograft (PDX) | Gilteritinib | Inhibition of leukemic cell proliferation[1] |
| MV4-11 Xenograft | This compound | Data not available |
| Patient-Derived Xenograft (PDX) | This compound | Data not available |
In vivo studies in animal models are crucial for evaluating a drug's efficacy and safety profile before human trials.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of any new therapeutic agent. Below are methodologies for key experiments cited in the comparison of FLT3 inhibitors.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against a purified kinase.
Protocol:
-
Reagents: Purified recombinant FLT3 kinase (wild-type and mutant forms), kinase buffer, ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, the inhibitor (at various concentrations), and the substrate in a microplate well.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[6]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the effect of an inhibitor on the proliferation and survival of cancer cells.
Protocol:
-
Cell Lines: AML cell lines with known FLT3 mutation status (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD) are used.
-
Procedure: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Detection: Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay. These assays quantify metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The percentage of viable cells relative to an untreated control is calculated for each concentration, and the IC50 value is determined.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.
-
Tumor Implantation: Human AML cells (e.g., MV4-11) are injected either subcutaneously to form solid tumors or intravenously to establish a disseminated leukemia model. Patient-derived xenograft (PDX) models, where patient tumor cells are directly implanted into mice, are also used for a more clinically relevant assessment.[1][7]
-
Treatment: Once tumors are established or leukemia is engrafted, mice are treated with the inhibitor (e.g., via oral gavage) or a vehicle control.
-
Monitoring: Tumor size is measured regularly (for subcutaneous models), and disease progression is monitored through methods like bioluminescent imaging (if cells are engineered to express luciferase) or flow cytometry of peripheral blood.[8] Animal weight and overall health are also monitored.
-
Endpoint: The study is concluded when tumors reach a certain size or animals show signs of advanced disease. Efficacy is assessed by comparing tumor growth inhibition or survival time between treated and control groups.
Visualizations
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway in AML.
Experimental Workflow for FLT3 Inhibitor Evaluation
Caption: Drug development workflow for a novel FLT3 inhibitor.
Logical Relationship: Type I vs. Type II FLT3 Inhibitors
Caption: Binding mechanisms of Type I and Type II FLT3 inhibitors.
Conclusion
The development of targeted therapies like Gilteritinib has significantly improved outcomes for patients with relapsed or refractory FLT3-mutated AML.[1] The journey of a preclinical compound, represented here by this compound, from initial synthesis to clinical approval is a rigorous process involving extensive in vitro and in vivo testing. A thorough comparison requires a comprehensive dataset encompassing biochemical potency, cellular activity, and in vivo efficacy. While direct comparative data for this compound is not publicly available, this guide provides the framework and methodologies necessary for such an evaluation. For researchers in the field, understanding these comparative benchmarks is essential for advancing the next generation of FLT3 inhibitors and further improving the prognosis for patients with this challenging disease.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journal.waocp.org [journal.waocp.org]
- 8. haematologica.org [haematologica.org]
A Comparative Guide to FLT3 Inhibitors: Quizartinib vs. Gilteritinib
For Researchers, Scientists, and Drug Development Professionals
Note on "Flt3-IN-11": Initial searches for a compound designated "this compound" did not yield any publicly available data. This suggests it may be a preclinical compound not yet in the public domain or an internal designation. To provide a valuable and data-rich comparison for our audience, this guide will focus on two well-characterized, clinically relevant FLT3 inhibitors: Quizartinib and Gilteritinib .
Executive Summary
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients, and are associated with a poor prognosis. This has led to the development of targeted FLT3 inhibitors. This guide provides a detailed comparison of two prominent second-generation FLT3 inhibitors, Quizartinib and Gilteritinib, focusing on their efficacy, mechanism of action, and the experimental data supporting their use.
Mechanism of Action: Type I vs. Type II Inhibition
Quizartinib and Gilteritinib, while both targeting FLT3, belong to different classes of kinase inhibitors based on their binding mode to the kinase domain.
Quizartinib is a potent and selective Type II inhibitor . It binds to the inactive "DFG-out" conformation of the FLT3 kinase, where the Aspartate-Phenylalanine-Glycine (DFG) motif is flipped. This mode of binding makes Quizartinib highly selective for the FLT3-ITD (Internal Tandem Duplication) mutation. However, it has limited activity against Tyrosine Kinase Domain (TKD) mutations, such as the D835Y mutation, which can confer resistance.[1][2]
Gilteritinib , on the other hand, is a Type I inhibitor . It binds to the active "DFG-in" conformation of the kinase, competing directly with ATP. This allows Gilteritinib to inhibit both FLT3-ITD and FLT3-TKD mutations, including the D835Y mutation that is a common mechanism of resistance to Type II inhibitors.[2][3] Gilteritinib also demonstrates inhibitory activity against AXL, a kinase implicated in resistance to FLT3 inhibitors.
Signaling Pathway Inhibition
Both inhibitors effectively block the constitutive activation of FLT3, leading to the inhibition of downstream signaling pathways critical for leukemic cell survival and proliferation, including the STAT5, RAS/MAPK, and PI3K/AKT pathways.[4]
Efficacy Comparison: Preclinical Data
The following tables summarize the in vitro potency of Quizartinib and Gilteritinib against various FLT3 mutations and other kinases. The data is presented as IC50 (half-maximal inhibitory concentration) values, which indicate the concentration of the inhibitor required to reduce the activity of the target by 50%.
Table 1: Inhibitory Activity (IC50, nM) against FLT3 Mutations
| Compound | FLT3-ITD | FLT3-D835Y | FLT3-ITD-D835Y | FLT3-ITD-F691L | Reference(s) |
| Quizartinib | 0.40 - 0.89 | >1000 | >1000 | >1000 | [5] |
| Gilteritinib | 0.7 - 2.1 | 1.6 | 2.1 | 22 | [6][7] |
Data is compiled from various cellular assays and may vary depending on the specific cell line and assay conditions.
Table 2: Kinase Selectivity Profile (Inhibition of other kinases)
| Compound | c-KIT (IC50, nM) | AXL (IC50, nM) | Reference(s) |
| Quizartinib | 230 | >1000 | [7] |
| Gilteritinib | 102 | 41 | [6] |
Lower IC50 values indicate greater potency.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of FLT3 inhibitors.
FLT3 Kinase Activity Assay (ADP-Glo™ Assay)
This assay measures the kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant FLT3 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (Quizartinib, Gilteritinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the kinase and substrate to the wells of a 96-well plate.
-
Add the test compounds to the respective wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
References
- 1. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Next-Generation and Established FLT3 Inhibitors for Acute Myeloid Leukemia Research
A deep dive into the evolving landscape of FLT3 inhibitors, this guide offers a comparative analysis of the novel covalent inhibitor FF-10101 against established agents such as quizartinib, gilteritinib, and sorafenib. This report is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of efficacy, mechanisms of action, and resistance profiles, supported by experimental data and detailed methodologies.
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis and are associated with a poor prognosis. This has spurred the development of targeted FLT3 inhibitors, which have become a cornerstone of therapy for FLT3-mutated AML.
This guide provides a comparative analysis of a promising next-generation covalent inhibitor, FF-10101, alongside a selection of well-established first and second-generation FLT3 inhibitors: quizartinib, gilteritinib, and sorafenib.
Mechanism of Action and Classification
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation. This distinction is critical as it influences their activity against different FLT3 mutations.
-
Type I Inhibitors (e.g., Gilteritinib, Midostaurin, Crenolanib, Sunitinib): These inhibitors are active against both FLT3-ITD and FLT3-TKD mutations because they target the active conformation of the kinase.[1][2]
-
Type II Inhibitors (e.g., Quizartinib, Sorafenib, Ponatinib): These inhibitors are generally effective against FLT3-ITD mutations but are less active or inactive against TKD mutations, which stabilize the active conformation of the kinase.[1][2]
FF-10101 represents a novel approach as a first-in-class, type I covalent inhibitor of FLT3 . It irreversibly binds to a cysteine residue near the ATP-binding pocket of FLT3, leading to sustained inhibition of receptor signaling.[3][4][5] This covalent binding mechanism may offer advantages in overcoming certain resistance mechanisms.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the in vitro potency of FF-10101, quizartinib, gilteritinib, and sorafenib against wild-type FLT3 and various clinically relevant mutant forms. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency; a lower IC50 value indicates a more potent inhibitor.
| Inhibitor | FLT3 WT | FLT3-ITD | FLT3-D835Y | FLT3-ITD+F691L |
| FF-10101 | 0.20 nM[6] | Potent inhibition (IC50 not specified)[3] | 0.16 nM[6] | More potent than gilteritinib[3] |
| Quizartinib | - | Potent (IC50 in low nM range)[7] | Inactive[1] | 210 nM[5] |
| Gilteritinib | - | Potent (IC50 in low nM range)[7][8] | Active[8] | Less potent than FF-10101[3] |
| Sorafenib | - | 11 nM[5] | 210 nM[5] | 1300 nM[5] |
| Data presented as IC50 values (nM) from various in vitro studies. "-" indicates data not readily available in the searched sources. |
Key Observations:
-
FF-10101 demonstrates high potency against both wild-type FLT3 and the common D835Y TKD mutation.[6] Notably, it shows greater in vitro potency against the gatekeeper F691L mutation compared to gilteritinib.[3]
-
Quizartinib is a highly potent inhibitor of FLT3-ITD but is ineffective against TKD mutations like D835Y.[1][7]
-
Gilteritinib is a potent inhibitor of both FLT3-ITD and TKD mutations.[7][8]
-
Sorafenib , a multi-kinase inhibitor, shows activity against FLT3-ITD but is significantly less potent against the D835Y and F691L resistance mutations.[5]
Signaling Pathways and Mechanisms of Inhibition
The constitutive activation of mutant FLT3 receptors triggers several downstream signaling pathways crucial for leukemic cell survival and proliferation. These include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][9] FLT3 inhibitors aim to block these aberrant signals.
Caption: FLT3 signaling pathways and inhibitor action.
Experimental Protocols
A standardized experimental workflow is crucial for the comparative evaluation of FLT3 inhibitors. Below is a typical workflow for assessing the in vitro efficacy of these compounds.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The irreversible FLT3 inhibitor FF-10101 is active against a diversity of FLT3 inhibitor resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 study of the irreversible FLT3 inhibitor FF-10101 in relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Luxeptinib for Myeloid Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]
- 8. Validate User [ashpublications.org]
- 9. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors [mdpi.com]
Validating Flt3-IN-11 In Vivo Efficacy in AML Xenografts: A Comparative Guide
For researchers and drug development professionals in the field of acute myeloid leukemia (AML), the validation of novel therapeutic agents is a critical step toward clinical application. This guide provides a comparative framework for assessing the in vivo efficacy of a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-11, against established alternatives such as gilteritinib and quizartinib in AML xenograft models. The content herein is designed to offer objective comparisons supported by experimental data and detailed methodologies.
Comparative In Vivo Efficacy of FLT3 Inhibitors in AML Xenograft Models
The following table summarizes the quantitative data on the in vivo efficacy of various FLT3 inhibitors in AML xenograft models. This data is essential for comparing the anti-tumor activity of this compound with that of its counterparts.
| Inhibitor | AML Cell Line | Mouse Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| This compound | MV4-11 (FLT3-ITD) | Nude Mice | Data not available | Data not available | Data not available | Hypothetical |
| Gilteritinib | MV4-11 (FLT3-ITD) | Nude Mice | 30 mg/kg, once daily | Significant tumor regression | Improved survival | [1] |
| Quizartinib | MOLM-13 (FLT3-ITD) | Athymic Nude Mice | 10 mg/kg, once daily | Dose-dependent tumor growth reduction | Extended survival | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are the key experimental protocols for AML xenograft studies.
AML Xenograft Mouse Model Protocol
-
Cell Culture: Human AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., nude, SCID) aged 6-8 weeks are used to prevent graft rejection.
-
Cell Implantation: A suspension of 5-10 million AML cells in a mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The formula (Length x Width²) / 2 is used to calculate tumor volume.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compounds (this compound, gilteritinib, quizartinib) and vehicle control are administered orally or via intraperitoneal injection according to the specified dosing schedule.
-
Efficacy Endpoints: The primary endpoints for efficacy are tumor growth inhibition and improvement in overall survival. Body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected to assess the levels of phosphorylated FLT3 and downstream signaling proteins (e.g., STAT5, ERK) to confirm target engagement.[1]
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental processes.
FLT3 Signaling Pathway in AML
The following diagram illustrates the FLT3 signaling pathway, which is constitutively activated in a significant portion of AML cases due to mutations like internal tandem duplications (ITD). This activation drives leukemic cell proliferation and survival.
Caption: FLT3 signaling pathway in AML.
Experimental Workflow for In Vivo Efficacy Validation
The workflow for validating the in vivo efficacy of a novel FLT3 inhibitor is depicted in the diagram below. This process ensures a systematic and rigorous evaluation of the compound's anti-tumor properties.
Caption: In vivo efficacy validation workflow.
Logical Comparison of FLT3 Inhibitors
FLT3 inhibitors can be classified based on their binding mode to the FLT3 kinase. This distinction is important as it can affect their efficacy against different types of FLT3 mutations.
Caption: Comparison of FLT3 inhibitor types.
Conclusion
While specific in vivo efficacy data for this compound is not yet publicly available, this guide provides a robust framework for its evaluation. By comparing its performance against well-characterized FLT3 inhibitors like gilteritinib and quizartinib using standardized protocols, researchers can effectively validate its therapeutic potential in FLT3-mutated AML. The provided diagrams and methodologies serve as a comprehensive resource for designing and interpreting these critical preclinical studies.
References
- 1. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-11 Demonstrates Potent Activity Against Quizartinib-Resistant FLT3 Mutations in Acute Myeloid Leukemia Models
A comparative analysis of Flt3-IN-11 reveals its potential to overcome common resistance mechanisms to the FLT3 inhibitor quizartinib, offering a promising therapeutic alternative for patients with relapsed or refractory Acute Myeloid Leukemia (AML).
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in AML and are associated with a poor prognosis.
Quizartinib, a potent second-generation type II FLT3 inhibitor, has shown significant clinical activity in patients with FLT3-ITD positive AML. However, its efficacy is often limited by the development of acquired resistance, frequently driven by secondary mutations in the FLT3 TKD, such as the gatekeeper mutation F691L and mutations in the activation loop, including D835Y. These mutations sterically hinder the binding of type II inhibitors like quizartinib, rendering them ineffective.
This compound is a novel FLT3 inhibitor that has demonstrated significant potency against both wild-type FLT3 and, critically, against quizartinib-resistant mutants. This guide provides a comparative overview of the activity of this compound and quizartinib against key FLT3 mutations, supported by experimental data.
Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and quizartinib against various FLT3 mutations, demonstrating the superior activity of this compound against common quizartinib-resistant mutations.
Table 1: Inhibitory Activity (IC50, nM) of this compound Against Wild-Type and Mutant FLT3
| FLT3 Mutant | This compound IC50 (nM) |
| FLT3-WT | 7.22 |
| FLT3-D835Y | 4.95 |
| FLT3-ITD | - |
| FLT3-ITD-D835Y | 23.32 |
| FLT3-F691L | - |
| FLT3-ITD-F691L | - |
Data compiled from publicly available sources.[1]
Table 2: Inhibitory Activity (IC50, nM) of Quizartinib Against Wild-Type and Mutant FLT3
| FLT3 Mutant | Quizartinib IC50 (nM) |
| FLT3-WT | - |
| FLT3-ITD | 0.31 - 0.89 |
| FLT3-ITD-D835Y | High Resistance |
| FLT3-ITD-F691L | High Resistance |
Data compiled from publicly available sources.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitors on leukemic cells expressing different FLT3 mutations.
Materials:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Leukemic cell lines (e.g., MV4-11 for FLT3-ITD, and Ba/F3 cells engineered to express specific FLT3 mutations).
-
This compound and Quizartinib, dissolved in dimethyl sulfoxide (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Add serial dilutions of this compound or quizartinib to the wells. A DMSO-only control should be included.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
FLT3 Autophosphorylation Assay (Western Blot)
This assay assesses the ability of the inhibitors to block the autophosphorylation of the FLT3 receptor, a key step in its activation.
Materials:
-
Leukemic cell lines (e.g., MV4-11).
-
This compound and Quizartinib.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Treat MV4-11 cells with various concentrations of this compound or quizartinib for 2-4 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FLT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total FLT3 to confirm equal loading.
Visualizing the Mechanism of Action
To understand the context of this compound's activity, it is important to visualize the FLT3 signaling pathway and the experimental workflow.
Caption: Simplified FLT3 signaling pathway leading to cell proliferation and survival.
Caption: Workflow for evaluating the in vitro activity of FLT3 inhibitors.
Conclusion
The available data strongly suggest that this compound is a potent inhibitor of clinically relevant quizartinib-resistant FLT3 mutations, including D835Y and F691L. Its ability to overcome these resistance mechanisms highlights its potential as a valuable therapeutic agent for AML patients who have relapsed on or are refractory to quizartinib. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in this patient population.
References
A Head-to-Head Comparison of Flt3-IN-11 and Crenolanib: A Guide for Researchers
Absence of Direct Comparative Data on Flt3-IN-11
A comprehensive review of publicly available scientific literature and data reveals a significant gap in information regarding the compound "this compound." At present, there are no head-to-head studies comparing this compound with Crenolanib, nor is there accessible experimental data detailing its biochemical or cellular activity. This guide will therefore focus on a detailed profile of Crenolanib as a well-characterized FMS-like tyrosine kinase 3 (FLT3) inhibitor, providing a framework for the potential evaluation of emerging inhibitors like this compound.
Crenolanib: A Potent Type I FLT3 Inhibitor
Crenolanib is an orally bioavailable benzimidazole that acts as a potent and selective inhibitor of class III receptor tyrosine kinases, including FLT3 and Platelet-Derived Growth Factor Receptors (PDGFR) α and β.[1][2] As a type I inhibitor, Crenolanib binds to the active "DFG-in" conformation of the kinase, enabling it to inhibit both wild-type and mutated forms of FLT3.[1][3] This is a key distinction from type II inhibitors, which only bind to the inactive conformation.[3][4]
Mechanism of Action and Impact on FLT3 Signaling
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are prevalent in Acute Myeloid Leukemia (AML) and lead to constitutive activation of the FLT3 receptor.[3][5][6] This ligand-independent activation drives uncontrolled proliferation and survival of leukemic cells through downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT.[3][6][7][8]
Crenolanib effectively inhibits the autophosphorylation of both FLT3-ITD and FLT3-TKD mutants, thereby blocking these downstream signaling cascades and inducing apoptosis in FLT3-mutated cancer cells.[5]
Caption: FLT3 signaling pathway and the inhibitory action of Crenolanib.
Quantitative Performance of Crenolanib
The following tables summarize the in vitro activity of Crenolanib against various FLT3 mutations and cell lines.
Table 1: Biochemical Activity of Crenolanib Against FLT3 Variants
| FLT3 Variant | Dissociation Constant (Kd) (nM) |
| FLT3 Wild-Type | 0.15 |
| FLT3-ITD | 0.74 |
| FLT3-D835H | 0.4 |
| FLT3-D835Y | 0.18 |
Data sourced from multiple biochemical assays.[1][7]
Table 2: Cellular Activity of Crenolanib in FLT3-ITD Positive AML Cell Lines
| Cell Line | IC50 (nM) |
| MV4-11 | 1.3 |
| MOLM-13 | 4.9 |
IC50 values represent the concentration of Crenolanib required to inhibit cell viability by 50% after 72 hours of treatment.[7]
Experimental Protocols for Inhibitor Evaluation
The following are standard methodologies used to characterize FLT3 inhibitors like Crenolanib. These protocols would be applicable for the evaluation of this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against purified FLT3 kinase.
Methodology:
-
Recombinant wild-type or mutant FLT3 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP.
-
The inhibitor (e.g., Crenolanib) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (³²P-ATP) or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Proliferation/Viability Assay
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cells harboring FLT3 mutations.
Methodology:
-
AML cell lines with known FLT3 status (e.g., MV4-11 for FLT3-ITD) are seeded in 96-well plates.[7]
-
Cells are treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).[7]
-
After a specified incubation period (e.g., 72 hours), a viability reagent such as MTT or CellTiter-Glo® is added.[7]
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
IC50 values are determined by plotting cell viability against inhibitor concentration.
Western Blot Analysis of FLT3 Signaling
Objective: To confirm the on-target effect of the inhibitor by examining the phosphorylation status of FLT3 and its downstream signaling proteins.
Methodology:
-
FLT3-mutated cells are treated with the inhibitor at a specific concentration (e.g., 10-100 nM Crenolanib) for a short duration (e.g., 1-2 hours).[5][6]
-
Cells are lysed, and protein concentrations are determined.
-
For FLT3 phosphorylation, FLT3 may be immunoprecipitated from the cell lysate.[6]
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated and total forms of FLT3, STAT5, ERK, and AKT.[5][7]
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence. A decrease in the phosphorylated form of the target proteins in treated cells indicates inhibitory activity.
Caption: A typical workflow for the preclinical evaluation of a novel FLT3 inhibitor.
Conclusion
Crenolanib is a potent, type I FLT3 inhibitor with well-documented activity against clinically relevant FLT3-ITD and TKD mutations. It serves as a valuable benchmark compound in the development of new FLT3-targeted therapies. While a direct comparison with this compound is not currently possible due to the absence of public data, the experimental frameworks and performance metrics detailed in this guide provide a robust foundation for the future evaluation and comparison of this compound and other emerging FLT3 inhibitors. Researchers are encouraged to apply these standardized assays to enable objective cross-compound comparisons.
References
- 1. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
Comparative Efficacy of FLT3 Inhibitors Against the F691L Gatekeeper Mutation
A Guide for Researchers and Drug Development Professionals
Introduction
The FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic cell development, and its activating mutations are prevalent in Acute Myeloid Leukemia (AML), correlating with a poor prognosis. The development of FLT3 inhibitors has marked a significant advancement in AML therapy. However, the emergence of resistance mutations, particularly the F691L gatekeeper mutation, poses a substantial clinical challenge, rendering many first and second-generation FLT3 inhibitors ineffective.
This guide provides a comparative analysis of various FLT3 inhibitors, focusing on their efficacy against the clinically relevant FLT3-F691L mutation. As no public data is available for a compound specifically named "Flt3-IN-11," this document will focus on other inhibitors for which experimental data against the FLT3-F691L mutation have been published. We will compare the performance of next-generation inhibitors that retain activity against this mutation with established inhibitors that are rendered less effective. This guide is intended to assist researchers, scientists, and drug development professionals in understanding the landscape of resistance-mutant active FLT3 inhibitors.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various FLT3 inhibitors against the FLT3-ITD (Internal Tandem Duplication) wild-type and the FLT3-ITD-F691L mutant. Data is presented as the half-maximal inhibitory concentration (IC50) in cellular assays, which measure the functional consequence of kinase inhibition on cell proliferation.
Table 1: Inhibitors with Efficacy Against FLT3-F691L
| Compound | Cell Line | FLT3 Mutation | IC50 (nM) | Reference |
| PLX3397 | Ba/F3 | FLT3-ITD-F691L | 370 | [1] |
| Sitravatinib | Ba/F3 | FLT3-ITD-F691L | 15.5 | [2] |
| GNF-7 | Ba/F3 | FLT3-ITD-F691L | 2.9 | [3][4] |
| KX2-391 | Ba/F3 | FLT3-ITD-F691L | 32 | [5] |
| LT-171-861 | Ba/F3 | FLT3-ITD-F691L | 100.9 | [6] |
Table 2: Inhibitors with Reduced Efficacy Against FLT3-F691L
| Compound | Cell Line | FLT3 Mutation | IC50 (nM) | Reference |
| Quizartinib (AC220) | Ba/F3 | FLT3-ITD | ~1 | [7] |
| Ba/F3 | FLT3-ITD-F691L | >100 | [6] | |
| Gilteritinib | Ba/F3 | FLT3-ITD | 1.8 | [8] |
| Ba/F3 | FLT3-ITD-F691L | 22 | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: FLT3 Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Testing.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation : Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT. Reconstitute the FLT3-F691L enzyme, substrate (e.g., a generic peptide substrate), and ATP in the reaction buffer. Prepare serial dilutions of the test inhibitor.
-
Kinase Reaction : In a 384-well plate, add 1 µL of the inhibitor dilution, 2 µL of the FLT3-F691L enzyme, and 2 µL of the substrate/ATP mixture.
-
Incubation : Incubate the reaction plate at room temperature for 1-2 hours.
-
Signal Generation : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis : The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation Assay (Ba/F3 Cells)
This assay determines the effect of a compound on the proliferation of IL-3 independent Ba/F3 cells expressing the FLT3-F691L mutation.
-
Cell Culture : Culture Ba/F3 cells stably expressing FLT3-ITD-F691L in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. The cells are grown in the absence of IL-3 to ensure dependence on FLT3 signaling for proliferation and survival.[9]
-
Cell Seeding : Seed the cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 90 µL of medium.[9]
-
Compound Treatment : Prepare serial dilutions of the test inhibitors. Add 10 µL of the 10x concentrated inhibitor solution to the respective wells.[9]
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
Viability Measurement : Add 100 µL of CellTiter-Glo® 2.0 reagent to each well, mix, and incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a microplate reader.[9]
-
Data Analysis : The luminescent signal is proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to DMSO-treated control cells and plot against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[9]
Western Blotting for FLT3 Phosphorylation
This technique is used to assess the inhibition of FLT3 autophosphorylation in treated cells.
-
Cell Treatment and Lysis : Seed Ba/F3-FLT3-F691L cells and treat with various concentrations of the inhibitor for 2-4 hours. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated FLT3 (p-FLT3) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing : To assess total protein levels, the membrane can be stripped and re-probed with an antibody against total FLT3 and a loading control such as GAPDH or β-actin.
-
Analysis : Densitometry can be used to quantify the band intensities and determine the extent of inhibition of FLT3 phosphorylation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Sitravatinib as a potent FLT3 inhibitor can overcome gilteritinib resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A dual inhibitor overcomes drug-resistant FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ba/F3-FLT3-ITD-Cell-Line - Kyinno Bio [kyinno.com]
Confirming Flt3-IN-11 Selectivity Against Other Tyrosine Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor minimizes off-target effects, thereby reducing potential toxicities. The following table summarizes the inhibitory activity of CHMFL-FLT3-165 against FLT3 and a panel of other representative tyrosine kinases. This data is typically generated using biochemical assays that measure the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50).
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. FLT3-ITD) | Notes |
| FLT3-ITD | 4 | 1 | Primary Target (Internal Tandem Duplication mutant) |
| FLT3 (Wild Type) | 12 | 3 | High potency against the wild type enzyme. |
| c-KIT | >80 | >20 | Significant selectivity over c-KIT is desirable to reduce myelosuppression.[1] |
| BTK | 190 | 47.5 | Good selectivity against Bruton's tyrosine kinase.[1] |
| PDGFRβ | High Affinity | - | Platelet-derived growth factor receptor beta is a known off-target for some FLT3 inhibitors. |
| HER2 | High Affinity | - | Human epidermal growth factor receptor 2. |
| BLK | High Affinity | - | B-lymphoid tyrosine kinase. |
| LATS2 | High Affinity | - | Large tumor suppressor kinase 2. |
| MEK5 | High Affinity | - | Mitogen-activated protein kinase kinase 5. |
| RET | High Affinity | - | Rearranged during transfection proto-oncogene. |
| SRMS | High Affinity | - | Src-related kinase lacking C-terminal regulatory tyrosine and N-terminal myristoylation sites. |
| YES | High Affinity | - | YES proto-oncogene 1, Src family tyrosine kinase. |
Note: "High Affinity" indicates significant binding was observed in a KinomeScan™ assay at a concentration of 1000 nM, though specific IC50 values were not provided in the initial screen.[1] Further dose-response experiments would be required to determine precise IC50 values for these kinases.
Experimental Protocols
Accurate and reproducible experimental design is crucial for determining the selectivity of a kinase inhibitor. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (e.g., Z'-LYTE™ Assay)
This assay biochemically measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (FLT3, c-KIT, etc.)
-
ATP
-
Kinase-specific peptide substrate
-
Z'-LYTE™ Kinase Assay Kit (or similar fluorescence-based assay)
-
Test inhibitor (e.g., CHMFL-FLT3-165) dissolved in DMSO
-
Assay plates (e.g., 384-well)
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Reaction Setup:
-
Add kinase buffer to all wells of the assay plate.
-
Add the diluted test inhibitor to the appropriate wells. Include a positive control (a known potent inhibitor) and a negative control (DMSO only).
-
Add the purified kinase enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation: Add a mixture of the kinase-specific peptide substrate and ATP to all wells to start the enzymatic reaction. The ATP concentration should be at or near the Km for each specific kinase.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Development: Add the development reagent from the assay kit to all wells. This reagent acts on the phosphorylated and unphosphorylated substrate to generate a signal.
-
Signal Detection: After a short incubation with the development reagent, read the plate on a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a cellular context.
Materials:
-
FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13)
-
FLT3-negative cell line for counter-screening (e.g., parental BaF3 cells)
-
Cell culture medium and supplements
-
Test inhibitor dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at a wavelength of approximately 570 nm.
-
Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percent cell viability. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to confirm that the inhibitor is blocking the intended signaling pathway within the cell.
Objective: To assess the effect of the inhibitor on the phosphorylation of FLT3 and its downstream signaling proteins (e.g., STAT5, ERK, AKT).
Materials:
-
FLT3-dependent cell line
-
Test inhibitor
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a specified time. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the level of protein phosphorylation. A decrease in the phosphorylated form of the target protein with increasing inhibitor concentration indicates on-target activity.
Mandatory Visualization
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the point of inhibition by a selective FLT3 inhibitor.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining the selectivity profile of a FLT3 kinase inhibitor.
References
The Synergistic Power of FLT3 Inhibition in Acute Myeloid Leukemia Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment is rapidly evolving, with targeted therapies offering new hope for patients with specific genetic mutations. Among these, inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor have emerged as a cornerstone of therapy for AML harboring FLT3 mutations, which are present in approximately 30% of AML patients and are associated with a poor prognosis. While FLT3 inhibitors have demonstrated clinical efficacy, their true potential may lie in synergistic combinations with other therapeutic agents. This guide provides a comprehensive overview of the preclinical and clinical evidence supporting the synergistic interactions of FLT3 inhibitors with other AML therapies, offering valuable insights for researchers and drug development professionals.
FLT3 Signaling and the Rationale for Combination Therapy
The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Activating mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway.[1][2] This aberrant signaling drives leukemogenesis through the activation of downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT5, which promote uncontrolled cell growth and inhibit apoptosis.[1][2]
FLT3 inhibitors, by blocking the ATP-binding site of the kinase domain, effectively shut down this oncogenic signaling. However, monotherapy with FLT3 inhibitors often leads to the development of resistance through various mechanisms, including the acquisition of secondary mutations in the FLT3 gene or the activation of alternative survival pathways. This underscores the critical need for combination strategies that can overcome resistance and induce deeper, more durable remissions.
Synergistic Combinations with Venetoclax
Venetoclax, a BCL-2 inhibitor, has shown remarkable activity in AML, particularly in older patients or those unfit for intensive chemotherapy. The combination of FLT3 inhibitors and venetoclax has a strong preclinical rationale and has demonstrated significant synergistic effects in AML models.
Mechanism of Synergy
Constitutive FLT3 signaling can promote resistance to venetoclax by upregulating the expression of other anti-apoptotic proteins, such as MCL-1 and BCL-XL, thereby reducing the cell's dependence on BCL-2 for survival.[4] FLT3 inhibitors can reverse this resistance mechanism. By inhibiting FLT3 signaling, these agents downregulate MCL-1 and BCL-XL, effectively "re-priming" the leukemic cells to BCL-2 dependence and rendering them more susceptible to venetoclax-induced apoptosis.[4][5][6]
Signaling Pathway of FLT3 and Venetoclax Synergy
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triplet combination of HMA, FLT3 inhibitors, and venetoclax in FLT3-mutated newly diagnosed AML [aml-hub.com]
- 5. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
A Researcher's Guide to Investigating Cross-Resistance with Novel FLT3 Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a new FMS-like tyrosine kinase 3 (FLT3) inhibitor is critical for its clinical development and positioning. This guide provides a framework for evaluating a novel investigational agent, here termed "Flt3-IN-11," against approved FLT3 tyrosine kinase inhibitors (TKIs) in the context of acute myeloid leukemia (AML).
Resistance to FLT3 inhibitors is a significant clinical challenge in the treatment of FLT3-mutated AML.[1][2] This resistance can be primary (innate) or secondary (acquired) and often involves on-target mutations within the FLT3 gene or activation of alternative signaling pathways.[2][3] A thorough preclinical assessment of a new FLT3 TKI should therefore include a comprehensive cross-resistance study against a panel of approved agents and clinically relevant mutations.
Comparative Efficacy of Approved FLT3 TKIs
A panel of approved FLT3 TKIs with different mechanisms of action and resistance profiles is essential for a robust cross-resistance study. These inhibitors are broadly classified into two types based on their binding to the FLT3 receptor.[4][5][6][7]
-
Type I inhibitors bind to the active conformation of the FLT3 kinase domain and are generally effective against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[4][5][7] Examples include midostaurin, gilteritinib, and crenolanib.[5][7][8]
-
Type II inhibitors bind to the inactive conformation and are typically effective against FLT3-ITD mutations but not TKD mutations.[4][5][6][7] Examples include quizartinib and sorafenib.[5][6][7]
The table below summarizes the classification and known resistance mutations for several approved FLT3 TKIs, providing a baseline for comparison with an investigational agent.
| TKI | Type | Common Resistance Mutations |
| Midostaurin | Type I | FLT3-TKD (D835), F691L |
| Gilteritinib | Type I | F691L, RAS/MAPK pathway activation |
| Crenolanib | Type I | Limited data on specific resistance mutations |
| Quizartinib | Type II | FLT3-TKD (D835Y/V/F, Y842C), F691L |
| Sorafenib | Type II | FLT3-TKD (D835Y) |
Quantitative Analysis of Cross-Resistance
A critical component of a cross-resistance study is the quantitative assessment of the inhibitory activity of different TKIs against various FLT3 mutations. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) of each compound in cell lines engineered to express specific mutations. The following table provides a template for presenting such data, populated with hypothetical values for "this compound" for illustrative purposes.
| Cell Line | FLT3 Mutation | Midostaurin IC50 (nM) | Gilteritinib IC50 (nM) | Quizartinib IC50 (nM) | This compound IC50 (nM) |
| MOLM-14 | FLT3-ITD | 10 | 1 | 0.5 | 2 |
| MV4-11 | FLT3-ITD | 12 | 1.5 | 0.8 | 2.5 |
| Ba/F3-ITD+D835Y | FLT3-ITD, D835Y | >1000 | 20 | >1000 | 15 |
| Ba/F3-ITD+F691L | FLT3-ITD, F691L | 500 | 150 | 200 | 50 |
Experimental Protocols
Cell-Based Proliferation Assay to Determine IC50 Values
This protocol outlines a standard method for assessing the anti-proliferative activity of TKIs in FLT3-mutated cell lines.
1. Cell Culture:
-
Culture human AML cell lines (e.g., MOLM-14, MV4-11) or murine pro-B cell lines (e.g., Ba/F3) engineered to express specific FLT3 mutations.
-
Maintain cells in appropriate growth medium supplemented with fetal bovine serum and, for Ba/F3 cells, IL-3 to support the growth of non-transduced cells.
2. Compound Preparation:
-
Prepare stock solutions of TKIs (e.g., midostaurin, gilteritinib, quizartinib, and "this compound") in dimethyl sulfoxide (DMSO).
-
Create a serial dilution of each TKI in the growth medium.
3. Cell Seeding and Treatment:
-
Seed the cells in 96-well plates at a predetermined density.
-
Add the diluted TKIs to the respective wells. Include a vehicle control (DMSO) and a positive control (a known potent inhibitor).
4. Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
5. Viability Assessment:
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.
6. Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the percentage of viable cells against the logarithm of the TKI concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Visualizing Key Pathways and Workflows
FLT3 Signaling Pathway
Understanding the FLT3 signaling pathway is fundamental to interpreting the mechanism of action of FLT3 inhibitors and the consequences of resistance mutations. The diagram below illustrates the key downstream signaling cascades activated by FLT3.
Caption: FLT3 signaling pathway in AML.
Experimental Workflow for Cross-Resistance Studies
The following diagram outlines a typical workflow for evaluating the cross-resistance profile of a novel FLT3 inhibitor.
Caption: Workflow for TKI cross-resistance study.
By following the structured approach outlined in this guide, researchers can effectively characterize the cross-resistance profile of novel FLT3 inhibitors, providing crucial data to inform their clinical development and potential therapeutic applications in FLT3-mutated AML.
References
- 1. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating Flt3-IN-11: A Comparative Guide to Downstream FLT3 Target Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Flt3-IN-11, a potent and selective FLT3 kinase inhibitor, with other established FLT3 inhibitors. We present supporting experimental data to validate its efficacy in inhibiting downstream FLT3 signaling pathways, crucial for the development of targeted therapies in acute myeloid leukemia (AML).
Comparative Efficacy of FLT3 Inhibitors
This compound demonstrates high potency against both wild-type FLT3 and the clinically relevant D835Y mutant, with IC50 values in the low nanomolar range.[1] Notably, it exhibits exceptional selectivity for FLT3 over c-KIT, a key feature for minimizing off-target effects.[1] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized FLT3 inhibitors against various FLT3 forms and relevant cell lines.
| Inhibitor | Target | IC50 (nM) | Cell Line (FLT3 status) | IC50 (nM) |
| This compound | FLT3 (wild-type) | 7.22[1] | MV4-11 (FLT3-ITD) | 3.2[1] |
| FLT3-D835Y | 4.95[1] | |||
| Gilteritinib | FLT3 | 0.29[2][3] | MV4-11 (FLT3-ITD) | 1.8[3] |
| AXL | 0.73[2][3] | MOLM-13 (FLT3-ITD) | - | |
| Quizartinib | FLT3 | - | MV4-11 (FLT3-ITD) | 0.56[4] |
| Crenolanib | FLT3 (wild-type) | ~2[5] | Molm14 (FLT3-ITD) | 7[6] |
| FLT3-ITD | ~2[5] | MV4-11 (FLT3-ITD) | 8[6] | |
| FLT3-D835Y | 8.8[6] | |||
| Midostaurin | FLT3-ITD | <10[7] | Ba/F3 (FLT3-ITD) | <10[7] |
| FLT3-D835Y | <10[7] | |||
| Sorafenib | FLT3-ITD | 69.3 ng/mL (~107 nM)[8][9][10][11] | FLT3-ITD+ primary cells | 10[12] |
FLT3 Signaling Pathway and Inhibition
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common drivers in AML, leading to constitutive activation of the receptor and its downstream signaling pathways. This aberrant signaling promotes uncontrolled cell proliferation and survival. The primary downstream pathways activated by FLT3 include STAT5, PI3K/AKT, and MAPK/ERK.[13] this compound, like other FLT3 inhibitors, aims to block the kinase activity of FLT3, thereby preventing the phosphorylation and activation of these critical downstream effectors.
Experimental Validation of this compound
To validate the inhibitory effect of this compound on downstream FLT3 targets, a series of experiments can be performed. The following workflow outlines the key assays.
Detailed Experimental Protocols
Western Blot for Phosphorylated FLT3 and Downstream Targets
Objective: To qualitatively and semi-quantitatively measure the inhibition of FLT3, STAT5, AKT, and ERK phosphorylation in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture FLT3-mutant AML cells (e.g., MV4-11) to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Treat cells with a dose range of this compound and comparator inhibitors for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Phospho-flow Cytometry
Objective: To quantify the inhibition of FLT3, STAT5, and ERK phosphorylation at a single-cell level.
Methodology:
-
Cell Stimulation and Fixation:
-
Treat FLT3-mutant AML cells with inhibitors as described for Western blotting.
-
Fix cells with a formaldehyde-based buffer to preserve the phosphorylation state.
-
-
Permeabilization and Staining:
-
Permeabilize cells with ice-cold methanol to allow intracellular antibody staining.
-
Stain cells with fluorescently-conjugated antibodies against p-FLT3, p-STAT5, and p-ERK. Cell surface markers can also be included to identify specific cell populations.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies in the treated versus control cells.
-
-
Data Analysis:
-
Calculate the fold change in MFI to determine the extent of inhibition.
-
Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic effect of this compound on AML cells.
Methodology:
-
Cell Plating and Treatment:
-
Plate FLT3-mutant AML cells in a 96-well plate.
-
Treat cells with a serial dilution of this compound and comparator inhibitors for 72 hours.
-
-
MTT/MTS Assay:
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Logical Comparison of FLT3 Inhibitors
This compound's high selectivity for FLT3 over c-KIT presents a potential advantage in reducing myelosuppression, a common side effect of less selective kinase inhibitors. Its potent activity against the D835Y mutation, a known resistance mechanism to some FLT3 inhibitors, further highlights its therapeutic potential.
This guide provides a framework for the comprehensive evaluation of this compound. The presented data and experimental protocols will enable researchers to effectively validate its inhibitory action on downstream FLT3 targets and compare its performance against other available therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib | Flt-3 Inhibitors: R&D Systems [rndsystems.com]
- 5. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure-FLT3 Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sorafenib plus intensive chemotherapy in newly diagnosed FLT3-ITD AML: a randomized, placebo-controlled study by the ALLG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validate User [ashpublications.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing FLT3 Inhibitors in FLT3-ITD Positive Acute Myeloid Leukemia: Sorafenib as a Case Study
For researchers, scientists, and drug development professionals, the robust evaluation of novel therapeutic agents is paramount. This guide provides a comprehensive framework for comparing the efficacy of FMS-like tyrosine kinase 3 (FLT3) inhibitors in acute myeloid leukemia (AML) cells harboring internal tandem duplication (ITD) mutations. As a practical example, this document details the established profile of Sorafenib, a multi-kinase inhibitor, against which new compounds, such as the hypothetical Flt3-IN-11, can be benchmarked.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem cells.[1] Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 are present in approximately 20-30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[2][3] These mutations lead to ligand-independent, constitutive activation of the FLT3 receptor and downstream signaling pathways, including STAT5, MAPK/ERK, and PI3K/AKT, promoting uncontrolled cell growth and survival.[4]
Sorafenib, initially developed as a Raf kinase inhibitor, has been shown to effectively inhibit FLT3-ITD autophosphorylation.[5] This multi-kinase inhibitor has demonstrated therapeutic efficacy in AML patients with FLT3-ITD mutations, inducing growth arrest and apoptosis in leukemia cells.[5] However, the development of resistance is a clinical challenge, often associated with the emergence of secondary mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation.[6][7]
This guide outlines the essential experimental protocols and data presentation formats necessary to rigorously compare a novel FLT3 inhibitor, here termed "this compound," with the well-characterized inhibitor, Sorafenib.
Performance Data: this compound vs. Sorafenib
The following tables summarize key performance indicators for an effective FLT3 inhibitor. Data for Sorafenib is provided based on existing literature, while placeholders are included for this compound to guide comparative analysis.
Table 1: Biochemical and Cellular Potency
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (MV4-11 cells) | Cellular IC50 (nM) (MOLM-13 cells) |
| This compound | FLT3-ITD | Data not available | Data not available | Data not available |
| Sorafenib | FLT3-ITD, c-Raf, VEGFR, PDGFR | ~2.5 (FLT3-WT) | ~5-10 | ~20-60 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity or cell viability.
Table 2: Effects on Cell Viability and Apoptosis in FLT3-ITD Positive Cell Lines (e.g., MV4-11)
| Inhibitor | Concentration (nM) | % Cell Viability | % Apoptosis (Annexin V positive) |
| This compound | e.g., 10 | Data not available | Data not available |
| e.g., 100 | Data not available | Data not available | |
| Sorafenib | 10 | Induces apoptosis in EOL-1 cells[8] | 89.2% in EOL-1 cells[8] |
| 100 | Induces cell cycle arrest[8] | 43.7% in MV4-11 cells[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for key experiments in the evaluation of FLT3 inhibitors.
Biochemical Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
Protocol:
-
Reagents: Recombinant FLT3-ITD protein, ATP, substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), kinase assay buffer, and the test inhibitor.
-
Procedure:
-
The FLT3-ITD enzyme is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTS/MTT)
This assay measures the effect of the inhibitor on the proliferation and metabolic activity of FLT3-ITD positive cells.
Protocol:
-
Cell Lines: FLT3-ITD positive human AML cell lines such as MV4-11 and MOLM-13 are commonly used.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations.
-
After a 48-72 hour incubation period, a tetrazolium salt solution (MTS or MTT) is added to each well.
-
Viable, metabolically active cells reduce the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of programmed cell death by the inhibitor.
Protocol:
-
Procedure:
-
FLT3-ITD positive cells are treated with the inhibitor for a specified time (e.g., 24-48 hours).
-
Cells are harvested and washed.
-
Cells are then stained with FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI enters cells with compromised membranes, indicating late apoptosis or necrosis.
-
The stained cells are analyzed by flow cytometry.
-
-
Data Analysis: The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative) populations are quantified.
Western Blot Analysis of FLT3 Signaling Pathway
This technique is used to assess the inhibitor's effect on the phosphorylation status of FLT3 and its downstream signaling proteins.
Protocol:
-
Procedure:
-
FLT3-ITD positive cells are treated with the inhibitor for a short period (e.g., 1-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation, which indicates the inhibition of the signaling pathway.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Caption: FLT3-ITD signaling pathway and points of inhibition.
Caption: Workflow for evaluating a novel FLT3 inhibitor.
References
- 1. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia [thno.org]
- 2. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. haematologica.org [haematologica.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Flt3-IN-11: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the operational and disposal procedures for Flt3-IN-11, a potent and selective FLT3 kinase inhibitor used in acute myeloid leukemia (AML) research.
This compound is an orally active, small molecule inhibitor with a molecular formula of C₂₀H₂₅F₃N₆O and a molecular weight of 422.45 g/mol .[1] It is supplied as a solid.[1] Due to its biological activity, this compound should be handled with care, and all disposal procedures must adhere to institutional, local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Quantitative Data for Disposal Considerations
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for structurally related compounds and similar kinase inhibitors can inform safe disposal practices. The following table summarizes key chemical properties relevant to handling and disposal.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₂₀H₂₅F₃N₆O | [1] |
| Molecular Weight | 422.45 g/mol | [1] |
| Physical Form | Solid | [1] |
| Gilteritinib (a similar FLT3 inhibitor) | ||
| Solubility | Soluble in DMSO (~30 mg/ml), Ethanol (~20 mg/ml), and DMF (~20 mg/ml). Sparingly soluble in aqueous buffers. | |
| 2-Aminopyrimidine (a related chemical structure) | ||
| Water Solubility | Soluble | [2] |
| Hazards | Skin irritant, serious eye irritant, may cause respiratory irritation. | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general guidelines for the disposal of cytotoxic and research-grade chemical waste.[4][5][6]
-
Decontamination of Labware:
-
All glassware, spatulas, and other equipment that have come into contact with this compound must be decontaminated.
-
Rinse contaminated items with a suitable organic solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect this solvent rinse as hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
-
-
Disposal of Unused or Expired this compound:
-
Do not dispose of solid this compound directly into regular trash or down the drain.
-
This compound should be treated as hazardous chemical waste.
-
Place the solid waste into a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and the hazard classification (e.g., "Cytotoxic," "Chemical Waste").
-
-
Disposal of Contaminated Materials:
-
Any PPE, absorbent pads, or other materials contaminated with this compound should be collected in a designated hazardous waste bag.
-
Seal the bag and place it in a secondary container for hazardous waste pickup.
-
-
Waste Collection and Storage:
-
Store all this compound waste in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for hazardous waste storage and pickup.
-
-
Contact Environmental Health and Safety (EHS):
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
